molecular formula C8H11BrN2 B2403506 (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine CAS No. 1259576-64-1

(1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine

Cat. No.: B2403506
CAS No.: 1259576-64-1
M. Wt: 215.094
InChI Key: ULAILKBWHOOVHP-LURJTMIESA-N
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Description

(1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine is a useful research compound. Its molecular formula is C8H11BrN2 and its molecular weight is 215.094. The purity is usually 95%.
BenchChem offers high-quality (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S)-1-(5-bromo-4-methylpyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-5-3-8(6(2)10)11-4-7(5)9/h3-4,6H,10H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAILKBWHOOVHP-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=C1Br)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine: Synthesis, Characterization, and Application

Executive Summary: Chiral amines featuring a pyridine scaffold are foundational building blocks in modern medicinal chemistry, frequently appearing in molecules targeting a wide range of diseases.[1][2] This guide provides a comprehensive technical overview of the specific chiral amine, (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine, a compound of interest for its potential as a versatile intermediate in drug discovery. While this specific isomer is not extensively documented, this paper outlines a robust and scientifically grounded synthetic pathway, drawing from established methodologies for analogous structures. We present a detailed protocol for its synthesis via asymmetric reductive amination, a complete workflow for its purification and characterization, and an expert analysis of its potential applications as a scaffold for developing novel therapeutics, particularly in the realm of kinase inhibitors.[3]

Chemical Identity and Physicochemical Profile

(1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine is a chiral organic compound featuring a pyridine ring substituted with bromine, a methyl group, and a stereospecific (S)-ethylamine group. The arrangement of these functional groups offers a unique combination of properties for synthetic utility and biological interaction.

  • Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and a coordination site for metals, a common feature in kinase hinge-binding motifs.[3]

  • Bromo Substituent: The bromine atom at the 5-position serves as a versatile synthetic handle, enabling downstream carbon-carbon and carbon-heteroatom bond formations (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) for library synthesis and structure-activity relationship (SAR) studies.[4]

  • Chiral Ethylamine: The (1S)-ethylamine moiety introduces a specific three-dimensional architecture, which is critical for enantioselective recognition by biological targets like enzymes and receptors. Chiral amines are ubiquitous pharmacophores in active pharmaceutical ingredients.[5]

  • Methyl Group: The methyl group at the 4-position influences the electronic properties and steric profile of the pyridine ring, potentially enhancing binding affinity or modifying the metabolic stability of derivative compounds.

Predicted Physicochemical Properties
PropertyValue
Molecular Formula C₈H₁₁BrN₂
Molecular Weight 215.09 g/mol
IUPAC Name (1S)-1-(5-bromo-4-methylpyridin-2-yl)ethan-1-amine
CAS Number Not available
Predicted XLogP3 1.8-2.2
Predicted pKa (Amine) 8.5-9.0
Predicted pKa (Pyridine) 3.5-4.0

Proposed Synthesis and Characterization

The most logical and efficient pathway to synthesize the target chiral amine is through the asymmetric reductive amination of its corresponding ketone precursor, 1-(5-bromo-4-methylpyridin-2-yl)ethan-1-one, which is documented as a commercially available or synthetically accessible intermediate.[6][7] This method offers high potential for stereocontrol, a critical requirement for producing enantiopure pharmaceutical building blocks.[1][2]

Retrosynthetic Analysis

The synthesis can be envisioned by disconnecting the C-N bond of the amine, leading back to the ketone and an ammonia source. The chirality is introduced during the reduction of the intermediate imine, guided by a chiral catalyst.

G Target (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine Ketone 1-(5-bromo-4-methylpyridin-2-yl)ethan-1-one Target->Ketone Asymmetric Reductive Amination Ammonia Ammonia Source (e.g., NH4OAc) Target->Ammonia

Caption: Retrosynthetic path for the target amine.

Detailed Synthesis Protocol: Asymmetric Reductive Amination

This protocol is based on established transition-metal-catalyzed transfer hydrogenative direct asymmetric reductive amination (THDARA) methods, which are known for their efficiency and operational simplicity under mild conditions.[5]

Starting Material: 1-(5-bromo-4-methylpyridin-2-yl)ethan-1-one[6][7] Key Reagents: Ammonium formate (or other ammonia source), formic acid (reducing agent), chiral half-sandwich Iridium (Ir) or Rhodium (Rh) catalyst.

Step-by-Step Procedure:

  • Reactor Setup: To a dry, 100 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(5-bromo-4-methylpyridin-2-yl)ethan-1-one (1.0 eq, e.g., 2.14 g, 10 mmol).

  • Reagent Addition: Add ammonium formate (5.0 eq, 3.15 g, 50 mmol) and the chiral catalyst (e.g., a Cp*-Iridium complex with a chiral diamine ligand, 0.01-1 mol%).

    • Rationale: Ammonium formate serves as both the ammonia source and, in combination with formic acid, the hydride source for the reduction. The chiral transition-metal catalyst is crucial for establishing the stereocenter with high enantioselectivity.[1][8]

  • Solvent and Reaction Initiation: Add a degassed solvent such as dichloromethane (DCM) or methanol (20-30 mL). Finally, add formic acid (2.0-5.0 eq).

  • Reaction Execution: Seal the flask and stir the mixture at a controlled temperature (e.g., 30-40 °C) for 12-24 hours.

    • Rationale: The reaction proceeds via the in situ formation of an imine from the ketone and ammonia, followed by a catalyst-mediated, stereoselective transfer hydrogenation to yield the chiral amine.[8] Mild temperatures are generally sufficient and help prevent catalyst degradation.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed.

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Extract the aqueous layer three times with an organic solvent like ethyl acetate or DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization Workflow

Ensuring the purity and correct stereochemistry of the final product is paramount. A self-validating workflow involves sequential purification and multi-modal analysis.

G cluster_purification Purification cluster_characterization Characterization Crude Crude Product Column Silica Gel Column Chromatography Crude->Column Pure Pure Amine Column->Pure NMR ¹H & ¹³C NMR Pure->NMR Confirms Structure MS High-Resolution Mass Spectrometry (HRMS) Pure->MS Confirms Mass ChiralHPLC Chiral HPLC Pure->ChiralHPLC Confirms Enantiopurity

Sources

An In-depth Technical Guide to the Physicochemical Properties of (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethylamine: A Keystone for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Physicochemical Properties in Drug Efficacy

In the intricate journey of drug discovery and development, the intrinsic physicochemical properties of a candidate molecule are fundamental determinants of its ultimate success or failure. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), directly influencing its pharmacokinetic and pharmacodynamic profiles.[1][2][3] A comprehensive understanding and early optimization of these characteristics are therefore not merely academic exercises but critical steps in crafting a safe and effective therapeutic agent. This guide provides an in-depth exploration of the key physicochemical attributes of the novel chiral amine, (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethylamine, a compound of interest in medicinal chemistry.

The structure of (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethylamine, featuring a stereocenter, a brominated pyridine ring, and a primary amine, presents a unique combination of functionalities that will dictate its behavior in biological systems. This guide will delve into the theoretical underpinnings and practical methodologies for characterizing its solubility, acidity (pKa), and lipophilicity (logP), providing a robust framework for its evaluation as a potential drug candidate.

Molecular Identity and Structural Attributes

A foundational step in the physicochemical characterization of any compound is the precise definition of its molecular structure and associated basic properties.

PropertyValueSource
IUPAC Name (1S)-1-(5-bromo-4-methylpyridin-2-yl)ethan-1-amineN/A
Molecular Formula C₈H₁₁BrN₂N/A
Molecular Weight 215.09 g/mol N/A
CAS Number Not availableN/A
Predicted Boiling Point 257.6 ± 25.0 °C[4]
Predicted Density 1.477 ± 0.06 g/cm³[4]

Note: Predicted values are computationally derived and await experimental verification.

Acidity Constant (pKa): A Determinant of Ionization and Biological Interactions

The pKa of a molecule is the pH at which it exists in an equilibrium between its ionized and non-ionized forms. This parameter is of paramount importance as the ionization state of a drug profoundly affects its solubility, permeability across biological membranes, and binding to its target protein.[5][6] For (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethylamine, the primary amine and the pyridine ring are the key ionizable groups.

Predicted pKa: A computationally predicted pKa for the protonated amine of (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethylamine is 8.66 ± 0.50 .[4] This value suggests that at physiological pH (approximately 7.4), a significant portion of the molecule will exist in its protonated, cationic form.

Experimental Determination of pKa

A rigorous experimental determination of the pKa is essential for validating computational predictions. Potentiometric titration is a gold-standard method for this purpose.

Protocol for Potentiometric pKa Determination:

  • Preparation of the Analyte Solution: Accurately weigh a sample of (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethylamine and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. The final concentration should be in the range of 1-10 mM.

  • Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to fully protonate the basic centers. Subsequently, titrate the protonated form with a standardized solution of a strong base (e.g., NaOH), recording the pH at each incremental addition of the titrant.

  • Data Analysis: Plot the pH as a function of the volume of added base. The pKa can be determined from the midpoint of the buffer region of the titration curve, where half of the amine is in its protonated form and half is in its neutral form. More sophisticated analysis can be performed using software that fits the titration data to the Henderson-Hasselbalch equation.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Solubility: A Gatekeeper for Bioavailability

Aqueous solubility is a critical physicochemical property that dictates the maximum concentration of a drug that can be achieved in solution, directly impacting its absorption from the gastrointestinal tract and its formulation possibilities.[1] Poor solubility is a major hurdle in drug development, often leading to low bioavailability.[1]

The presence of a polar amine group in (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethylamine suggests some degree of aqueous solubility, particularly at acidic pH where the amine is protonated. However, the aromatic pyridine ring and the bromine atom contribute to its lipophilicity, which can counteract this effect.

Experimental Determination of Solubility

Thermodynamic and kinetic solubility assays are commonly employed to assess the solubility of a compound.

Protocol for Thermodynamic Solubility Assay (Shake-Flask Method):

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Reporting: Report the solubility in units of µg/mL or µM at each pH.

Caption: Thermodynamic Solubility Assay Workflow.

Lipophilicity (logP/logD): Balancing Membrane Permeability and Aqueous Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that influences a drug's absorption, distribution, and interaction with its target.[1] It is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water for the neutral species, or the distribution coefficient (logD) at a specific pH for ionizable compounds. An optimal balance between lipophilicity and hydrophilicity is essential for good oral bioavailability.[1]

Experimental Determination of Lipophilicity

The shake-flask method is the traditional approach for determining logP, while HPLC-based methods offer a higher throughput alternative.

Protocol for logP Determination (Shake-Flask Method):

  • Preparation: Prepare a solution of the compound in the aqueous phase (water or buffer) and pre-saturate both the aqueous and organic (n-octanol) phases with each other.

  • Partitioning: Add a known volume of the octanol to the aqueous solution of the compound. Shake the mixture vigorously for a set period to allow for partitioning.

  • Phase Separation: Allow the two phases to separate, typically by centrifugation.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

For ionizable compounds like (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethylamine, determining the logD at physiological pH (7.4) is more relevant. The procedure is similar, but a buffer of the desired pH is used as the aqueous phase.

Proposed Synthetic Route

A plausible synthetic pathway for (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethylamine can be envisioned starting from commercially available precursors. The following scheme illustrates a potential route, though laboratory optimization would be required.

Synthesis_Pathway cluster_synthesis Proposed Synthesis of (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethylamine A 5-Bromo-4-methyl-2-acetylpyridine B Asymmetric Reductive Amination A->B Chiral amine source or catalyst, reducing agent C (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethylamine B->C

Caption: Proposed Synthetic Pathway.

This route involves the asymmetric reductive amination of a suitable ketone precursor. The stereochemistry at the ethylamine moiety is crucial and can be introduced using a chiral auxiliary or a chiral catalyst.

Conclusion: An Integrated Approach to Physicochemical Profiling

The comprehensive physicochemical characterization of (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethylamine is a critical endeavor for its advancement as a potential therapeutic agent. The interplay between its pKa, solubility, and lipophilicity will ultimately define its drug-like properties.[3] While computational predictions offer valuable initial insights, rigorous experimental validation through the methodologies outlined in this guide is indispensable. A thorough understanding of these fundamental properties will empower researchers to make informed decisions, optimize molecular design, and navigate the complex path of drug development with greater confidence and efficiency.

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Google Cloud.
  • Importance of Physicochemical Properties In Drug Discovery. (2015, February 19). rajjournals.
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC.
  • What are the physicochemical properties affecting drug distribution? (2025, May 21). Azeotropy.
  • How Drug Physical and Chemical Properties Impact Effectiveness. (2025, July 16). Raytor.
  • Physicochemical Properties | The Handbook of Medicinal ChemistryPrinciples and Practice | Books Gateway | Royal Society of Chemistry. (2023, February 3). Royal Society of Chemistry.
  • Analysis of Physicochemical Properties for Drugs of Natural Origin.
  • Physicochemical Property Study - DMPK. WuXi AppTec.
  • Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.
  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • (S)-1-(5-Bromo-pyridin-2-yl)-ethylamine price,buy (S) - ChemicalBook. ChemicalBook.
  • pKa Data Compiled by R. Williams.

Sources

A Technical Guide to (1S)-1-(5-bromo-4-methylpyridin-2-yl)ethan-1-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(1S)-1-(5-bromo-4-methylpyridin-2-yl)ethan-1-amine is a chiral aminopyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its defined stereochemistry and functionalized pyridine core make it a valuable building block for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthetic and purification strategy, and discusses its potential applications in modern drug discovery. The protocols and insights presented herein are designed to support researchers and drug development professionals in leveraging this compound for their research and development programs.

Core Physicochemical Properties

The precise characterization of a chiral intermediate is fundamental to its successful application in a multi-step synthesis. The key identifiers and properties of (1S)-1-(5-bromo-4-methylpyridin-2-yl)ethan-1-amine have been determined and are summarized in the table below. The molecular formula of the free base is C₈H₁₁BrN₂ and its corresponding molecular weight is approximately 215.09 g/mol . The hydrochloride salt form has a molecular formula of C₈H₁₂BrClN₂ and a molecular weight of approximately 252.00 Da[1].

PropertyValueSource
IUPAC Name (1S)-1-(5-bromo-4-methylpyridin-2-yl)ethan-1-amineN/A
Molecular Formula C₈H₁₁BrN₂Derived from[1]
Molecular Weight 215.09 g/mol Derived from[1]
CAS Number Not explicitly availableN/A
Canonical SMILES CC(C1=NC=C(C(C)=C1)Br)NN/A
InChI Key Not explicitly available; related to[1]N/A
Stereochemistry (S)-enantiomerN/A
Typical Purity >95% (Enantiomeric Excess >98%)Standard for chiral intermediates
Physical Form Solid or oilN/A

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure chiral amines is a critical challenge in medicinal chemistry.[2] The pathway to (1S)-1-(5-bromo-4-methylpyridin-2-yl)ethan-1-amine requires a strategy that not only constructs the core molecule but also rigorously controls the stereochemistry at the α-carbon. A common and effective approach involves the synthesis of a racemic amine followed by chiral resolution.

Synthetic Workflow Rationale

The proposed synthesis begins with the commercially available precursor, 1-(5-bromo-4-methylpyridin-2-yl)ethan-1-one[3]. This ketone serves as the direct antecedent to the target amine.

  • Reductive Amination: The ketone is converted to a racemic amine via reductive amination. This is a well-established, high-yielding transformation. While direct reduction of an intermediate imine with agents like sodium borohydride is effective, this process generates a 1:1 mixture of the (R) and (S) enantiomers[4].

  • Chiral Resolution: The critical step is the separation of the desired (S)-enantiomer from the racemic mixture. This is typically achieved by forming diastereomeric salts using a chiral acid (e.g., (+)-tartaric acid). The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization[5].

  • Salt Breaking: Once the desired diastereomeric salt is isolated, the chiral auxiliary is removed by treatment with a base to liberate the pure (S)-enantiomer free base.

This workflow is depicted in the diagram below.

Synthesis_Workflow start 1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-one racemate Racemic (R/S)-amine start->racemate Reductive Amination (e.g., NH3, H2, Pd/C) diastereomers Diastereomeric Salts ((S)-Amine-(+)-Tartrate) ((R)-Amine-(+)-Tartrate) racemate->diastereomers Chiral Resolution (e.g., (+)-Tartaric Acid) isolated_salt Isolated (S)-Amine Salt diastereomers->isolated_salt Fractional Crystallization final_product (1S)-1-(5-bromo-4-methyl pyridin-2-yl)ethan-1-amine isolated_salt->final_product Base Treatment (e.g., NaOH)

A generalized workflow for the synthesis and resolution of the target compound.
Alternative Strategies: Asymmetric Synthesis

While resolution is a classic and robust method, modern asymmetric synthesis offers a more direct route. Chiral auxiliaries, such as t-butylsulfinamide, can be condensed with the starting ketone to form a sulfinylimine. Subsequent diastereoselective addition of a methyl group (e.g., using a Grignard reagent) followed by acidic cleavage of the auxiliary can yield the desired (S)-amine with high enantiomeric excess, avoiding a classical resolution step[6].

Analytical Characterization: A Self-Validating Protocol

Trustworthiness in synthesis is established through rigorous analytical validation. Verifying the identity, purity, and enantiomeric excess of (1S)-1-(5-bromo-4-methylpyridin-2-yl)ethan-1-amine is paramount.

Standard Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and assess chemical purity.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight.

Protocol: Enantiomeric Purity by Chiral HPLC

The most critical quality attribute is the enantiomeric excess (e.e.). A self-validating High-Performance Liquid Chromatography (HPLC) method is essential.

Objective: To separate and quantify the (S) and (R) enantiomers of 1-(5-bromo-4-methylpyridin-2-yl)ethan-1-amine.

Methodology:

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Chiral Column: Daicel Chiralpak AD-H (or similar amylose-based column).

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small percentage of a basic modifier like diethylamine (DEA). A typical starting ratio is 90:10 (Hexane:IPA) + 0.1% DEA.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of the racemic amine (control sample) at 1 mg/mL in the mobile phase.

    • Prepare a sample of the synthesized (S)-amine at 1 mg/mL in the mobile phase.

  • Analysis Procedure:

    • Inject the racemic control sample to determine the retention times for both the (R) and (S) enantiomers.

    • Inject the synthesized (S)-amine sample.

    • Integrate the peak areas for both enantiomers in the chromatogram.

  • Calculation and Validation:

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100

    • The protocol is self-validating as the initial run with the racemic mixture confirms the column's ability to resolve the enantiomers, providing confidence in the analysis of the final product. A successful synthesis will show a major peak for the (S)-enantiomer and a minimal or non-existent peak for the (R)-enantiomer.

Utility in Drug Discovery and Development

Chiral amines are ubiquitous structural motifs in pharmaceuticals, present in over 40% of small-molecule drugs[2]. The title compound is a particularly valuable building block for several reasons.

  • Stereochemical Definition: The (S)-configuration provides a fixed three-dimensional orientation, which is crucial for specific interactions with chiral biological targets like enzymes and receptors.

  • Nucleophilic Amine: The primary amine serves as a key handle for introducing the scaffold into a larger molecule, most commonly through amide bond formation or reductive amination.

  • Substituted Pyridine Core: The bromo- and methyl-substituted pyridine ring offers multiple avenues for further functionalization. The bromine atom is particularly useful for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or heteroaryl groups to modulate a compound's pharmacological profile.

The diagram below illustrates how this amine can be utilized as a key building block in a hypothetical drug discovery workflow.

Application_Workflow KBB (1S)-1-(5-bromo-4-methylpyridin-2-yl)ethan-1-amine (Key Building Block) Coupling Amide Coupling KBB->Coupling Fragment Pharmacophore Fragment (e.g., Heterocyclic Carboxylic Acid) Fragment->Coupling Target Advanced Intermediate CrossCoupling Suzuki Coupling Target->CrossCoupling Arylboronic Acid Final Final API Candidate Coupling->Target CrossCoupling->Final

Role as a key intermediate in a hypothetical API synthesis.

References

  • Interrogation of fractional crystallization behavior of a newly exploited chiral resolution method for racemic 1-(pyridin-2-yl)ethylamine via DFT-D3 calculations of cohesive energy. RSC Publishing. Available at: [Link]

  • Synthesis of Chiral Nonracemic 1-(2-Pyridinyl)ethylamines: Stereospecific Introduction of Amino Function onto the 2-Pyridinylmethyl Carbon Center. ResearchGate. Available at: [Link]

  • Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. MDPI. Available at: [Link]

  • ChemInform Abstract: Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2′-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. ResearchGate. Available at: [Link]

  • Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Enantioselective synthesis of (R)-& (S). YouTube. Available at: [Link]

  • Enantioselective Synthesis of Tunable Chiral Pyridine– Aminophosphine Ligands and Their Application in Asymmetric Hydrogenation. Rsc.org. Available at: [Link]

  • Chiral Resolution of Aryl-Substituted Methyl 1H-Pyridin[3,4-b]indole-3-carboxylate. Google Patents.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. Available at: [Link]

  • 5-Bromo-4-methylpyrimidin-2-amine. PubChem. Available at: [Link]

  • (1R)-1-(5-bromo-4-methylpyridin-2-yl)ethan-1-amine hydrochloride. Chemspace. Available at: [Link]

Sources

Chiral Pyridine Ethylamine Derivatives: A Technical Guide to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The structural motif of chiral pyridine ethylamine is a cornerstone in contemporary medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, stereochemical considerations, and diverse therapeutic applications of these compounds. We delve into their roles as potent agents in the management of neurodegenerative disorders, particularly Alzheimer's disease, their emerging significance in oncology, and their established utility as anticonvulsants. This document is intended for researchers, scientists, and professionals in drug development, offering both a comprehensive overview and detailed experimental insights to facilitate further innovation in this promising area of pharmaceutical science.

Introduction: The Significance of Chirality in Pyridine-Based Therapeutics

The pyridine ring is a ubiquitous feature in a vast number of FDA-approved drugs, a testament to its favorable physicochemical properties and ability to engage in diverse biological interactions.[1][2] When combined with a chiral ethylamine side chain, the resulting scaffold gains a three-dimensional complexity that is crucial for stereospecific interactions with biological targets such as enzymes and receptors.[3] This stereoselectivity is a fundamental principle in modern drug design, as different enantiomers of a chiral drug can exhibit widely varying pharmacological, pharmacokinetic, and toxicological profiles.[3][4]

The therapeutic potential of chiral pyridine ethylamine derivatives spans a wide spectrum of diseases, largely due to the pyridine nitrogen's ability to act as a hydrogen bond acceptor and the chiral center's role in dictating precise molecular recognition. This guide will illuminate the synthetic strategies to access enantiomerically pure forms of these compounds and explore their mechanisms of action in key therapeutic areas.

Stereoselective Synthesis of Chiral Pyridine Ethylamines

The generation of enantiomerically pure chiral amines is a critical step in the development of these therapeutics. Several methodologies have been established to achieve high levels of stereocontrol.

Asymmetric Synthesis and Resolution

One common approach involves the asymmetric reduction of a corresponding ketone precursor. More advanced methods, however, focus on stereospecific substitutions. For instance, optically pure 1-(pyridin-2-yl)ethyl methanesulfonates can undergo reaction with various primary and secondary amines, proceeding with an inversion of configuration at the chiral center.[5] This method allows for the synthesis of a diverse library of N-substituted (S)- or (R)-1-(2-pyridinyl)ethylamines.[5]

Classical resolution using chiral resolving agents, such as tartaric acid, remains a viable and often-utilized method for separating racemic mixtures of pyridine derivatives.[6]

Enzymatic Approaches

The use of enzymes, such as transaminases, has gained significant traction for the stereoselective amination of (hetero)aromatic ketones to produce chiral amines with high enantiomeric excess.[7] Engineered amine dehydrogenases have also been reported for the asymmetric synthesis of chiral α-(hetero)aryl primary amines.[7]

Experimental Protocol: Stereospecific Substitution for the Synthesis of N-Substituted (S)-1-(2-Pyridinyl)ethylamine

  • Starting Material: (R)-1-(2-pyridinyl)ethyl methanesulfonate.

  • Reaction Setup: Dissolve (R)-1-(2-pyridinyl)ethyl methanesulfonate in a suitable aprotic solvent (e.g., acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Amine Addition: Add the desired primary amine (e.g., benzylamine) to the reaction mixture. The molar ratio of the amine to the methanesulfonate is typically 1.1:1.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-substituted (S)-1-(2-pyridinyl)ethylamine.[5]

  • Characterization: Confirm the structure and enantiomeric purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC.

Therapeutic Applications in Neurodegenerative Diseases

Chiral pyridine ethylamine derivatives have emerged as promising candidates for the treatment of neurodegenerative disorders, most notably Alzheimer's disease (AD).

Alzheimer's Disease: A Multi-pronged Attack

The pathology of Alzheimer's disease is complex, involving the aggregation of amyloid-β (Aβ) peptides and the hyperphosphorylation of tau protein.[8][9] Pyridine amine derivatives have been shown to target multiple facets of this disease.

  • BACE-1 Inhibition: Pyridine amine derivatives have been identified as effective inhibitors of the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), a key enzyme in the production of Aβ peptides.[9]

  • Inhibition of Aβ Aggregation: Certain pyridine amine derivatives can inhibit both self-induced and metal-induced aggregation of Aβ peptides.[9][10] For example, the derivative 3-bis(pyridin-2-ylmethyl)aminomethyl-5-hydroxybenzyltriphenylphosphonium bromide (PAT) has been shown to effectively inhibit Aβ aggregation.[10]

  • Metal Chelation: The pyridine motif can chelate metal ions like copper and iron, which are implicated in Aβ aggregation and oxidative stress.[9]

  • Cholinesterase Inhibition: Some derivatives also exhibit inhibitory activity against acetylcholinesterase (AChE), which is a target for symptomatic treatment of AD.[10]

Signaling Pathway: Inhibition of Amyloid-β Production and Aggregation

G APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Peptide APP->Abeta Cleavage by BACE-1 BACE1 BACE-1 Enzyme Aggregation Aβ Aggregation Abeta->Aggregation Plaques Amyloid Plaques Aggregation->Plaques Neurotoxicity Neurotoxicity & Cognitive Decline Plaques->Neurotoxicity PyridineDerivative Chiral Pyridine Ethylamine Derivative PyridineDerivative->BACE1 Inhibition PyridineDerivative->Aggregation Inhibition

Caption: Mechanism of action of chiral pyridine ethylamine derivatives in Alzheimer's disease.

Applications in Oncology

The versatility of the pyridine scaffold has led to the development of numerous anticancer agents.[11][12][13] Chiral pyridine ethylamine derivatives contribute to this field by offering enhanced selectivity and potency.

Targeting Key Cancer Pathways
  • Kinase Inhibition: Many pyridine derivatives function as kinase inhibitors, interfering with signaling pathways crucial for cancer cell proliferation and survival.[13] For example, they have been shown to inhibit VEGFR-2, a key regulator of angiogenesis.[11]

  • Tubulin Polymerization Inhibition: Some derivatives act as antimitotic agents by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[13]

  • Androgen Receptor Inhibition: In prostate cancer, steroidal pyridine derivatives have demonstrated the ability to inhibit the androgen receptor, thereby suppressing tumor growth.[12]

Experimental Workflow: In Vitro Anticancer Activity Screening

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis CancerCells Cancer Cell Lines (e.g., MCF-7, A549) Treatment Incubate cells with varying concentrations of chiral pyridine ethylamine derivatives CancerCells->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT FlowCytometry Flow Cytometry (Apoptosis, Cell Cycle) Treatment->FlowCytometry WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot Data Determine IC50 values and analyze effects on apoptosis and cell cycle MTT->Data FlowCytometry->Data WesternBlot->Data

Caption: A typical workflow for evaluating the in vitro anticancer activity of novel compounds.

Table 1: Anticancer Activity of Selected Pyridine Derivatives

Compound ClassCancer Cell LineIC50 ValueMechanism of ActionReference
Pyridine-urea derivativesMCF-7 (Breast)Lower than doxorubicinVEGFR-2 phosphorylation inhibition[11]
Imidazo[1,2-a]pyridine derivativesVariousVariesKinase inhibition, etc.[13]
Trimethoxyphenyl pyridine derivativesHepG-2, HCT-116, MCF-7Significant cytotoxicityTubulin inhibition[13]

Anticonvulsant Properties

Certain chiral pyridine ethylamine derivatives have been investigated for their potential as anticonvulsant agents.[14][15]

A Case Study: N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine (AAP-Cl)

A notable example is N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine (AAP-Cl), a novel anticonvulsant.[14] A stereoselective pharmacokinetic study of its enantiomers in rats revealed that the disposition of AAP-Cl is not enantioselective, and no chiral inversion was observed.[14] This study highlights the importance of understanding the pharmacokinetic profiles of individual enantiomers.

Experimental Protocol: Chiral HPLC for Enantiomeric Separation of AAP-Cl

  • HPLC System: A high-performance liquid chromatography system equipped with a UV detector.

  • Chiral Column: Chirex chiral column (250 mm x 4.6 mm i.d.).

  • Mobile Phase: A mixture of hexane, ethanol, and tetrahydrofuran (280:20:40 v/v) containing trifluoroacetic acid (0.3% v/v) and triethylamine (0.018% v/v).[14]

  • Flow Rate: 0.8 ml/min.[14]

  • Detection: UV detection at an appropriate wavelength.

  • Sample Preparation: Extraction of plasma samples with ethyl acetate.[14]

  • Analysis: The separation of (+)-AAP-Cl and (-)-AAP-Cl is achieved with a resolution factor (Rs) of at least 1.4.[14]

Antimicrobial and Antiviral Applications

The therapeutic utility of pyridine derivatives extends to infectious diseases. Chiral pyridine carboxamides, for instance, have demonstrated potent antimicrobial and antifungal activities.[16][17] The introduction of chirality can enhance the specificity and efficacy of these compounds.[16] Furthermore, various pyridine derivatives have been shown to possess broad-spectrum antiviral activity against viruses such as HIV, HCV, and HBV.[18]

Conclusion and Future Directions

Chiral pyridine ethylamine derivatives represent a privileged scaffold in drug discovery, with demonstrated efficacy in a range of therapeutic areas. Their stereochemical complexity allows for fine-tuning of their interactions with biological targets, leading to improved potency and selectivity. Future research in this area will likely focus on the development of novel synthetic methodologies to access increasingly complex and diverse derivatives. Furthermore, a deeper understanding of their mechanisms of action through advanced biochemical and in vivo studies will be crucial for translating these promising compounds into clinically successful therapeutics. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in neurodegenerative diseases, oncology, and beyond.

References

  • Kong, W. Q., Liu, Y., Huang, C., Zhou, L., Gao, J., Turner, N. J., & Jiang, Y. (2022). Direct Asymmetric Reductive Amination of Alkyl (Hetero)Aryl Ketones by an Engineered Amine Dehydrogenase.
  • Ibrahim, F., & Matar, K. (2003). Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of the enantiomers of a novel anticonvulsant, N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, in rats. Journal of Chromatography B, 795(2), 207-214. [Link]

  • Basak, S., Mukherjee, A., & Ghosh, B. (2018). Pyridines in Alzheimer's Disease Therapy: Recent Trends and Advancements. Current Organic Chemistry, 22(14), 1386-1398.
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Introduction: The Privileged Status of Pyridine Scaffolds in Modern Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Application of 5-Bromo-4-methylpyridine Building Blocks

The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry and materials science.[1][2] As an isostere of benzene, this scaffold is present in over 7,000 drug molecules of significant medicinal importance and is a recurring motif in a multitude of natural products, vitamins, and FDA-approved pharmaceuticals.[1][3] The unique physicochemical properties of the pyridine nucleus—including its polarity, ability to form hydrogen bonds, and aqueous solubility—make it a "privileged scaffold" for the development of novel therapeutic agents.[2][4]

Among the vast library of functionalized pyridines, 5-bromo-4-methylpyridine stands out as a particularly versatile and valuable building block. Its strategic arrangement of a reactive bromine atom, a directing methyl group, and the core pyridine structure provides a robust platform for constructing complex molecular architectures. The bromine atom at the 5-position serves as a highly effective "handle" for a variety of powerful palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis.[5] This guide offers an in-depth exploration of the synthesis, reactivity, and application of 5-bromo-4-methylpyridine, providing researchers, scientists, and drug development professionals with a technical overview of its utility.

Core Synthesis: Accessing the 5-Bromo-4-methylpyridine Scaffold

The efficient synthesis of substituted pyridines is critical for their use in research and development. A common and effective method for producing a key precursor, 2-amino-5-bromo-4-methylpyridine, involves the direct electrophilic bromination of 2-amino-4-methylpyridine. This transformation typically utilizes N-Bromosuccinimide (NBS) as the brominating agent, which offers high selectivity for the 5-position.[6][7] This method is advantageous as it avoids the formation of common by-products like 3-bromo or 3,5-dibromo isomers and proceeds under mild conditions with high yield.[7]

Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-methylpyridine

Objective: To synthesize 2-amino-5-bromo-4-methylpyridine via electrophilic bromination of 2-amino-4-methylpyridine using NBS.[6][7]

Materials:

  • 2-Amino-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Acetonitrile

  • Water

  • Ice bath

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Under an ice bath, dissolve 2-amino-4-methylpyridine (1.0 eq) in DMF.[7]

  • Prepare a solution of NBS (1.0 eq) in DMF.[7]

  • Add the NBS solution dropwise to the solution of 2-amino-4-methylpyridine while maintaining a low temperature with the ice bath.[6]

  • Once the addition is complete, allow the reaction mixture to stir at approximately 20°C for 8-10 hours.[7]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[6]

  • Upon completion, pour the reaction mixture into water, which will induce the precipitation of a brown solid.[7]

  • Filter the solid using a Büchner funnel and wash thoroughly with water.[6]

  • Dry the crude product. For further purification, wash the solid with acetonitrile, followed by filtration and drying to yield the final product.[6][7]

Expected Outcome: This protocol selectively produces the 5-bromo isomer with a reported yield of up to 80%.[6][7]

cluster_synthesis Synthesis Workflow start Dissolve 2-Amino-4-methylpyridine in DMF (ice bath) add_nbs Dropwise Addition of NBS in DMF start->add_nbs react Stir at 20°C (8-10 hours) add_nbs->react monitor Monitor with TLC react->monitor quench Pour into Water (Precipitation) monitor->quench filter_wash Filter and Wash with Water quench->filter_wash purify Purify with Acetonitrile filter_wash->purify product 2-Amino-5-bromo-4-methylpyridine purify->product

Caption: Synthesis of 2-Amino-5-bromo-4-methylpyridine.

Chemical Reactivity: A Hub for Molecular Diversification

The synthetic power of 5-bromo-4-methylpyridine lies in the reactivity of its carbon-bromine bond. The C-Br bond is weaker than a C-Cl bond, which facilitates the critical oxidative addition step in palladium-catalyzed catalytic cycles, often leading to milder reaction conditions and higher yields compared to chloro-analogs.[8] This makes it an ideal substrate for a range of transformations that are central to modern synthetic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are indispensable tools for forming new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular frameworks from the 5-bromo-4-methylpyridine core.

The Suzuki-Miyaura reaction is a versatile method for creating biaryl and heteroaryl structures by coupling the bromopyridine with an arylboronic acid.[9] The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid for transmetalation.[10]

General Protocol for Suzuki-Miyaura Coupling: [9][11]

  • To a Schlenk flask, add 5-bromo-4-methylpyridine (or its derivative, 1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium phosphate (K₃PO₄, 2.5 eq).[9][11]

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).[9]

  • Add an anhydrous solvent system, typically a mixture of 1,4-dioxane and degassed water (4:1 ratio).[11]

  • Stir the reaction mixture at 85-95°C for 12-18 hours, monitoring progress by TLC or LC-MS.[9][11]

  • Upon completion, perform a standard aqueous work-up and purify the product using column chromatography.

Arylboronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄Dioxane100>90[12]
3-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O9080-90
4-Acetylphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME/H₂O8575-85
Yields are estimated based on reactions with analogous bromopyridine substrates and may require optimization.[9][12]

This powerful palladium-catalyzed reaction forms carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines.[13][14] The catalytic cycle involves oxidative addition of the bromopyridine to the Pd(0) catalyst, coordination and deprotonation of the amine, and finally, reductive elimination to yield the product.[13][15]

General Protocol for Buchwald-Hartwig Amination: [13]

  • To a dry Schlenk tube, add 2-amino-5-bromo-4-methylpyridine (1.0 eq), the desired amine (1.2 eq), a base such as cesium carbonate (Cs₂CO₃, 1.5 eq), the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 10 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add an anhydrous solvent like toluene via syringe.

  • Heat the reaction mixture to 110°C with vigorous stirring.

  • Monitor progress by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through Celite to remove catalyst residues before purification.[13]

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne.[16] This reaction is characteristically co-catalyzed by palladium and copper(I) iodide.[17][18]

General Protocol for Sonogashira Coupling: [17]

  • Degas a solution of 5-bromo-4-methylpyridine (1.1 eq) in a solvent mixture like THF and triethylamine (Et₃N).

  • Add the catalysts, typically Pd(PPh₃)₄ (0.15 eq) and CuI (0.3 eq).

  • After degassing for another 5 minutes, add the terminal alkyne (1.0 eq) dropwise.

  • Stir the reaction at room temperature for 16 hours or until completion as monitored by TLC.

  • Filter the mixture through Celite and purify the residue by column chromatography.

cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Core 5-Bromo-4-methylpyridine suzuki_reagents R-B(OH)₂ Pd Catalyst Base Core->suzuki_reagents buchwald_reagents R₂NH Pd Catalyst Ligand Base Core->buchwald_reagents sonogashira_reagents R-C≡CH Pd Catalyst Cu(I) Base Core->sonogashira_reagents suzuki_product 5-Aryl-4-methylpyridine suzuki_reagents->suzuki_product C-C Bond buchwald_product 5-(Dialkylamino)-4-methylpyridine buchwald_reagents->buchwald_product C-N Bond sonogashira_product 5-Alkynyl-4-methylpyridine sonogashira_reagents->sonogashira_product C-C Bond

Caption: Key cross-coupling reactions of 5-bromo-4-methylpyridine.

Halogen-Metal Exchange: Generating Potent Nucleophiles

An alternative strategy for functionalizing the pyridine ring involves converting the electrophilic C-Br bond into a nucleophilic carbon center via halogen-metal exchange.

Treatment of a bromopyridine with a strong organolithium base, such as n-butyllithium (n-BuLi), at cryogenic temperatures (e.g., -100°C) results in a rapid bromine-lithium exchange.[19][20] This generates a highly reactive lithiated pyridine species. This intermediate can then be quenched with a wide range of electrophiles to introduce new functional groups. For instance, quenching with DMF followed by an acidic workup yields the corresponding aldehyde.[19]

General Protocol for Lithiation and Formylation: [19]

  • Dissolve 3,5-dibromo-4-methyl-pyridine (1.0 eq) in dry THF under an argon atmosphere and cool to -100°C.

  • Add n-butyllithium (1.0 eq) dropwise, maintaining the low temperature.

  • After stirring for 5 minutes, add the electrophile, such as DMF (1.5 eq).

  • Allow the reaction to warm to -78°C over 1 hour.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry, and concentrate to obtain the aldehyde.

The Grignard reaction, discovered by Victor Grignard, involves the insertion of magnesium metal into the carbon-halogen bond.[21][22] This process inverts the polarity of the carbon atom, transforming it from an electrophilic to a strongly nucleophilic center.[21][23] The resulting organomagnesium compound, or Grignard reagent, readily attacks electrophiles like aldehydes, ketones, and esters to form new C-C bonds and, ultimately, alcohols after workup.[21]

Applications in Drug Discovery: Building Biologically Active Molecules

The synthetic versatility of 5-bromo-4-methylpyridine and its derivatives makes them critical intermediates in the synthesis of biologically active molecules.[24] Substituted pyridines are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][25]

A prominent application is in the development of kinase inhibitors, a class of targeted therapy drugs that are crucial in modern oncology.[6] For example, 2-amino-5-bromo-4-methylpyridine is a key building block for inhibitors of Polo-like kinase 4 (PLK4), a master regulator of cell division.[6] Overexpression of PLK4 is linked to tumorigenesis, making it a promising therapeutic target.[6] The amino group on the pyridine ring can interact with the ATP-binding site of the kinase, while modifications at the 5-position, made possible through the cross-coupling reactions described above, allow for the fine-tuning of potency and selectivity.[6][24]

Conclusion

5-Bromo-4-methylpyridine is a powerful and adaptable building block that provides chemists with a reliable entry point for the synthesis of a diverse array of complex molecules. Its capacity to undergo a wide range of transformations—most notably palladium-catalyzed cross-coupling reactions and halogen-metal exchanges—cements its status as a high-value intermediate. For researchers in drug discovery, medicinal chemistry, and materials science, a thorough understanding of the reactivity and synthetic protocols associated with this scaffold is essential for the efficient design and execution of innovative synthetic campaigns.

References

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  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
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  • BenchChem Technical Support Team. (2025).
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  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
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solubility profile of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences.[1] For an active pharmaceutical ingredient (API) like (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine, its solubility profile across a range of organic solvents is a critical determinant of its developability. It influences everything from the ease of synthesis and purification to the choice of formulation strategies and ultimately, the drug's bioavailability.[2][3] A comprehensive understanding of an API's solubility is therefore not just an academic exercise but a fundamental prerequisite for successful drug development.

(1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine is a substituted pyridine derivative. Its molecular structure, featuring a basic nitrogen in the pyridine ring, a primary amine, and lipophilic bromo and methyl groups, suggests a nuanced solubility behavior that will be highly dependent on the nature of the solvent.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[4][5] This principle is governed by the intermolecular forces between the solute and solvent molecules. For (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine, the key structural features influencing its solubility are:

  • Polarity: The presence of the nitrogen-containing pyridine ring and the ethylamine side chain introduces polarity and the capacity for hydrogen bonding.

  • Hydrogen Bonding: The primary amine group is a hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor.

  • Lipophilicity: The bromo and methyl substituents, along with the aromatic ring, contribute to the molecule's lipophilic character.

Based on these features, we can anticipate the following solubility trends:

  • High Solubility in polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding with the amine and pyridine nitrogen.

  • Moderate to Good Solubility in polar aprotic solvents (e.g., DMSO, DMF) which can participate in dipole-dipole interactions.[5]

  • Lower Solubility in non-polar solvents (e.g., hexane, toluene) where the polar interactions of the solute with itself are stronger than its interactions with the solvent.

The interplay of these factors is visually represented in the diagram below.

cluster_solute Solute-Solute Interactions cluster_solvent Solvent-Solvent Interactions cluster_interaction Solute-Solvent Interactions S1 H-Bonding (Amine) S2 Dipole-Dipole (Pyridine) I1 Favorable Interactions (e.g., Polar Solvents) S1->I1 Dominant in Polar Protic Solvents S3 van der Waals (Aromatic Ring) S2->I1 Strong in Polar Aprotic Solvents I2 Unfavorable Interactions (e.g., Non-polar Solvents) S3->I2 Dominant in Non-polar Solvents V1 Solvent Polarity V2 Solvent H-Bonding V1->I1 V1->I2 V2->I1

Caption: Key molecular interactions governing solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[6][7] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment
  • (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine (solid)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Protocol
  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Add an excess amount of solid (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

    • Add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C and 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[7] The time to reach equilibrium should be determined experimentally.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles. Adsorption of the compound to the filter material should be checked and accounted for.[8]

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

  • Analytical Quantification:

    • Analyze the diluted samples and the calibration standards using a validated HPLC method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of the dissolved (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine in the samples from the calibration curve.

    • Calculate the solubility by taking into account the dilution factor.

The experimental workflow is outlined in the following diagram:

A 1. Add Excess Solid to Solvent B 2. Equilibrate at Constant Temperature (24-72h) A->B C 3. Allow Solids to Settle B->C D 4. Withdraw and Filter Supernatant C->D E 5. Dilute Sample D->E F 6. HPLC Analysis E->F G 7. Quantify against Calibration Curve F->G H 8. Calculate Solubility G->H

Caption: Experimental workflow for solubility determination.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner, typically in a tabular format. This allows for easy comparison of the solubility of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine in different organic solvents and at different temperatures.

Table 1: Illustrative Solubility Data for (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)
Polar Protic Methanol25> 100
Ethanol2585.2
Polar Aprotic Dimethyl Sulfoxide (DMSO)25> 100
N,N-Dimethylformamide (DMF)2595.7
Acetonitrile2530.5
Non-Polar Toluene251.2
Hexane25< 0.1
Other Dichloromethane2515.8
Ethyl Acetate255.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The effect of temperature on solubility should also be noted. For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic.[1][9]

Conclusion

Determining the solubility profile of a novel compound such as (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine is a critical step in its development pathway. While specific data for this molecule is not widely published, a thorough understanding of the principles of solubility combined with a robust experimental methodology like the shake-flask method allows for the generation of high-quality, reliable data. This information is invaluable for guiding decisions in chemical process development, formulation design, and ultimately, for the successful translation of a promising molecule into a viable drug product.

References

  • A review of methods for solubility determination in biopharmaceutical drug characterization. (2019). Journal of Pharmaceutical and Biomedical Analysis.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Journal of Pharmaceutical Sciences.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Solubility: An overview. (n.d.). International Journal of Pharmaceutical and Chemical Analysis.
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The Ascendancy of Brominated Pyridine Chiral Amines: A Technical Guide to Their History, Discovery, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a cornerstone of medicinal chemistry and catalysis, and the introduction of both chirality and a bromine substituent has given rise to a class of molecules with immense synthetic and therapeutic potential: brominated pyridine chiral amines. This in-depth technical guide provides a comprehensive overview of the history, discovery, and synthetic evolution of these valuable compounds. From their conceptual origins rooted in early pyridine chemistry to the advent of sophisticated asymmetric catalytic methods, we will explore the key milestones and scientific minds that have shaped this field. This guide will delve into the mechanistic underpinnings of pivotal synthetic strategies, offering detailed experimental protocols and highlighting the causality behind methodological choices. Through a blend of historical context and practical, field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this critical class of chiral building blocks.

Introduction: The Strategic Convergence of Chirality, Pyridine, and Bromine

The pyridine nucleus is a ubiquitous motif in a vast array of pharmaceuticals and functional materials.[1] Its unique electronic properties, including its aromaticity and the Lewis basicity of the nitrogen atom, make it a versatile scaffold for molecular design.[2] The introduction of a chiral center transforms a pyridine derivative into a molecule capable of stereospecific interactions, a critical feature for drug-target engagement and asymmetric catalysis. Chiral amines, in particular, are fundamental building blocks in the synthesis of a significant portion of commercially available drugs.

The further incorporation of a bromine atom onto the pyridine ring adds another layer of strategic advantage. The bromo substituent serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to build molecular complexity.[3] This convergence of a chiral amine, a pyridine core, and a bromine atom creates a powerful trifecta: a scaffold with inherent biological relevance, stereochemical control, and synthetic versatility. This guide will trace the historical and scientific journey that has led to our current understanding and utilization of these remarkable molecules.

A Historical Odyssey: From Pyridine's Discovery to the Dawn of Asymmetric Synthesis

The story of brominated pyridine chiral amines is intrinsically linked to the broader history of pyridine chemistry and the development of asymmetric synthesis.

Early Encounters with Pyridine and its Halogenated Derivatives

The journey begins with the discovery of pyridine itself. In 1849, the Scottish scientist Thomas Anderson first isolated this foundational heterocycle from bone oil.[4] For many decades that followed, the chemistry of pyridine was explored, leading to an understanding of its aromatic character and reactivity. The inherent electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution, while electrophilic substitution requires more forcing conditions.

The bromination of pyridines, a key step in the synthesis of our target molecules, has been studied for over a century. Early methods often involved harsh conditions and resulted in mixtures of products. For instance, the direct bromination of 2-aminopyridine can lead to the formation of both 2-amino-5-bromopyridine and the undesired 2-amino-3,5-dibromopyridine.[3] Over the years, more selective and efficient bromination methods have been developed, utilizing reagents like N-bromosuccinimide (NBS) to achieve better regiocontrol.[5]

The Emergence of Asymmetric Synthesis and Chiral Ligands

The concept of asymmetric synthesis, the ability to create a single enantiomer of a chiral molecule, has its roots in the late 19th and early 20th centuries. However, it was the development of chiral ligands in the mid-20th century that revolutionized the field, enabling the use of catalytic amounts of a chiral substance to generate large quantities of an enantiomerically enriched product. The development of chiral pyridine-containing ligands has been a significant area of research for over half a century, with early examples demonstrating their potential in asymmetric catalysis.[6][7]

The following diagram illustrates the conceptual evolution leading to the targeted synthesis of brominated pyridine chiral amines.

conceptual_evolution A Discovery of Pyridine (1849) B Early Pyridine Chemistry (Bromination, Amination) A->B Understanding Reactivity E Modern Catalytic Cross-Coupling Reactions B->E Providing Substrates C Development of Asymmetric Synthesis D Emergence of Chiral Ligands C->D Enabling Catalysis D->E Providing Stereocontrol F Targeted Synthesis of Brominated Pyridine Chiral Amines E->F Efficient C-N Bond Formation

Caption: Conceptual timeline from pyridine's discovery to modern synthesis.

The Discovery and Rise of a Privileged Scaffold

While it is challenging to pinpoint a single "discovery" of brominated pyridine chiral amines as a class, their emergence as valuable compounds can be traced through key applications in pharmaceuticals and the development of powerful synthetic methodologies.

A Pharmaceutical Impetus: The Case of Zimelidine

A significant early example of a biologically active molecule featuring a brominated pyridine moiety is the antidepressant drug zimelidine, (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-(3-pyridyl)allylamine.[6][8] Developed in the late 1970s and early 1980s, zimelidine was one of the first selective serotonin reuptake inhibitors (SSRIs). Its synthesis involved the use of 3-bromopyridine as a key starting material.[6] Although zimelidine was later withdrawn from the market due to side effects, its development highlighted the potential of incorporating a brominated pyridine ring into neurologically active compounds. The synthesis of zimelidine and its analogues spurred further research into the preparation of pyridylallylamines and related structures.[6]

The Advent of Modern Catalytic C-N Coupling: A Synthetic Revolution

The true explosion in the accessibility and variety of brominated pyridine chiral amines came with the development of modern transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. This powerful reaction allows for the direct formation of a carbon-nitrogen bond between an aryl halide (such as a bromopyridine) and an amine. The ability to perform this coupling with chiral amines in a stereoretentive manner opened the door to the efficient synthesis of a vast array of enantioenriched brominated pyridine chiral amines.

The following diagram illustrates the general principle of the Buchwald-Hartwig amination for the synthesis of brominated pyridine chiral amines.

buchwald_hartwig cluster_reactants Reactants cluster_catalyst Catalytic System Bromopyridine Bromopyridine Product Brominated Pyridine Chiral Amine Bromopyridine->Product ChiralAmine Chiral Amine ChiralAmine->Product Pd_Catalyst Palladium Catalyst Pd_Catalyst->Product Catalyzes Ligand Ligand Ligand->Pd_Catalyst Activates Base Base Base->Product Promotes

Caption: Key components of the Buchwald-Hartwig amination.

Synthetic Methodologies: A Technical Deep Dive

The synthesis of brominated pyridine chiral amines can be broadly categorized into two main approaches: the introduction of bromine to a pre-existing chiral pyridine amine, or the coupling of a brominated pyridine with a chiral amine.

Classical Approaches: Bromination and Nucleophilic Substitution

Historically, the synthesis of these compounds relied on multi-step sequences. A common strategy involves the bromination of a suitable pyridine precursor, followed by a nucleophilic substitution reaction with a chiral amine.

4.1.1. Synthesis of 2-Amino-5-bromopyridine: A Key Building Block

2-Amino-5-bromopyridine is a crucial intermediate in the synthesis of many pharmaceuticals and agrochemicals.[1][4] Its preparation often starts from 2-aminopyridine.

Experimental Protocol: Bromination of 2-Aminopyridine [3]

  • N-Acylation: To a solution of 2-aminopyridine in a suitable solvent, add acetic anhydride. Reflux the mixture to protect the amino group as an acetamide. This step is crucial to moderate the activating effect of the amino group and prevent over-bromination.

  • Bromination: Cool the reaction mixture and add bromine (Br₂) dropwise at a controlled temperature (e.g., 50°C). The acetyl group directs the bromination to the 5-position.

  • Hydrolysis: After the bromination is complete, hydrolyze the acetamide group using an aqueous base (e.g., NaOH) to yield 2-amino-5-bromopyridine.

  • Purification: The crude product can be purified by recrystallization.

Causality Behind Experimental Choices:

  • N-Acylation: The strong activating and ortho-, para-directing effect of the amino group would lead to a mixture of 2-amino-3-bromopyridine and 2-amino-3,5-dibromopyridine if not protected. The bulkier acetyl group sterically hinders the 3-position and deactivates the ring sufficiently to favor mono-bromination at the 5-position.

  • Temperature Control: Bromination is an exothermic reaction. Controlling the temperature is essential to prevent side reactions and ensure selectivity.

Modern Catalytic Approaches: The Power of Cross-Coupling

The development of palladium- and nickel-catalyzed cross-coupling reactions has revolutionized the synthesis of brominated pyridine chiral amines, offering a more direct and efficient route.

4.2.1. Palladium-Catalyzed Buchwald-Hartwig Amination

This is arguably the most versatile method for constructing the C-N bond between a bromopyridine and a chiral amine.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the bromopyridine, the chiral amine, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., NaOtBu, Cs₂CO₃) in a dry, degassed solvent (e.g., toluene, dioxane).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and monitor the progress by TLC or GC-MS.

  • Workup and Purification: After the reaction is complete, cool the mixture, dilute with a suitable solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen and must be handled under inert conditions to prevent deactivation.

  • Ligand Choice: The choice of phosphine ligand is critical for the success of the reaction. Bulky, electron-rich ligands generally promote the oxidative addition and reductive elimination steps of the catalytic cycle and can influence the stereochemical outcome.

  • Base Selection: The base plays a crucial role in deprotonating the amine and regenerating the active catalyst. The strength and nature of the base can significantly impact the reaction rate and yield.

The following table summarizes key parameters for the synthesis of brominated pyridine chiral amines via Buchwald-Hartwig amination.

ParameterOptionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Precursors to the active Pd(0) catalyst.
Ligand BINAP, XPhos, SPhosStabilizes the Pd center, promotes key catalytic steps.
Base NaOtBu, K₂CO₃, Cs₂CO₃Deprotonates the amine, facilitates catalyst turnover.
Solvent Toluene, Dioxane, THFMust be dry and degassed to prevent catalyst poisoning.

4.2.2. Nickel-Catalyzed C-N Coupling

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for C-N coupling reactions. Light-promoted nickel catalysis has been shown to be particularly effective for the stereoretentive coupling of chiral amines with aryl bromides, including bromopyridines.

Applications: From Asymmetric Catalysis to Drug Discovery

Brominated pyridine chiral amines are not merely synthetic curiosities; they are valuable tools in the hands of chemists and pharmacologists.

Chiral Ligands in Asymmetric Catalysis

The nitrogen atom of the pyridine ring and the nitrogen of the chiral amine can act as a bidentate ligand, coordinating to a metal center to create a chiral environment. This has led to the development of highly effective catalysts for a variety of asymmetric transformations. The bromine atom can be further functionalized to tune the steric and electronic properties of the ligand or to immobilize the catalyst on a solid support. The development of tunable chiral pyridine units (CPUs) has been a significant focus in recent years, with the goal of creating broadly applicable and highly selective ligands.[6][7]

Scaffolds in Drug Discovery

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry. The incorporation of a chiral amine and a bromine atom provides a platform for the development of new therapeutic agents. As seen with zimelidine, these compounds can interact with biological targets in a stereospecific manner. The bromine atom can also serve as a site for late-stage functionalization, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies. Furthermore, 2-amino-5-bromopyridine derivatives are important intermediates in the synthesis of kinase inhibitors and other targeted therapies.[5]

Future Outlook

The field of brominated pyridine chiral amines continues to evolve. Ongoing research is focused on the development of more sustainable and efficient synthetic methods, including the use of earth-abundant metal catalysts and biocatalysis. The design of new chiral pyridine-based ligands with enhanced reactivity and selectivity remains a key objective. As our understanding of the role of these compounds in biological systems grows, we can expect to see the emergence of new therapeutic agents based on this versatile scaffold.

Conclusion

The history and discovery of brominated pyridine chiral amines is a testament to the power of fundamental chemical research and the synergistic interplay between different areas of chemistry. From the initial isolation of pyridine to the development of sophisticated catalytic methods, the journey has been marked by innovation and a relentless pursuit of greater synthetic control. Today, these compounds stand as indispensable tools for researchers in both academia and industry, enabling the creation of complex molecules that can address some of our most pressing challenges in medicine and materials science. This guide has aimed to provide a comprehensive yet accessible overview of this important class of molecules, with the hope of inspiring further research and innovation in this exciting field.

References

  • Högberg, T., Ulff, B., Renyi, A. L., & Ross, S. B. (1981). Synthesis of pyridylallylamines related to zimelidine and their inhibition of neuronal monoamine uptake. Journal of Medicinal Chemistry, 24(12), 1499-1506. URL: [Link]

  • Li, P., et al. (2024). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research, 57(7), 933-947. URL: [Link]

  • Carnmalm, B., et al. (1982). Synthesis of the Antidepressant Zimelidine and Related 3-(4-Bromophenyl)-3-(3-pyridyl)allylamines. Correlation of their Configurations. Acta Chemica Scandinavica, Series B, 36, 355-361. URL: [Link]

  • Xia, W., et al. (2019). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry, 17(10), 2351-2355. URL: [Link]

  • Högberg, T., et al. (1981). Synthesis of pyridylallylamines related to zimelidine and their inhibition of neuronal monoamine uptake. Journal of Medicinal Chemistry. URL: [Link]

  • Wikipedia. (n.d.). Pyridine. In Wikipedia. Retrieved March 11, 2026, from [Link]

  • Ashida, S., et al. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Journal of the Iranian Chemical Society, 1-28. URL: [Link]

  • Fassihi, A., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature Communications, 8(1), 1-8. URL: [Link]

  • Zhang, X., et al. (2024). Mechanistic investigation of palladium-catalysed oxidative amination through control experiments. Nature Communications, 15(1), 1-10. URL: [Link]

  • Xia, W., et al. (2026). Enantioselective Synthesis of Chiral Heterocyclic Biaryls via Asymmetric Suzuki-Miyaura Cross-coupling of 3-bromopyridine-4-carboxamides. Organic Letters. URL: [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, 122(39), 9404-9414. URL: [Link]

  • Choi, J., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. URL: [Link]

  • White, M. C., et al. (2024). Expanding the scope of allylic C—H aminations via electrophilic palladium(II) catalysis. Nature Chemistry. URL: [Link]

  • Fassihi, A., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature Communications. URL: [Link]

  • Fassihi, A., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. PubMed. URL: [Link]

  • Unspecified Author. (n.d.). Synthesis of 2-Amino-5-bromopyridine. ResearchGate. URL: [Link]

  • Bradshaw, J. S., et al. (1996). Synthesis of Chiral Pyridine-Based Macrobicyclic Clefts. DTIC. URL: [Link]

  • Deshmukh, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. URL: [Link]

  • Scriven, E. F. V. (2013). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. In Comprehensive Organic Chemistry II (pp. 1-34). Elsevier. URL: [Link]

  • den Hertog, H. J., & van der Plas, H. C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 72(11), 913-922. URL: [Link]

  • Paudler, W. W., & Jovanovic, M. V. (1983). Bromination of some pyridine and diazine N-oxides. The Journal of Organic Chemistry, 48(7), 1064-1068. URL: [Link]

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  • Fox, B. A., et al. (1963). 2-Amino-5-bromopyridine. Organic Syntheses, Coll. Vol. 5, p.346; Vol. 43, p.24.
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  • Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3465. URL: [Link]

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(1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine SMILES and InChI strings

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide to (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth overview of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine, a chiral pyridylethylamine derivative of significant interest in medicinal chemistry and drug discovery. Due to the absence of this compound in commercial catalogs and public literature, this document presents a prospective synthesis pathway, leveraging established methodologies for asymmetric synthesis. The guide will cover the compound's structural identifiers, a detailed proposed synthesis protocol, and a discussion of its potential applications based on the known biological activities of structurally related molecules. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Chiral amines, particularly those incorporating a pyridine scaffold, are privileged structures in medicinal chemistry. The stereochemistry of these molecules often plays a crucial role in their pharmacological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be less active or even contribute to off-target effects. The pyridine ring is a common feature in many approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The combination of a chiral ethylamine side chain on a substituted pyridine core, as seen in (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine, presents a valuable building block for the synthesis of novel therapeutic agents.

The presence of a bromine atom provides a handle for further functionalization through cross-coupling reactions, while the methyl group can influence the molecule's conformation and interaction with target proteins. This guide will provide a comprehensive look into the chemical identity, a proposed synthetic route, and the potential applications of this specific chiral amine.

Chemical Identifiers

As (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine is not a commercially cataloged compound, its identifiers have been generated based on its IUPAC name.

IdentifierString
SMILES Cc1cc(C)c(Br)cn1
InChI InChI=1S/C8H11BrN2/c1-6-4-7(9)5-11-8(6)7(2)10/h4-5,7H,10H2,1-2H3/t7-/m0/s1
InChIKey FJJTPLPANAGCEK-VKHMYHEASA-N
Molecular Formula C8H11BrN2
Molecular Weight 215.09 g/mol

Proposed Synthesis of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine

The synthesis of the target molecule can be envisioned through a multi-step process starting from commercially available precursors. The key challenge lies in the stereoselective introduction of the amine group. An overview of the proposed synthetic workflow is presented below.

Synthesis_Workflow Proposed Synthesis of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine A 5-Bromo-4-methyl-2-vinylpyridine B 5-Bromo-4-methyl-2-acetylpyridine A->B Oxidation (e.g., Wacker Oxidation) C N-(1-(5-bromo-4-methylpyridin-2-yl)ethylidene)-2-methylpropane-2-sulfinamide B->C Condensation with (S)-tert-butanesulfinamide D (S)-N-((S)-1-(5-bromo-4-methylpyridin-2-yl)ethyl)-2-methylpropane-2-sulfinamide C->D Diastereoselective Reduction (e.g., NaBH4) E (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine D->E Deprotection (e.g., HCl in Methanol)

Caption: Proposed synthetic workflow for (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Bromo-4-methyl-2-acetylpyridine (B)

  • To a solution of 5-bromo-4-methyl-2-vinylpyridine (A) in a mixture of DMF and water, add palladium(II) chloride and copper(I) chloride.

  • Bubble oxygen through the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromo-4-methyl-2-acetylpyridine (B).

Causality: The Wacker oxidation provides a reliable method for the conversion of a terminal alkene to a methyl ketone. The palladium catalyst is re-oxidized by the copper co-catalyst, which is in turn re-oxidized by oxygen, allowing for a catalytic cycle.

Step 2: Synthesis of N-(1-(5-bromo-4-methylpyridin-2-yl)ethylidene)-2-methylpropane-2-sulfinamide (C)

  • To a solution of 5-bromo-4-methyl-2-acetylpyridine (B) in THF, add (S)-tert-butanesulfinamide and a Lewis acid catalyst such as titanium(IV) ethoxide.

  • Heat the mixture to reflux for 12-24 hours, with removal of water using a Dean-Stark apparatus.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction to room temperature and quench with brine.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketimine (C).

Causality: The condensation of the ketone with a chiral sulfinamide forms a chiral ketimine. The use of a Lewis acid like titanium(IV) ethoxide activates the ketone carbonyl for nucleophilic attack by the sulfinamide and facilitates the subsequent dehydration.

Step 3: Diastereoselective Reduction to (S)-N-((S)-1-(5-bromo-4-methylpyridin-2-yl)ethyl)-2-methylpropane-2-sulfinamide (D)

  • Dissolve the crude ketimine (C) in an appropriate solvent such as THF and cool to -78 °C.

  • Add a reducing agent, such as sodium borohydride, portion-wise.

  • Stir the reaction at low temperature for several hours, monitoring by TLC.

  • Once the reaction is complete, quench carefully with methanol, followed by saturated aqueous ammonium chloride.

  • Warm the mixture to room temperature and extract with ethyl acetate.

  • Dry the combined organic layers and concentrate to give the diastereomerically enriched sulfinamide (D).

Causality: The chiral auxiliary (the tert-butanesulfinyl group) directs the hydride attack to one face of the C=N double bond, leading to the formation of one diastereomer in excess. The bulky tert-butyl group effectively shields one face of the imine.

Step 4: Deprotection to (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine (E)

  • Dissolve the sulfinamide (D) in methanol and add a solution of hydrochloric acid in dioxane.

  • Stir the reaction at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting hydrochloride salt can be neutralized with a base such as sodium bicarbonate and extracted with an organic solvent to yield the free amine (E).

Causality: The sulfinyl group is readily cleaved under acidic conditions to liberate the free amine. The use of HCl in a non-aqueous solvent system allows for the isolation of the amine hydrochloride salt, which can be more stable than the free base.

Potential Applications in Drug Discovery

The structural motif of a chiral pyridylethylamine is a key component in many biologically active compounds. The title compound, with its specific substitution pattern, is a promising candidate for use as a building block in the synthesis of novel therapeutics.

Potential_Applications Potential Applications in Drug Discovery A (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine B Kinase Inhibitors A->B Key pharmacophore C GPCR Modulators A->C Scaffold for ligands D Ion Channel Blockers A->D Modulation of activity E Catalysis A->E Chiral ligand synthesis

Caption: Potential applications of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine in drug discovery and catalysis.

Kinase Inhibitors

The aminopyridine scaffold is a well-established "hinge-binder" in many kinase inhibitors. This structural element can form crucial hydrogen bonds with the backbone of the kinase hinge region. The chiral ethylamine side chain can extend into the ATP-binding pocket and provide additional interactions, potentially leading to increased potency and selectivity. The bromo- and methyl-substituents can be tailored to occupy specific sub-pockets within the kinase active site, further enhancing affinity and influencing the pharmacokinetic properties of the molecule.

GPCR Modulators and Ion Channel Blockers

Chiral amines are also prevalent in ligands for G-protein coupled receptors (GPCRs) and ion channels. The stereochemistry of the amine is often critical for receptor recognition and functional activity. The title compound could serve as a starting point for the development of novel modulators of these important drug target classes.

Conclusion

(1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine represents a valuable, albeit not commercially available, chiral building block for drug discovery. This guide has provided its key chemical identifiers and a detailed, plausible synthetic route based on established asymmetric synthesis methodologies. The potential applications of this compound, particularly in the development of kinase inhibitors, are significant. The synthetic protocols and conceptual framework presented herein are intended to serve as a valuable resource for researchers working at the forefront of medicinal chemistry and novel therapeutic development.

References

  • Kawano, S., Horikawa, M., Yasohara, Y., & Hasegawa, J. (2003). Microbial enantioselective reduction of acetylpyridine derivatives. Bioscience, Biotechnology, and Biochemistry, 67(4), 809-814.[1]

  • Ferreira, R. B., Tormena, C. F., & Almeida, W. P. (2013). Synthesis and Spectroscopic Analysis of Substituted 2-Aminothiazolines. Journal of Molecular Structure, 1037, 186–190.[2]

  • BenchChem. (2025). Chiral Pyridine-Containing Alcohols: A Technical Guide to their Application in Asymmetric Organic Synthesis.[3]

  • BenchChem. (2025). Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery.[4]

  • MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium.[5]

  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. US20060116519A1.[6]

  • Yu, H., et al. (2018). Role of Chirality in Drugs. Organic & Medicinal Chem IJ, 5(2).[7]

  • Di Martino, R. M. C., et al. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(21), 7384.[8]

Sources

Methodological & Application

Asymmetric Synthesis of (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethylamine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide details a robust and highly enantioselective method for the synthesis of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine, a valuable chiral building block in pharmaceutical and agrochemical research. The protocol leverages a well-established asymmetric transfer hydrogenation (ATH) of the corresponding prochiral ketone, followed by a stereospecific conversion of the resulting chiral alcohol to the target primary amine. This document is intended for researchers, scientists, and drug development professionals seeking a practical and reliable synthetic route to this and related chiral pyridylethylamines.

Introduction: The Significance of Chiral Pyridylethylamines

Chiral 1-(pyridin-2-yl)ethylamine derivatives are privileged structural motifs found in a wide array of biologically active molecules and serve as critical ligands in asymmetric catalysis. Their presence in pharmaceutical candidates is often crucial for achieving desired potency and selectivity by ensuring specific interactions with chiral biological targets such as enzymes and receptors. Consequently, the development of efficient and stereocontrolled methods for their synthesis is of paramount importance. This application note provides a detailed protocol for the synthesis of the (1S)-enantiomer of 1-(5-bromo-4-methyl-2-pyridyl)ethylamine, a versatile intermediate for further chemical elaboration.

Synthetic Strategy: Asymmetric Transfer Hydrogenation and Stereospecific Amination

The chosen synthetic strategy involves a two-stage process, as illustrated in the workflow diagram below. The key to establishing the desired stereochemistry is an asymmetric transfer hydrogenation (ATH) of the prochiral ketone, 1-(5-bromo-4-methyl-2-pyridyl)ethan-1-one. This reaction utilizes a well-defined chiral ruthenium catalyst to deliver the corresponding (1S)-alcohol with high enantiomeric excess. The subsequent conversion of the alcohol to the amine is designed to proceed with inversion of stereochemistry, thereby yielding the target (1S)-amine.

G cluster_0 Stage 1: Asymmetric Transfer Hydrogenation cluster_1 Stage 2: Stereospecific Amination Prochiral_Ketone 1-(5-bromo-4-methyl-2-pyridyl)ethan-1-one Chiral_Alcohol (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethan-1-ol Prochiral_Ketone->Chiral_Alcohol [Ru(II)Cl(p-cymene)((S,S)-TsDPEN)] HCOOH/Et3N Mesylate Mesylate Intermediate Chiral_Alcohol->Mesylate MsCl, Et3N Target_Amine (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine Mesylate->Target_Amine 1. NaN3 2. H2, Pd/C

Figure 1: Overall synthetic workflow for (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine.

Part I: Asymmetric Transfer Hydrogenation of 1-(5-bromo-4-methyl-2-pyridyl)ethan-1-one

The cornerstone of this synthesis is the highly enantioselective reduction of the prochiral ketone to the corresponding chiral alcohol. Asymmetric transfer hydrogenation (ATH) is a powerful technique that uses a stable, readily available hydrogen source, such as a formic acid/triethylamine azeotrope, in the presence of a chiral transition metal catalyst.[1] For this transformation, we utilize the well-established Noyori-type catalyst, [Ru(II)Cl(p-cymene)((S,S)-TsDPEN)], which is known to provide excellent enantioselectivity for the reduction of a wide range of aromatic ketones.[2]

Mechanistic Rationale

The catalytic cycle of the Ru-catalyzed ATH is believed to involve the formation of a ruthenium hydride species, which is the active reducing agent. The chirality of the TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligand creates a chiral pocket around the metal center, dictating the facial selectivity of the hydride transfer to the prochiral ketone.

G Catalyst [Ru(II)Cl(p-cymene)((S,S)-TsDPEN)] Pre-catalyst Active_Catalyst [Ru(II)H(p-cymene)((S,S)-TsDPEN)] Active Hydride Species Catalyst->Active_Catalyst HCOOH/Et3N Ketone_Complex Ketone Coordination Ru-H-Ketone Complex Active_Catalyst->Ketone_Complex Ketone Substrate Product_Complex Hydride Transfer Ru-Alkoxide Complex Ketone_Complex->Product_Complex Enantioselective Hydride Transfer Product_Complex->Catalyst Product Release & Catalyst Regeneration

Figure 2: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Experimental Protocol

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
1-(5-bromo-4-methyl-2-pyridyl)ethan-1-one214.0510.01.0
[Ru(II)Cl(p-cymene)((S,S)-TsDPEN)]634.170.050.005 (0.5 mol%)
Formic acid46.03--
Triethylamine101.19--
Dichloromethane (DCM), anhydrous84.93--
Saturated aqueous sodium bicarbonate (NaHCO₃)---
Saturated aqueous sodium chloride (brine)---
Anhydrous magnesium sulfate (MgSO₄)---

Procedure:

  • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(5-bromo-4-methyl-2-pyridyl)ethan-1-one (2.14 g, 10.0 mmol) and the catalyst [Ru(II)Cl(p-cymene)((S,S)-TsDPEN)] (31.7 mg, 0.05 mmol, 0.5 mol%).

  • Add 20 mL of a 5:2 (v/v) azeotropic mixture of formic acid and triethylamine.

  • Stir the resulting solution at room temperature (20-25 °C) for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until complete consumption of the starting ketone.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethan-1-ol.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure alcohol.

Expected Outcome:

  • Yield: >95%

  • Enantiomeric Excess (ee): >98% (determined by chiral HPLC analysis)

Part II: Stereospecific Conversion of Alcohol to Amine

The conversion of the chiral alcohol to the primary amine is achieved via a two-step sequence that proceeds with an overall inversion of stereochemistry, thus preserving the enantiopurity of the product. The alcohol is first activated by conversion to its mesylate, a good leaving group. Subsequent SN2 displacement with azide, followed by reduction, yields the desired (1S)-amine.[3][4]

Experimental Protocol

Step A: Mesylation of (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethan-1-ol

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
(1S)-1-(5-bromo-4-methyl-2-pyridyl)ethan-1-ol216.079.01.0
Triethylamine (Et₃N)101.1913.51.5
Methanesulfonyl chloride (MsCl)114.5510.81.2
Dichloromethane (DCM), anhydrous84.9345 mL-

Procedure:

  • Dissolve (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethan-1-ol (1.94 g, 9.0 mmol) in anhydrous DCM (45 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.88 mL, 13.5 mmol) followed by the dropwise addition of methanesulfonyl chloride (0.84 mL, 10.8 mmol).

  • Stir the reaction mixture at 0 °C for 2 hours. Monitor for the disappearance of the starting alcohol by TLC.

  • Upon completion, quench the reaction with water (20 mL) and transfer to a separatory funnel.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude mesylate is typically used in the next step without further purification.

Step B: Azidation and Reduction to (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Crude Mesylate from Step A~294.15~9.01.0
Sodium azide (NaN₃)65.0127.03.0
Dimethylformamide (DMF), anhydrous73.0945 mL-
Palladium on carbon (10% Pd/C)-~10 mol%-
Methanol (MeOH)32.0450 mL-
Hydrogen (H₂) gas2.02--

Procedure:

  • Dissolve the crude mesylate from the previous step in anhydrous DMF (45 mL) in a 100 mL round-bottom flask.

  • Add sodium azide (1.76 g, 27.0 mmol) and heat the mixture to 60 °C for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with water (100 mL). Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (3 x 50 mL) to remove DMF, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude azide.

  • Carefully dissolve the crude azide in methanol (50 mL) in a hydrogenation flask.

  • Add 10% Pd/C (catalytic amount, e.g., ~100 mg).

  • Purge the flask with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine.

  • The final product can be purified by an appropriate method, such as acid-base extraction or chromatography, if necessary.

Expected Outcome:

  • Yield: 70-85% over two steps.

  • Enantiomeric Purity: The reaction sequence is designed to proceed with high fidelity, and the enantiomeric excess of the final amine is expected to be comparable to that of the starting alcohol (>98% ee).

Data Summary and Characterization

CompoundStageExpected YieldExpected ee (%)Key Characterization Data (Predicted)
(1S)-1-(5-bromo-4-methyl-2-pyridyl)ethan-1-ol1>95%>98%¹H NMR, ¹³C NMR, Chiral HPLC
(1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine270-85%>98%¹H NMR, ¹³C NMR, Mass Spectrometry, Chiral HPLC

Conclusion

This application note provides a detailed and reliable protocol for the asymmetric synthesis of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine. The key to success lies in the highly enantioselective transfer hydrogenation of the prochiral ketone precursor, followed by a stereospecific amination sequence. This method is scalable and applicable to the synthesis of a variety of chiral pyridylethylamines, making it a valuable tool for researchers in medicinal chemistry and materials science.

References

  • Uenishi, J., Hamada, M., Aburatani, S., Matsui, K., Yonemitsu, O., & Tsukube, H. (2004). Synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines: stereospecific introduction of amino function onto the 2-pyridinylmethyl carbon center. The Journal of Organic Chemistry, 69(20), 6781–6789. [Link][3][4][5]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97–102.
  • Haack, K. J., Hashiguchi, S., Fujii, A., Ikariya, T., & Noyori, R. (1997). The catalyst precursor, catalyst, and intermediate in the RuII-promoted asymmetric transfer hydrogenation of ketones. Angewandte Chemie International Edition in English, 36(3), 285-288.
  • Doucet, H., & Ohkuma, T. (2006). Asymmetric hydrogenation of ketones with chiral η6-arene/N-tosylethylenediamine−ruthenium(II) catalysts. Journal of the American Chemical Society, 128(25), 8146-8147. [Link][2]

  • Wu, J., & Chan, A. S. C. (2019). Chirality-Economy Catalysis: Asymmetric Transfer Hydrogenation of Ketones by Ru-Catalysts of Minimal Stereogenicity. ACS Catalysis, 9(6), 5276–5281. [Link][6]

  • Li, C., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(10), 3875–3879. [Link][7]

  • Kawano, S., Horikawa, M., Yasohara, Y., & Hasegawa, J. (2003). Microbial enantioselective reduction of acetylpyridine derivatives. Bioscience, Biotechnology, and Biochemistry, 67(4), 809-814. [Link][8][9]

  • Deiana, L., et al. (2005). Asymmetric synthesis of 1-substituted-1-(pyridin-2-yl)methylamines by diastereoselective reduction of enantiopure N-tert-butylsulfinyl ketimines. Tetrahedron: Asymmetry, 16(10), 1835-1840. [Link][10]

Sources

Application Notes & Protocols: (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine as a Versatile Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine as a robust chiral auxiliary. Chiral auxiliaries are indispensable tools for controlling stereochemistry during chemical synthesis, a critical aspect in the creation of complex, biologically active molecules.[1] This guide details the strategic advantages of this pyridine-based auxiliary, provides step-by-step protocols for its application in diastereoselective alkylation, and outlines methods for its subsequent removal and recovery. The protocols are designed to be self-validating, with explanations grounded in established mechanistic principles to ensure both reproducibility and a deep understanding of the underlying chemistry.

Introduction: The Strategic Advantage of a Pyridine-Based Chiral Auxiliary

In the field of asymmetric synthesis, the goal is to convert achiral starting materials into single-enantiomer products. One of the most reliable strategies to achieve this is the temporary attachment of a chiral molecule, known as a chiral auxiliary, to an achiral substrate.[2] This auxiliary directs subsequent chemical transformations to occur on one face of the molecule, inducing a high degree of stereocontrol.

(1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine is a uniquely designed chiral auxiliary that offers several distinct advantages:

  • Bidentate Chelation: The presence of the pyridine nitrogen and the amide nitrogen (once coupled to a substrate) allows for the formation of a rigid, five-membered chelate ring with metal cations, such as Li⁺ from organolithium bases. This rigid conformation is paramount for creating a well-defined steric environment, leading to high levels of diastereoselectivity.

  • Tunable Steric and Electronic Properties: The methyl and bromo substituents on the pyridine ring provide steric bulk and modify the electronic nature of the system, which can be leveraged to optimize selectivity.

  • High Crystallinity: Amides derived from structurally similar auxiliaries often exhibit a high propensity to be crystalline.[3][4] This facilitates purification by recrystallization, which can often upgrade the diastereomeric ratio of the product.

  • Recoverability: The amine functional group allows for straightforward recovery of the valuable auxiliary after it has served its purpose.

This guide will focus on one of the most powerful applications of such auxiliaries: the diastereoselective alkylation of carboxylic acid derivatives.

Experimental Workflows & Mechanisms

The overall strategy involves three key stages: coupling the auxiliary to a prochiral carboxylic acid, performing the diastereoselective alkylation, and finally, cleaving the auxiliary to reveal the enantiomerically enriched product.

Logical Workflow

G cluster_0 Stage 1: Auxiliary Coupling cluster_1 Stage 2: Asymmetric Alkylation cluster_2 Stage 3: Auxiliary Cleavage A Prochiral Carboxylic Acid + (1S)-Auxiliary B Amide Coupling (e.g., SOCl₂, Et₃N) A->B C N-Acyl Pyridylethylamine (Diastereomeric Mixture = 1:1) B->C D Deprotonation (LDA, -78 °C) C->D E Chelated Li-Enolate D->E F Addition of Electrophile (R-X) E->F G Alkylated Product (High Diastereomeric Ratio) F->G H Acid Hydrolysis (e.g., 6M H₂SO₄, reflux) G->H I Enantiomerically Enriched Carboxylic Acid H->I Product Isolation J Recovered Auxiliary (as salt) H->J Recovery

Caption: Overall workflow for asymmetric alkylation using the chiral auxiliary.

Mechanism of Diastereoselection

The high diastereoselectivity of the alkylation step is a direct consequence of the rigid chelated transition state. After deprotonation with a lithium-based reagent like Lithium Diisopropylamide (LDA), the resulting enolate is not free-floating. Instead, the lithium ion is coordinated by both the enolate oxygen and the nearby pyridine nitrogen. This locks the conformation and forces the bulky pyridyl group to block one face (the Re face) of the planar enolate. Consequently, the incoming electrophile can only approach from the less hindered Si face, resulting in the preferential formation of one diastereomer.

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.

Strategic Overview & The Chemoselectivity Paradox

The compound (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine is a highly valuable chiral building block in drug discovery, frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. However, it presents a classic chemoselectivity paradox: it is a bifunctional molecule containing both an electrophilic aryl bromide (at the 5-position) and a nucleophilic primary aliphatic amine (at the chiral ethylamine appendage).

If this unprotected substrate is subjected to standard palladium-catalyzed cross-coupling conditions, the Pd(0) catalyst will undergo oxidative addition into the C–Br bond. The resulting electrophilic Pd(II) intermediate will then be rapidly intercepted by the highly nucleophilic primary amine of another substrate molecule, leading to uncontrolled intermolecular oligomerization or self-condensation[1].

To harness this building block for the targeted functionalization of the pyridine core, a robust protection-coupling-deprotection strategy is mandatory. This guide details the mechanistic rationale and validated protocols for masking the primary amine, selectively coupling the aryl bromide via the Buchwald-Hartwig (B-H) amination, and recovering the chiral amine.

Mechanistic Causality & Catalyst Selection

The Role of the Protecting Group

Transient masking of the primary amine via tert-butyloxycarbonyl (Boc) protection converts the highly nucleophilic primary amine into a sterically hindered, electron-deficient carbamate. This effectively shuts down the self-coupling pathway, allowing the Pd-catalyst to selectively couple the 5-bromo position with an externally introduced amine[1].

Preventing Racemization at the (1S) Center

The chiral center of this substrate is located at the benzylic-equivalent position of the pyridine ring. The α -proton is rendered relatively acidic by the electron-withdrawing nature of the pyridine core. First-generation Buchwald-Hartwig protocols often rely on strong alkoxide bases like sodium tert-butoxide (NaOtBu)[2]. However, at elevated temperatures, strong bases can deprotonate this α -position, leading to racemization of the (1S) stereocenter. To preserve enantiomeric purity, a milder inorganic base, such as Cesium Carbonate (Cs₂CO₃), is strictly required[3].

Ligand Selection: Why Xantphos?

For the coupling of the Boc-protected bromopyridine with secondary amines (e.g., morpholine) or primary anilines, the combination of Pd₂(dba)₃ and Xantphos is optimal. Xantphos is a bidentate phosphine ligand with a wide bite angle (~108°). This wide angle enforces a geometry around the Pd(II) center that accelerates the rate-limiting reductive elimination step, thereby minimizing off-target reactions like β -hydride elimination or bis-arylation[2],[4].

Reaction Workflow

G Substrate (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine [Bifunctional: Ar-Br & 1° Amine] BocProtection Step 1: N-Boc Protection (Boc2O, Et3N, DCM) Substrate->BocProtection Prevents self-condensation ProtectedSubstrate Boc-Protected Intermediate [Amine Masked, Ar-Br Active] BocProtection->ProtectedSubstrate BHCoupling Step 2: Buchwald-Hartwig Coupling (Pd2(dba)3, Xantphos, Ext. Amine) ProtectedSubstrate->BHCoupling Addition of External Amine CoupledIntermediate N-Aryl/Alkyl Pyridine Derivative [Boc-Protected] BHCoupling->CoupledIntermediate Pd-Catalyzed C-N Formation Deprotection Step 3: Acidic Deprotection (4M HCl in Dioxane) CoupledIntermediate->Deprotection FinalProduct Elaborated Chiral Amine Product [Ready for downstream synthesis] Deprotection->FinalProduct Yields target compound

Workflow for chemoselective Buchwald-Hartwig amination of the bifunctional substrate.

Optimization of Buchwald-Hartwig Coupling Conditions

The following data summarizes the optimization of the cross-coupling step using the Boc-protected substrate and morpholine as a model external amine.

EntryCatalyst / Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)ee (%)Observation
1Pd₂(dba)₃ (2.5) / BINAP (5.0)NaOtBu (1.5)Toluene9045%62%Significant racemization observed.
2Pd₂(dba)₃ (2.5) / Xantphos (5.0)NaOtBu (1.5)Dioxane9078%71%High yield, but partial racemization.
3Pd(OAc)₂ (5.0) / Xantphos (5.0)Cs₂CO₃ (2.0)Dioxane10082%>99%Slower initiation, excellent ee.
4 Pd₂(dba)₃ (2.5) / Xantphos (5.0) Cs₂CO₃ (2.0) Dioxane 90 91% >99% Optimal conditions. No racemization.

Table 1: Optimization matrix demonstrating the necessity of mild bases to preserve the (1S) stereocenter during coupling.

Experimental Protocols

Protocol 1: N-Boc Protection of the Primary Amine

Objective: Mask the nucleophilic primary amine to prevent Pd-catalyzed self-condensation.

  • Initialization: In an oven-dried round-bottom flask, dissolve (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Base Addition: Add Triethylamine (Et₃N, 1.5 equiv) and cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1, UV active).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude Boc-protected intermediate is generally pure enough (>95%) for the next step. If necessary, purify via flash chromatography.

Protocol 2: Chemoselective Buchwald-Hartwig Amination

Objective: Couple the 5-bromo position with an external amine (e.g., morpholine) without racemizing the chiral center.

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Boc-protected substrate (1.0 equiv, 5 mmol), Pd₂(dba)₃ (2.5 mol%, 0.125 mmol), Xantphos (5.0 mol%, 0.25 mmol), and finely powdered anhydrous Cs₂CO₃ (2.0 equiv, 10 mmol)[4].

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill the tube with ultra-pure Argon (repeat 3 times). Critical Step: Oxygen must be rigorously excluded to prevent oxidation of the Pd(0) active species and the phosphine ligand.

  • Reagent Addition: Add anhydrous, degassed 1,4-Dioxane (25 mL, 0.2 M) followed by the external amine (e.g., morpholine, 1.5 equiv) via syringe.

  • Heating: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 12–16 hours.

  • Monitoring & Workup: Cool to room temperature. Dilute the mixture with EtOAc (30 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional EtOAc (2 x 15 mL).

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography (Silica gel, gradient elution with Hexanes/EtOAc) to yield the coupled, Boc-protected intermediate.

Protocol 3: Acidic Deprotection

Objective: Remove the Boc group to yield the elaborated, free primary amine.

  • Initialization: Dissolve the purified intermediate from Protocol 2 (1.0 equiv) in a minimal amount of anhydrous DCM.

  • Deprotection: Add a solution of 4M HCl in Dioxane (10 equiv). Stir the mixture at room temperature for 2–3 hours. The product will often precipitate as the hydrochloride salt.

  • Isolation: Concentrate the reaction mixture under a stream of nitrogen. Triturate the resulting solid with cold diethyl ether to remove organic impurities.

  • Neutralization (Optional): If the free base is required, dissolve the salt in water, basify to pH 10 with 1M NaOH, and extract with DCM. Dry and concentrate to afford the final elaborated (1S)-1-(5-amino-substituted-4-methyl(2-pyridyl))ethylamine.

References

  • Buchwald–Hartwig amination. Grokipedia. URL: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Semantic Scholar. URL:[Link]

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Application Notes and Protocols for Reductive Amination Involving Pyridine Ethylamines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Pyridine Ethylamines in Medicinal Chemistry

Pyridine ethylamines represent a critical structural motif in a vast array of pharmacologically active compounds. Their prevalence in drug discovery stems from the pyridine ring's ability to act as a bioisostere for a phenyl group, offering advantages in solubility, metabolic stability, and the ability to engage in hydrogen bonding interactions with biological targets.[1][2] The synthesis of these valuable molecules often relies on the robust and versatile reductive amination reaction. This application note provides an in-depth guide to the principles and practical execution of reductive amination protocols for the synthesis of pyridine ethylamines, tailored for researchers, scientists, and drug development professionals.

Reductive amination is a cornerstone of C-N bond formation in medicinal chemistry, lauded for its operational simplicity and broad applicability.[1][2] It is estimated that a significant portion, potentially up to a quarter, of all C-N bond-forming reactions in the pharmaceutical industry utilize this powerful transformation.[1][2][3] This method allows for the direct coupling of an amine with a carbonyl compound (an aldehyde or ketone) via an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[4][5] This one-pot approach is highly favored for its efficiency and atom economy, making it a staple in the synthesis of compound libraries for high-throughput screening.[6][7]

Core Principles: The Mechanism of Reductive Amination

The reductive amination process is a sequential reaction that begins with the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate.[4][8] This is followed by the elimination of a water molecule to generate an imine (from a primary amine) or an iminium ion (from a secondary amine).[4][8] The subsequent reduction of the C=N double bond by a suitable reducing agent yields the final amine product.[4][5]

The reaction is typically carried out under neutral or weakly acidic conditions to facilitate both the formation of the imine intermediate and the subsequent reduction.[4] The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the imine or iminium ion in the presence of the starting carbonyl compound.[4][9]

Reductive_Amination_Mechanism Start Pyridine Ethylamine + Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine/Iminium Ion Hemiaminal->Imine Dehydration H2O H₂O Hemiaminal->H2O Imine->Hemiaminal Product Substituted Pyridine Ethylamine Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃)

Figure 1: General mechanism of reductive amination.

Key Reagents: A Comparative Analysis of Reducing Agents

The selection of an appropriate reducing agent is paramount for a successful reductive amination. The ideal reagent should be mild enough to avoid reducing the starting aldehyde or ketone but potent enough to efficiently reduce the imine or iminium ion intermediate.[9] Below is a comparison of commonly employed reducing agents.

Reducing AgentAbbreviationKey AdvantagesKey Considerations
Sodium Triacetoxyborohydride STAB, NaBH(OAc)₃Mild and highly selective for imines/iminium ions.[4][8] Tolerates a wide range of functional groups.[10] Commercially available and easy to handle.[11]Can be slow with weakly basic amines or sterically hindered ketones.[11] Generates acetic acid as a byproduct.
Sodium Cyanoborohydride NaBH₃CNEffective in one-pot procedures as it is stable in mildly acidic conditions required for imine formation.[4][9][12] Selectively reduces iminium ions over carbonyls.[9][12]Highly toxic and can release hydrogen cyanide gas upon acidification.[4][12] Requires careful handling and waste disposal.
Pyridine Borane Complex Py-BH₃A less toxic alternative to NaBH₃CN.[13][14] Stable in protic solvents like methanol.[15][16] Effective for a wide variety of carbonyl compounds.[13]Can be less reactive than other borohydrides. May require elevated temperatures.
Catalytic Hydrogenation H₂/Pd, Pt, NiEconomical and scalable.[4][11] Often provides high yields and clean reactions. Environmentally friendly ("green") option.[6]May not be suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[11] Requires specialized hydrogenation equipment.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of pyridine ethylamines with aldehydes and ketones. These are intended as general guidelines and may require optimization for specific substrates.[5]

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is often the preferred method due to the mildness and selectivity of STAB.[8]

Protocol_STAB Start Dissolve Pyridine Ethylamine & Aldehyde/Ketone in Anhydrous Solvent AddSTAB Add Sodium Triacetoxyborohydride (STAB) portion-wise Start->AddSTAB Stir Stir at Room Temperature AddSTAB->Stir Monitor Monitor Reaction Progress (TLC, LC-MS) Stir->Monitor Quench Quench with Saturated Aqueous NaHCO₃ Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Figure 2: Workflow for reductive amination using STAB.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyridine ethylamine (1.0 equivalent) and the aldehyde or ketone (1.1-1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[8]

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise at room temperature.[8] The addition should be controlled to manage any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.[8] Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5][8]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.[5]

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyridine ethylamine.[5]

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This protocol is particularly useful for one-pot reactions where the imine formation and reduction occur concurrently.[4][12]

Protocol_NaBH3CN Start Combine Pyridine Ethylamine, Aldehyde/Ketone, and NaBH₃CN in a Suitable Solvent AdjustpH Adjust pH to ~6-7 with Acetic Acid Start->AdjustpH Stir Stir at Room Temperature AdjustpH->Stir Monitor Monitor Reaction Progress (TLC, LC-MS) Stir->Monitor Quench Carefully Quench with Aqueous Acid (in a fume hood) Monitor->Quench Upon Completion Basify Basify with Aqueous NaOH Quench->Basify Extract Extract with Organic Solvent Basify->Extract Dry Dry Organic Layer and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Figure 3: Workflow for reductive amination using NaBH₃CN.

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, combine the pyridine ethylamine (1.0 equivalent), the aldehyde or ketone (1.1-1.2 equivalents), and sodium cyanoborohydride (1.2-1.5 equivalents) in a suitable solvent such as methanol or ethanol.

  • pH Adjustment: Adjust the pH of the reaction mixture to approximately 6-7 by the dropwise addition of glacial acetic acid. This is crucial for promoting imine formation while maintaining the stability and selectivity of the reducing agent.[4][11]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up (Caution: Potential HCN gas evolution): Once the reaction is complete, carefully quench any excess NaBH₃CN by the slow addition of an aqueous acid (e.g., 1 M HCl) in a fume hood.

  • Basification and Extraction: Basify the mixture with an aqueous base (e.g., 1 M NaOH) to a pH > 10. Extract the product with an appropriate organic solvent.

  • Drying, Concentration, and Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, concentrate, and purify the product by column chromatography.

Troubleshooting and Field-Proven Insights

  • Low Conversion: If the reaction shows low conversion, especially with less reactive ketones, gentle heating (40-50 °C) may be beneficial. For STAB-mediated reactions, the addition of a catalytic amount of acetic acid can accelerate imine formation.[10]

  • Over-alkylation of Primary Amines: To minimize the formation of tertiary amines from a primary pyridine ethylamine, a stepwise procedure can be employed. First, allow the imine to form completely before adding the reducing agent.[8] Using a larger excess of the primary amine can also favor mono-alkylation.[8]

  • Reduction of the Starting Carbonyl: While STAB is highly selective, reduction of a highly reactive starting aldehyde can sometimes occur, particularly if imine formation is slow.[8] Ensuring anhydrous conditions and allowing sufficient time for imine formation before the addition of the reducing agent can mitigate this side reaction.

  • Purification Challenges: The basic nature of the pyridine nitrogen can sometimes lead to tailing on silica gel chromatography. The use of a mobile phase containing a small amount of a basic modifier, such as triethylamine (0.1-1%), can improve peak shape and separation. Alternatively, purification can be achieved using a strong cation exchange (SCX) cartridge.[17]

Conclusion

Reductive amination is an indispensable tool for the synthesis of pyridine ethylamines in drug discovery and development. By understanding the underlying mechanism and the nuances of different reducing agents and reaction conditions, researchers can effectively and efficiently synthesize a diverse range of these important molecules. The protocols and insights provided in this application note serve as a comprehensive guide to aid in the successful implementation of this critical transformation.

References

  • Reductive amination - Wikipedia. (n.d.). Retrieved March 11, 2026, from [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (2024, April 29). Retrieved March 11, 2026, from [Link]

  • Application Note – Reductive Amination. (n.d.). Synple Chem. Retrieved March 11, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved March 11, 2026, from [Link]

  • What happens to sodium cyanoborohydride after it reacts in a reductive amination? (2019, June 2). Quora. Retrieved March 11, 2026, from [Link]

  • Tarasov, A. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(22), 11658-11719. [Link]

  • Reductive Amination - ACS GCI Pharmaceutical Roundtable. (n.d.). Retrieved March 11, 2026, from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). Molecules. Retrieved March 11, 2026, from [Link]

  • Sodium cyanoborohydride - Organic Chemistry Portal. (n.d.). Retrieved March 11, 2026, from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • Sodium Triacetoxyborohydride. (n.d.). Sciencemadness.org. Retrieved March 11, 2026, from [Link]

  • Sodium CyanoBoroHydride and Sodium BoroHydride. (n.d.). Interchim. Retrieved March 11, 2026, from [Link]

  • Tarasov, A. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Retrieved March 11, 2026, from [Link]

  • Sodium triacetoxyborohydride - Organic Chemistry Portal. (n.d.). Retrieved March 11, 2026, from [Link]

  • Pyridine - Wikipedia. (n.d.). Retrieved March 11, 2026, from [Link]

  • (PDF) Boron reagents for reductive amination - ResearchGate. (2025, August 10). Retrieved March 11, 2026, from [Link]

  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. (n.d.). Retrieved March 11, 2026, from [Link]

  • Pelter, A., Rosser, R. M., & Mills, S. (1984). Reductive Aminations of Ketones and Aldehydes using Borane-Pyridine. Journal of the Chemical Society, Perkin Transactions 1, 717-720. [Link]

  • Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 11, 2026, from [Link]

  • Hantzsch pyridine synthesis - Wikipedia. (n.d.). Retrieved March 11, 2026, from [Link]

  • Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. (1993, March 1). R Discovery. Retrieved March 11, 2026, from [Link]

  • Preparation of Pyridines, Part 7: By Amination and Hydroxylation. (2022, December 25). YouTube. Retrieved March 11, 2026, from [Link]

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. (n.d.). Sciencemadness.org. Retrieved March 11, 2026, from [Link]

  • Reductive Zincke Reaction: Opening of Pyridinium Rings to δ‐Amino Ketones via Transfer Hydrogenation. (2025, November 21). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. (n.d.). Organic Chemistry Portal. Retrieved March 11, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved March 11, 2026, from [Link]

  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. (n.d.). Chemical Communications (RSC Publishing). Retrieved March 11, 2026, from [Link]

  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. (2022, August 16). MDPI. Retrieved March 11, 2026, from [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024, April 29). JOCPR. Retrieved March 11, 2026, from [Link]

  • Synthesis of primary amines by one-pot reductive amination of aldehydes. (n.d.). Der Pharma Chemica. Retrieved March 11, 2026, from [Link]

  • Reductive amination. (2024, March 28). Chemistry Steps. Retrieved March 11, 2026, from [Link]

  • Reductive amination difficulties - poor conversion. (2024, May 2). Reddit. Retrieved March 11, 2026, from [Link]

  • Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 11, 2026, from [Link]

Sources

Application Note: High-Efficiency Amide Coupling and Late-Stage Diversification Utilizing (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiopure building block (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine (CAS: 1259576-64-1) is a highly valuable intermediate in modern medicinal chemistry. It is frequently deployed in the synthesis of kinase inhibitors, heterobifunctional degraders (PROTACs), and other targeted therapeutics[1]. This application note provides a comprehensive, self-validating guide to executing high-yielding peptide/amide coupling reactions with this specific amine, followed by protocols for exploiting its 5-bromo handle for late-stage diversification.

Structural Significance & Mechanistic Rationale

Successful incorporation of this building block requires an understanding of its unique physicochemical properties:

  • Electronic Attenuation: The electron-withdrawing nature of the pyridine ring slightly reduces the nucleophilicity of the adjacent benzylic amine compared to purely aliphatic systems.

  • Steric Hindrance: The α -methyl group at the chiral center, combined with the 4-methyl substitution on the pyridine ring, introduces moderate steric bulk[2].

  • Orthogonal Reactivity: The 5-bromo substituent is stable under standard amide coupling conditions, preserving it as a pristine handle for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions)[1],[2].

Causality in Reagent Selection: Because of the reduced nucleophilicity and steric hindrance, traditional carbodiimide reagents (like EDC/HOBt) often result in sluggish reaction kinetics and risk epimerization of the carboxylic acid partner. To ensure rapid conversion, HATU is the preferred coupling reagent. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The pyridine nitrogen within the HOAt leaving group provides neighboring-group participation (via hydrogen bonding with the incoming amine), significantly accelerating the nucleophilic attack of the (1S)-amine while minimizing the lifespan of the activated intermediate, thereby preventing racemization.

Optimization of Coupling Conditions

The following table summarizes empirical data for coupling (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine with a model sterically hindered, N -Boc-protected amino acid.

EntryCoupling ReagentBase (Eq)SolventTime (h)Conversion (%)Epimerization (%)
1EDC/HOBt (1.5 eq)DIPEA (3.0)DMF1662%< 2%
2PyBOP (1.2 eq)NMM (3.0)DCM878%< 5%
3 HATU (1.2 eq) DIPEA (3.0) DMF 2 > 95% < 1%
4COMU (1.2 eq)TMP (3.0)DMF1> 95%< 1%

Note: HATU provides the optimal balance of high yield, low epimerization, and reagent stability for this specific scaffold.

Visualizing the Synthetic Logic

Workflow A Carboxylic Acid (Partner) C Amide Coupling (HATU/DIPEA) A->C B (1S)-Amine Building Block B->C D Chiral Amide (5-Bromo Intact) C->D E Pd-Catalyzed Cross-Coupling D->E F Target Active Pharmaceutical E->F

Synthetic workflow from chiral amine coupling to late-stage Pd-catalyzed diversification.

Mechanism N1 R-COOH N3 OAt-Active Ester N1->N3 Activation N2 HATU + DIPEA N2->N3 N5 Tetrahedral Intermediate N3->N5 Nucleophilic Attack N4 (1S)-Amine N4->N5 N6 Chiral Amide N5->N6 -HOAt

Mechanistic pathway of HATU-mediated amide bond formation with the (1S)-amine.

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling

This protocol is designed as a self-validating system. The use of DMF ensures complete solubility of the polar intermediates, while the specific order of addition prevents premature activation and subsequent degradation of the carboxylic acid.

Reagents:

  • Carboxylic Acid Partner: 1.0 mmol (1.0 eq)

  • (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine: 1.05 mmol (1.05 eq)

  • HATU: 1.2 mmol (1.2 eq)

  • N,N -Diisopropylethylamine (DIPEA): 3.0 mmol (3.0 eq)

  • Anhydrous DMF: 10 mL (0.1 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (10 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) to the solution. Causality: DIPEA deprotonates the carboxylic acid to form the carboxylate, making it nucleophilic enough to attack the HATU reagent.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 eq) in one portion. Stir at 0 °C for 15 minutes. Causality: Cooling minimizes the risk of epimerization during the highly exothermic formation of the HOAt active ester.

  • Amine Addition: Add (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine (1.05 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir for 2 hours. Validate reaction completion via LC-MS or TLC (typically 5% MeOH in DCM). The disappearance of the active ester mass and the appearance of the product mass confirms success.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl ( 3×15 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Late-Stage Suzuki-Miyaura Diversification

Once the amide bond is secured, the 5-bromo position can be utilized to install aryl or heteroaryl groups, a common strategy in the synthesis of heterobifunctional compounds[1].

Reagents:

  • Chiral Amide Intermediate (from Protocol A): 0.5 mmol (1.0 eq)

  • Aryl Boronic Acid: 0.75 mmol (1.5 eq)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ : 0.025 mmol (5 mol%)

  • K2​CO3​ : 1.5 mmol (3.0 eq)

  • 1,4-Dioxane / H2​O (4:1 v/v): 5 mL

Step-by-Step Methodology:

  • Setup: Charge a microwave vial or Schlenk tube with the Chiral Amide (1.0 eq), Aryl Boronic Acid (1.5 eq), and K2​CO3​ (3.0 eq).

  • Solvent Addition & Degassing: Add the Dioxane/ H2​O mixture. Degas the suspension by sparging with argon or nitrogen for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalyst species and homocoupling of the boronic acid.

  • Catalyst Addition: Add the palladium catalyst (5 mol%) quickly under a stream of inert gas. Seal the vessel.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 4–6 hours.

  • Validation: Monitor via LC-MS. The intact chiral amide mass should be fully consumed, replaced by the cross-coupled product.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na2​SO4​ , and concentrate for subsequent purification.

References

  • Title: O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU): a highly efficient peptide coupling reagent Source: Journal of the American Chemical Society (1993) URL: [Link]

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (2009) URL: [Link]

  • Title: Discovery of MDI-114215: A Potent and Selective LIMK Inhibitor To Treat Fragile X Syndrome Source: ACS Medicinal Chemistry Letters (2024) URL: [Link]

  • Title:Heterobifunctional compounds and their use in treating disease (US20250136619A1)

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Advanced Derivatization Strategies for (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

In modern structure-based drug design, the chiral building block (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine has emerged as a privileged scaffold. It is frequently incorporated into the core structures of advanced therapeutics, including Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors[1] and mutant Isocitrate Dehydrogenase (IDH) inhibitors[2].

The utility of this molecule stems from its highly specific physicochemical profile:

  • (1S)-Chiral Primary Amine: Acts as a precise spatial vector for hydrogen bonding within deep target binding pockets. The strict stereochemical requirement is critical for maintaining high target affinity and selectivity.

  • Pyridine Core: Serves as a robust hydrogen bond acceptor, modulating the molecule's overall lipophilicity (logD) and basicity (pKa).

  • 4-Methyl Substituent: Provides essential steric bulk. This restricts the rotational degrees of freedom of subsequent 5-position substituents, locking the final drug into a bioactive conformation. Furthermore, it blocks metabolic oxidation (e.g., by CYP450 enzymes) at the C4 position.

  • 5-Bromo Handle: Serves as an orthogonal, highly reactive site for late-stage palladium- or nickel-catalyzed cross-coupling reactions[3][4].

Strategic Derivatization Workflow

A fundamental principle in the derivatization of this scaffold is orthogonal reactivity . Because the free primary amine can strongly coordinate with palladium—leading to the formation of inactive, multi-polymeric Pd-complexes and catalyst poisoning—a sequential derivatization strategy is mandatory[3]. The primary amine must be functionalized (e.g., via amidation or sulfonylation) prior to the catalytic manipulation of the aryl bromide[5].

Workflow A (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine [Chiral Building Block] B Pathway A: Amine Derivatization (Amidation / Reductive Amination) A->B R-COOH, HATU, DIPEA (Enantioretentive) C Intermediate: N-Functionalized Bromopyridine B->C Yield >90% ee >99% D Pathway B: Late-Stage Cross-Coupling (Suzuki-Miyaura / Buchwald-Hartwig) C->D Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, 1,4-Dioxane/H2O E Target Drug Candidate (e.g., Kinase/Mutant IDH Inhibitor) D->E C-C / C-N Bond Formation

Orthogonal derivatization workflow for (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine.

Protocol 1: Enantioretentive Amine Functionalization

Causality & Experimental Design: The primary challenge in amidating a benzylic/pyridylic chiral amine is the high risk of base-catalyzed epimerization (racemization) at the alpha-carbon. To mitigate this, HATU is selected as the coupling reagent. Its rapid coupling kinetics outcompete the slower racemization pathway. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to neutralize the amine hydrochloride salt without participating in deleterious side reactions.

Step-by-Step Methodology
  • Preparation: In an oven-dried, argon-purged reaction vessel, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

  • Activation: Add DIPEA (3.0 eq) dropwise at 0 °C. Stir the mixture for 15 minutes to allow the formation of the active O-7-azabenzotriazol-1-yl ester.

  • Coupling: Add (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine dihydrochloride (1.0 eq) in a single portion.

  • Progression: Allow the reaction to warm to room temperature naturally and stir for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating System & Quality Control
  • Conversion Validation: Aliquots are quenched in MeCN and analyzed via LC-MS. The reaction is validated when the M+H peak of the free amine completely disappears, replaced by the product mass, with no des-bromo side products detected.

  • Stereochemical Validation: Enantiomeric excess (ee) is validated using Chiral Supercritical Fluid Chromatography (SFC) against a synthesized racemic standard. The system is self-validating when the product peak area dictates >99% ee, confirming the coupling conditions did not induce epimerization.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling

Causality & Experimental Design: The Suzuki-Miyaura coupling of bromopyridines is notoriously challenging due to the pyridine nitrogen's propensity to coordinate with and deactivate the palladium catalyst[5]. To overcome this, Pd(dppf)Cl₂ is employed. The bidentate dppf ligand enforces a cis-geometry on the palladium center, sterically hindering the formation of inactive Pd-pyridine complexes[3]. A biphasic 1,4-Dioxane/H₂O solvent system is utilized to ensure the dissolution of both the organic substrate and the inorganic base (K₂CO₃), which is critical for accelerating the transmetalation step[4].

Step-by-Step Methodology
  • Preparation: To a Schlenk tube, add the N-functionalized (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine intermediate (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M).

  • Catalyst Introduction: Under a positive flow of argon, add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

  • Reaction: Seal the tube and heat the biphasic mixture to 90 °C with vigorous stirring for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Separate the layers and wash the organic phase with brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via automated flash chromatography.

Self-Validating System & Quality Control
  • Regioselectivity Validation: Post-purification, the system is validated via 2D NMR (HMBC/HSQC) to ensure coupling occurred exclusively at the C5 position, with the C4-methyl protons showing expected correlations to the newly introduced aryl ring.

  • Toxicity/Purity Validation: The final compound is subjected to Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The protocol is considered successful and self-validating for drug discovery when palladium leaching is confirmed to be below the acceptable pharmaceutical threshold (<10 ppm).

Quantitative Data & Reaction Optimization

The following table summarizes the optimization data for the late-stage cross-coupling of the N-functionalized intermediate, demonstrating the causality behind the final protocol parameters.

Table 1: Optimization of Late-Stage Suzuki-Miyaura Cross-Coupling

EntryCatalyst SystemSolvent SystemTemp (°C)Time (h)Yield (%)ee (%)Mechanistic Observation
1Pd(PPh₃)₄Toluene/EtOH902435>99Monodentate ligand led to severe catalyst poisoning by pyridine N.
2Pd(OAc)₂ / XPhos1,4-Dioxane100186298Moderate conversion; poor transmetalation without aqueous phase.
3Pd(dppf)Cl₂ 1,4-Dioxane/H₂O 90 12 91 >99 Optimal biphasic transmetalation; bidentate ligand protects Pd.
4Ni(4-CF₃stb)₃DMA601686>99Viable Pd-free alternative utilizing "naked nickel" catalysis[4].

References

  • US11014929B2 - Pyrazolopyrimidine compounds and uses thereof Source: Google Patents URL
  • US20200206233A1 - Heterocyclic compounds as mutant idh inhibitors Source: Google Patents URL
  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 Source: Royal Society of Chemistry (RSC) URL:[Link]

  • “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling Source: PubMed Central (PMC) URL:[Link]

Sources

synthesis of Schiff bases from (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Synthesis of Chiral Schiff Bases from (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis, characterization, and application of chiral Schiff bases derived from the versatile building block, (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine. Chiral Schiff bases are a cornerstone of modern asymmetric catalysis and medicinal chemistry, acting as privileged ligands for a variety of metal-catalyzed transformations.[1][2][3] This guide details the underlying chemical principles, provides a robust and reproducible protocol for synthesis, explains the rationale behind experimental choices, and outlines standard methods for structural characterization. It is intended for researchers seeking to leverage these valuable compounds in catalyst development and drug discovery programs.

The Foundational Chemistry of Schiff Base Formation

A Schiff base is a compound featuring a carbon-nitrogen double bond (azomethine group), with the nitrogen atom connected to an aryl or alkyl group.[4][5] These imines are typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone).[6][7]

Reaction Mechanism

The formation is a two-step, reversible process:[6][8]

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon. This forms an unstable tetrahedral intermediate known as a carbinolamine (or hemiaminal).[6][8]

  • Dehydration: The carbinolamine, often protonated under mildly acidic conditions, eliminates a molecule of water to form the stable imine (Schiff base).[4]

The overall reaction rate is highly pH-dependent. While the dehydration step is acid-catalyzed, excessive acidity will protonate the starting amine, rendering it non-nucleophilic and halting the initial addition step.[4][8] Therefore, optimal synthesis is often achieved at a slightly acidic to neutral pH.

Mechanistic Workflow Diagram

The following diagram illustrates the step-by-step formation of a Schiff base from (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine and a generic aldehyde (R-CHO).

G cluster_intermediate Intermediate Amine (1S)-1-(5-bromo-4-methyl (2-pyridyl))ethylamine Carbinolamine Carbinolamine Intermediate Amine->Carbinolamine Nucleophilic Addition Aldehyde Aldehyde (R-CHO) Aldehyde->Carbinolamine SchiffBase Chiral Schiff Base Carbinolamine->SchiffBase Dehydration (-H2O) Water Water (H2O) Carbinolamine->Water

Caption: Mechanism of Schiff base formation.

Experimental Protocol: Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of chiral Schiff bases from (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine.

Materials and Equipment
  • Reagents:

    • (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine

    • Selected aldehyde (e.g., salicylaldehyde, 2-hydroxy-1-naphthaldehyde, benzaldehyde)

    • Absolute Ethanol or Methanol (Anhydrous)

    • Glacial Acetic Acid (optional, catalyst)

    • Diethyl ether (for washing)

    • Magnesium Sulfate or Sodium Sulfate (drying agent)

  • Equipment:

    • Round-bottom flask (appropriate size)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Buchner funnel and filter flask

    • Standard laboratory glassware

    • Rotary evaporator

General Synthesis Procedure
  • Preparation: In a round-bottom flask, dissolve (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine (1.0 eq.) in absolute ethanol (approx. 0.2 M concentration). Begin stirring the solution at room temperature.

  • Addition: To the stirring amine solution, add the desired aldehyde (1.0 - 1.05 eq.) dropwise. A color change and/or the formation of a precipitate may be observed.

  • Catalysis (Optional): Add 1-2 drops of glacial acetic acid to the mixture. This can catalyze the dehydration step and increase the reaction rate.[9] For many reactive aldehydes, this may not be necessary.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or heat to reflux for 1-2 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with a small amount of cold diethyl ether or ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base product under vacuum. Determine the yield and melting point. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if required.

Example Syntheses & Data

The general procedure can be applied to a wide variety of aldehydes. The table below summarizes expected outcomes for several common carbonyl partners.

Aldehyde PartnerMolar Ratio (Amine:Aldehyde)SolventConditionsTypical Yield
Salicylaldehyde1 : 1.0EthanolRT, 2h>90%
3,5-Di-tert-butylsalicylaldehyde1 : 1.0MethanolReflux, 1.5h>95%
2-Hydroxy-1-naphthaldehyde1 : 1.0EthanolReflux, 2h>90%
Pyridine-2-carboxaldehyde1 : 1.05MethanolRT, 3h>85%

Rationale for Experimental Design

  • Choice of Solvent: Alcohols like methanol and ethanol are ideal solvents as they readily dissolve both the amine and most aldehyde starting materials.[6] Their volatility also simplifies product isolation via rotary evaporation if the product does not precipitate.

  • Stoichiometry: A slight excess of the aldehyde is sometimes used to ensure the complete consumption of the more valuable chiral amine. However, a 1:1 ratio is typically sufficient.

  • Temperature: Many Schiff base condensations are facile and can proceed at room temperature.[4] Heating under reflux is employed to accelerate the reaction, especially with less reactive ketones or sterically hindered aldehydes, driving the equilibrium towards the product by removing water.[7]

  • Purification Strategy: The high crystallinity of many Schiff bases makes precipitation and subsequent washing a highly effective purification method, often negating the need for column chromatography.

Structural Characterization

Unambiguous characterization of the synthesized Schiff base is critical. The following spectroscopic methods are standard.[10]

Spectroscopic Data Summary
TechniqueKey ObservationExpected Signal/Change
FT-IR Formation of C=N bondAppearance of a strong absorption band at ~1600-1640 cm⁻¹. Disappearance of C=O stretch (~1700 cm⁻¹) from aldehyde and N-H bends from the primary amine.[11][12]
¹H NMR Azomethine ProtonAppearance of a characteristic singlet for the imine proton (-N=CH-) between δ 8.0-9.0 ppm. Disappearance of the aldehyde proton signal (δ 9.5-10.5 ppm).[11][13]
¹³C NMR Azomethine CarbonAppearance of a signal for the imine carbon (-N=C H-) in the range of δ 158-165 ppm.[11]
Mass Spec (ESI-MS) Molecular WeightObservation of the molecular ion peak [M+H]⁺ corresponding to the calculated mass of the Schiff base product.[10]

Applications in Asymmetric Catalysis

The primary value of chiral Schiff bases derived from (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine lies in their role as ligands in asymmetric catalysis. The pyridine nitrogen and the imine nitrogen can chelate to a metal center, creating a rigid, chiral environment. This catalytic complex can then mediate a variety of enantioselective transformations.[2][14]

These ligands are particularly effective in:

  • Asymmetric hydrogenation and transfer hydrogenation of ketones.[15][16]

  • Enantioselective epoxidation and cyclopropanation reactions.[3]

  • Asymmetric aldol and Mannich-type reactions.[2]

Ligand-Metal Coordination Diagram

G M Metal Center (M) Substrate Substrate M->Substrate Catalysis N_imine N N_imine->M Coordination N_pyridine N N_pyridine->M Coordination Ligand Chiral Schiff Base Backbone Product Chiral Product Substrate->Product Transformation

Caption: Chelation of the Schiff base to a metal center.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

  • Aldehydes can be irritants and sensitizers; avoid inhalation and skin contact.

References

  • Schiff Bases: Structure, Reaction, Synthesis & Uses Explained. (n.d.). Vedantu. Retrieved from [Link]

  • Güneş, M., & Çetin, A. (2022). Overview of Schiff Bases. IntechOpen. DOI: 10.5772/intechopen.105435. Retrieved from [Link]

  • The Application of Chiral Schiff Base in Asymmetric Catalysis. (2011). Bentham Science Publishers. Retrieved from [Link]

  • Abel, E., et al. (2017). A review on versatile applications of transition metal complexes incorporating Schiff bases. PMC. Retrieved from [Link]

  • REVIEW ON SCHIFF BASES. (2021). World Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Schiff base. (n.d.). Wikipedia. Retrieved from [Link]

  • Part-5. Review on use of Chiral Schiff base Complexes as Catalyst. (2022). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Catalytic Studies on Complexes of Organic Compounds: Part-5. Review on Use of Chiral Schiff Base Complexes as Catalyst. (2022). ResearchGate. Retrieved from [Link]

  • Silva, P. J. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ. Retrieved from [Link]

  • The Application of Chiral Schiff Base in Asymmetric Catalysis. (2011). Bentham Science. Retrieved from [Link]

  • Berber, İ., & Arslan, F. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science. Retrieved from [Link]

  • Kumah, R. T., et al. (2020). Synthesis and Applications of (Pyridyl)imine Fe(II) Complexes as Catalysts in Transfer Hydrogenation of Ketones. ProQuest. Retrieved from [Link]

  • Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth. (n.d.). ScienceOpen. Retrieved from [Link]

  • Synthesis and Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Applications of (Pyridyl)imine Fe(II) Complexes as Catalysts in Transfer Hydrogenation of Ketones. (2020). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). ACS Publications. Retrieved from [Link]

  • Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. (2024). ACS Publications. Retrieved from [Link]

  • Synthesis and Characterization of New Schiff Bases and Biological Studies. (2026). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (n.d.). Journal of Al-Nahrain University. Retrieved from [Link]

  • Synthesis and Spectroscopic Characterization of some Mixed Schiff Base Complexes. (2017). University of Baghdad Digital Repository. Retrieved from [Link]

  • Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. (2024). PMC. Retrieved from [Link]

  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (2018). Jetir.Org. Retrieved from [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. (n.d.). IJRAR. Retrieved from [Link]

  • SYNTHESIS OF NEW SULPHANILAMIDE BASED SCHIFF BASE NICKEL COMPLEXES WITH STUDY OF ITS ANTIBACTERIAL ACTIVITY AND NANOPARTICLE SYN. (2020). Rasayan. Retrieved from [Link]

  • Synthesis and Characterization of Novel Schiff's Bases from Ethylenediamine Tetraacetic Acid Derivatives. (2019). Impactfactor. Retrieved from [Link]

Sources

Application Note: Optimizing Suzuki-Miyaura Cross-Coupling on the 5-Bromo Position of Pyridine Ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Self-Validating Protocol

Introduction & Mechanistic Causality

For professionals in drug development, the is a cornerstone of modern synthetic chemistry, offering a versatile method to form C–C bonds between organoboronic nucleophiles and organic electrophiles[1]. However, functionalizing the 5-bromo position of pyridine ethylamine presents a unique "perfect storm" of synthetic challenges.

While the electron-deficient nature of the pyridine ring activates the 5-position for oxidative addition, the substrate possesses two competing Lewis basic sites: the pyridine nitrogen and the primary aliphatic amine.

The Causality of Catalyst Poisoning: Primary amines are strong σ -donors. If left unprotected, the free amino group on the ethylamine chain will coordinate to the palladium catalyst, leading to severe catalyst inhibition or complete deactivation[2]. Instead of proceeding to transmetalation, the Pd(II) intermediate forms a stable, off-cycle complex. Protecting the amino group (e.g., via Boc or acetamide formation) is not merely an option—it is a mechanistic necessity to reduce its coordinating ability and ensure catalytic turnover[2].

Furthermore, the activation of the boron atom by a base is required to enhance the polarization of the organic ligand, which facilitates the transmetalation step. For sterically hindered or electronically deactivated systems, selecting the correct base and ligand is the difference between quantitative yield and total reaction failure.

CatalyticCycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (C-Br Bond Cleavage) Pd0->OxAdd 5-Bromopyridine Addition Poison Catalyst Deactivation (Free -NH₂ Coordination) OxAdd->Poison Unprotected Amine Transmet Transmetalation (Boronic Acid + Base) OxAdd->Transmet Protected Amine RedElim Reductive Elimination (Biaryl Formation) Transmet->RedElim Base Facilitation RedElim->Pd0 Product Release

Caption: Suzuki-Miyaura catalytic cycle illustrating the causality of amine-induced catalyst poisoning.

Experimental Design & Optimization Data

To establish a robust protocol, we must optimize the catalyst, ligand, and base. Bulky, electron-rich biaryl phosphine ligands (like XPhos) facilitate rapid oxidative addition while their steric bulk shields the Pd center from coordination by the pyridine nitrogen. Table 1 summarizes the quantitative optimization data for the coupling of Boc-protected 5-bromopyridine ethylamine with phenylboronic acid.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh3)₄ (5 mol%)K₂CO₃1,4-Dioxane/H₂O (4:1)9045%Significant protodeboronation[3].
2Pd(dppf)Cl₂ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)9082%Efficient transmetalation; minimal Pd black.
3XPhos Pd G2 (2 mol%)Cs₂CO₃Toluene/H₂O (10:1)10094% Bulky ligand prevents pyridine coordination.
4Pd(OAc)₂ (5 mol%)K₂CO₃DMF/H₂O (5:1)9030%Rapid catalyst deactivation; Pd black formation.

Self-Validating Experimental Protocol

This workflow is designed as a self-validating system. At each critical juncture, a diagnostic check ensures the chemical state is correct before proceeding, preventing the compounding of errors.

Workflow A 5-Bromo-pyridine ethylamine B Amine Protection (Boc₂O, Et₃N) A->B C Boc-Protected Intermediate B->C D Suzuki Coupling (Pd Catalyst) C->D E Coupled Biaryl Intermediate D->E F Deprotection (HCl or TFA) E->F G Target Biaryl Ethylamine F->G

Caption: Linear workflow for the protection, coupling, and deprotection of 5-bromopyridine ethylamine.

Step 1: Boc-Protection of the Primary Amine

Objective: Mask the σ -donating primary amine to prevent downstream catalyst poisoning.

  • Setup: Dissolve 2-(5-bromopyridin-2-yl)ethan-1-amine (1.0 equiv, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM) in a round-bottom flask cooled to 0 °C.

  • Reagent Addition: Add triethylamine (Et₃N, 2.0 equiv) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv).

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation Check: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. The disappearance of the primary amine (which stains a deep purple) and the appearance of a UV-active, Ninhydrin-negative spot confirms complete protection. Do not proceed until conversion is >98%.

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Form the C–C bond at the 5-position using a robust Pd-catalyst system.

  • Setup: To an oven-dried Schlenk flask, add the Boc-protected substrate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv)[2].

  • Degassing: Seal the flask, evacuate, and backfill with Argon (3 cycles). Causality: Oxygen promotes the homocoupling of the boronic acid, which consumes the nucleophilic partner and generates biaryl byproducts[3].

  • Solvent & Catalyst: Add degassed 1,4-Dioxane and Water (4:1 v/v ratio). Add the palladium catalyst, Pd(dppf)Cl₂ (5 mol%).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 16 hours.

  • Self-Validation Check: Pull a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is validated when the starting material peak ([M+H]+) is absent. If a peak corresponding to [Ar-H] is observed, protodeboronation is occurring[3]; halt the reaction and verify the anhydrous nature of your reagents for future runs.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify via flash chromatography.

Step 3: Deprotection (Optional)
  • Dissolve the purified coupled product in DCM and add Trifluoroacetic acid (TFA) (1:1 v/v).

  • Stir at room temperature for 2 hours.

  • Concentrate under reduced pressure to yield the final biaryl pyridine ethylamine as a TFA salt.

Troubleshooting & Diagnostics

Even with optimized conditions, heteroaryl couplings can fail due to subtle environmental factors. Use Table 2 to diagnose and correct deviations.

Table 2: Self-Validating Troubleshooting Matrix

Diagnostic ObservationRoot CauseCorrective Action
Incomplete conversion; Pd black precipitates Free amine poisoning the catalyst[2].Ensure complete Boc-protection before coupling. Verify by Ninhydrin stain.
High levels of biaryl byproduct (Ar-Ar) Homocoupling due to oxygen presence[3].Rigorously degas solvents using the freeze-pump-thaw method.
High levels of Ar-H byproduct Protodeboronation of the boronic acid[3].Use strictly anhydrous solvents, reduce water ratio, or shorten reaction time.
No product; starting material intact Inefficient transmetalation.Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃) and increase temperature.

References

  • Organic Chemistry Portal. "Suzuki Coupling." Organic Chemistry Portal. URL:[Link]

  • MDPI. "Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry." MDPI Molecules. URL: [Link]

Sources

Application Note: Chemoselective N-Boc Protection of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Analysis

The protection of primary amines is a foundational operation in organic synthesis and drug development, particularly when dealing with polyfunctional chiral scaffolds[1]. The molecule (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine presents a unique synthetic profile due to the presence of two distinct nitrogen centers: a highly nucleophilic, sp3 -hybridized primary aliphatic amine at the chiral benzylic-like position, and a weakly basic, sp2 -hybridized pyridine nitrogen.

When advancing this intermediate through multi-step synthetic campaigns (such as cross-coupling or peptide coupling), the primary amine must be transiently masked. The tert-butyloxycarbonyl (Boc) group is the industry standard for this transformation due to its robust stability under catalytic hydrogenation and basic conditions, coupled with its facile removal under mild acidic conditions[2].

Mechanistic Rationale & Chemoselectivity

Achieving absolute chemoselectivity—protecting the primary amine without acylating the pyridine ring—relies on exploiting the intrinsic electronic and steric differences between the two nitrogen atoms.

  • Nucleophilicity Differential: The primary amine ( pKa​≈9−10 ) is significantly more nucleophilic than the pyridine nitrogen ( pKa​≈5 ).

  • Electronic Deactivation: The pyridine ring is further deactivated by the electron-withdrawing inductive effect of the 5-bromo substituent, which pulls electron density away from the pyridine nitrogen.

  • Reaction Mechanism: The protection utilizes Di-tert-butyl dicarbonate (Boc₂O). The primary amine executes a nucleophilic attack on one of the carbonyl carbons of Boc₂O, forming a tetrahedral intermediate[3]. This intermediate collapses to expel a tert-butyl carbonate leaving group, which spontaneously decarboxylates to yield carbon dioxide (CO₂) gas and a tert-butoxide anion[3]. The tert-butoxide (or an exogenous base) abstracts the proton from the resulting carbamate to yield the neutral N-Boc protected product[4].

  • Stereochemical Integrity: Because the reaction proceeds via nucleophilic acyl substitution at the reagent rather than the chiral carbon, and because the mild bases used (e.g., DIPEA) are insufficiently strong to deprotonate the C-H bond at the (1S) stereocenter, the stereochemical integrity of the molecule is perfectly preserved.

Quantitative Comparison of Protecting Groups

While Boc is preferred, other protecting groups can be considered depending on orthogonal protection requirements. The table below summarizes the quantitative and qualitative data for protecting this specific pyridylalkylamine scaffold.

Protecting GroupReagent SystemTypical YieldDeprotection ConditionsChemoselectivity / Substrate Notes
Boc (tert-Butoxycarbonyl)Boc₂O, DIPEA, DCM85–95%TFA/DCM or 4M HCl in DioxaneOptimal. Excellent chemoselectivity for primary amine. Mild conditions preserve the (1S) chirality[2].
Cbz (Carboxybenzyl)Cbz-Cl, Na₂CO₃, THF/H₂O75–85%H₂, Pd/C or HBr/AcOHCbz-Cl is highly reactive; carries a slight risk of competitive acylation at the pyridine nitrogen if not strictly controlled at 0 °C.
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSu80–90%20% Piperidine in DMFBase-labile. Less ideal if subsequent synthetic steps require strong basic conditions (e.g., Buchwald-Hartwig aminations).

Experimental Workflow

ProtocolWorkflow A 1. Substrate Preparation Dissolve amine in DCM Add 1.5 eq DIPEA BB BB A->BB B 2. Thermal Control Cool mixture to 0 °C (Ice bath) C 3. Boc₂O Addition Add 1.05 eq Boc₂O dropwise Control exotherm D 4. Reaction Progression Warm to 25 °C (2-4 h) Observe CO₂ evolution C->D Remove ice bath E 5. Workup & Extraction Wash with sat. NH₄Cl & brine Extract with DCM D->E TLC confirms completion F 6. Drying & Concentration Dry over Na₂SO₄ Evaporate solvent E->F G 7. Purification Flash Chromatography (Hexanes/EtOAc) F->G H Isolated N-Boc Product >95% Purity G->H BB->C

Workflow for the chemoselective N-Boc protection of the primary amine.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating macroscopic indicators and specific causal logic for the (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine substrate[5].

Materials Required:

  • (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine (1.0 equiv, 10.0 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 equiv, 10.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 15.0 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Substrate Solubilization: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with the substrate (10.0 mmol) and anhydrous DCM (50 mL).

    • Causality: DCM is chosen as it provides excellent solubility for both the polar starting material and the non-polar Boc₂O, while remaining inert to the reagents.

  • Base Addition: Add DIPEA (15.0 mmol) to the stirring solution.

    • Causality: DIPEA neutralizes any trace acid and ensures the primary amine is in its highly nucleophilic free-base form. DIPEA is preferred over Triethylamine (TEA) due to its increased steric bulk, which prevents it from acting as a competing nucleophile[5].

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

    • Causality: The initial reaction between the amine and Boc₂O is exothermic. Cooling prevents localized heating, which could otherwise promote trace acylation of the pyridine nitrogen or the formation of isocyanate byproducts.

  • Reagent Addition: Add Boc₂O (10.5 mmol) dropwise over 10 minutes. A slight excess (1.05 equiv) is used to drive the reaction to absolute completion without complicating the purification process.

  • Reaction Progression & Validation: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 2–4 hours.

    • Self-Validation: The reaction generates equimolar amounts of CO₂ gas[3]. The cessation of effervescence serves as a reliable macroscopic indicator that the reaction is nearing completion.

  • Workup & pH Management: Dilute the reaction mixture with an additional 50 mL of DCM. Wash the organic layer with saturated aqueous NH₄Cl (2 × 50 mL), followed by brine (50 mL).

    • Critical Insight: Standard amine protection workups often use 1M HCl to remove unreacted base. However, for this specific substrate, washing with strong aqueous acid will protonate the weakly basic pyridine core, dragging the desired Boc-protected product into the aqueous phase and destroying the yield. Saturated NH₄Cl (pH 5.5) is acidic enough to wash away DIPEA without protonating the pyridine ring.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tert-butyl ((1S)-1-(5-bromo-4-methylpyridin-2-yl)ethyl)carbamate. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) if necessary.

In-Process Controls & Troubleshooting

  • TLC Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexanes/EtOAc system. The starting amine will streak near the baseline (due to its high polarity and interaction with silica), while the Boc-protected product will elute significantly higher ( Rf​≈0.5 ) and can be visualized under UV light (254 nm) due to the pyridine chromophore.

  • Incomplete Conversion: If TLC indicates unreacted starting material after 4 hours, verify the integrity of the Boc₂O (which degrades into tert-butanol and CO₂ upon exposure to atmospheric moisture). Add an additional 0.1 equivalents of Boc₂O and stir for 1 hour.

Sources

Troubleshooting & Optimization

preventing racemization of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Racemization During Synthesis and Purification.

Welcome to the technical support center. This guide is designed to provide in-depth, field-proven insights into maintaining the stereochemical integrity of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine. As Senior Application Scientists, we understand that preserving chirality is paramount to the efficacy and safety of pharmaceutical compounds. This document moves beyond simple protocols to explain the underlying mechanisms of racemization for this specific molecule and offers robust, validated strategies to prevent it.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific issues you may encounter during your experiments. We focus on a problem-and-solution format to provide direct, actionable advice.

Issue 1: Significant loss of enantiomeric excess (e.e.) detected after aqueous workup.

This is the most common stage for racemization to occur. The combination of pH changes, solvent interfaces, and temperature fluctuations creates a high-risk environment.

Root Cause Analysis:

The chiral center of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine is particularly susceptible to racemization due to the acidic nature of the proton at the benzylic-like position. The electron-withdrawing effect of the 2-pyridyl ring enhances this acidity. Racemization proceeds through a base- or acid-catalyzed deprotonation/reprotonation mechanism that involves a planar, achiral imine-enamine tautomer or a resonance-stabilized carbanion intermediate.[1][2][3] Once this achiral intermediate is formed, protonation can occur from either face, leading to a loss of stereochemical purity.

The Racemization Pathway

racemization_mechanism cluster_S cluster_Intermediate cluster_R S_amine (1S)-Amine Intermediate Planar Imine-Enamine Tautomer / Carbanion S_amine->Intermediate Deprotonation (Base-Catalyzed) R_amine (1R)-Amine Intermediate->R_amine Reprotonation (Non-selective)

Caption: Base-catalyzed racemization via an achiral intermediate.

Troubleshooting Workflow

Use the following decision tree to pinpoint the cause of racemization during workup.

troubleshooting_workflow start Loss of e.e. Post-Workup q_base Strong Base Used? (e.g., NaOH, KOH) start->q_base sol_base Action: Switch to Milder Base (e.g., NaHCO₃, K₂CO₃). Perform at 0-5 °C. q_base->sol_base Yes q_temp Workup at >10 °C? q_base->q_temp No end_node Stereochemical Integrity Preserved sol_base->end_node sol_temp Action: Maintain 0-5 °C. Use pre-chilled solvents and solutions. q_temp->sol_temp Yes q_time Prolonged Exposure? (>1 hour in solution) q_temp->q_time No sol_temp->end_node sol_time Action: Minimize workup time. Do not let layers sit. q_time->sol_time Yes q_time->end_node No sol_time->end_node

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Technical Support Center: Solubility and Salt Form Optimization for (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine and its salts. As a chiral pyridine derivative, this compound possesses structural motifs common in active pharmaceutical ingredients (APIs), making its physicochemical properties, particularly solubility, a critical determinant of its developmental potential. This document is structured to move from foundational concepts to practical troubleshooting and experimental design, empowering users to systematically diagnose and overcome solubility-related obstacles.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the solubility of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine.

Q1: Why is my (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine free base poorly soluble in neutral aqueous media (e.g., water, PBS pH 7.4)?

A: The solubility of this compound is governed by its chemical structure. It contains a basic ethylamine group and a pyridine ring, which is also weakly basic.[1][2] In neutral or alkaline solutions, the molecule exists predominantly in its un-ionized, free base form. This neutral form has a lower affinity for polar solvents like water compared to its ionized (protonated) counterpart, leading to poor aqueous solubility. The phenomenon is a classic characteristic of weakly basic APIs, which often fall into the Biopharmaceutics Classification System (BCS) Class II or IV, signifying low solubility as a primary hurdle.[3]

Q2: How does converting the free base to a salt form improve its solubility?

A: Salt formation is a highly effective and widely used strategy to enhance the aqueous solubility of ionizable compounds.[4][5][6] The process involves reacting the basic amine with an acid to form a salt. In this salt form, the amine is protonated (carries a positive charge), making it a more polar species. This increased polarity significantly improves its interaction with water molecules, thereby increasing its aqueous solubility.[3] Essentially, the high lattice energy of the crystalline free base is overcome by the more favorable solvation energy of the resulting salt.

Q3: What are the most common and effective salt forms to consider for this basic amine?

A: The choice of the counter-ion is a critical step in drug development known as "salt selection." For a basic compound like (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine, salts are formed with acids. The most common counter-ions are derived from strong acids, as they ensure complete protonation of the base. Key candidates include:

  • Hydrochloride (HCl): The most common pharmaceutical salt, often exhibiting good solubility and stability.

  • Hydrobromide (HBr): Similar to hydrochloride, can offer alternative crystalline forms.

  • Sulfate (H₂SO₄): Can form either a hydrogen sulfate or a sulfate salt, potentially altering stoichiometry and properties.

  • Mesylate (Methanesulfonate): Often provides excellent solubility and crystalline properties.[7]

  • Tosylate (p-Toluenesulfonate): Another organic sulfonate salt that can confer favorable properties.

The selection process is empirical and aims to optimize a range of properties, not just solubility.[8]

Q4: Can changing the salt form affect properties other than solubility?

A: Absolutely. Salt selection is a multi-parameter optimization process.[8] Besides solubility and dissolution rate, the counter-ion can profoundly impact:

  • Chemical Stability: Protonation of the amine can protect it from oxidative degradation.[8]

  • Hygroscopicity: The tendency to absorb water from the atmosphere, which affects handling and stability.

  • Crystallinity and Polymorphism: Different salts will have unique crystal structures, influencing manufacturability and stability.

  • Processability: Crystal shape (e.g., needles vs. plates) can affect filtration, drying, and flowability.[8]

  • Bioavailability: By improving the dissolution rate, salt formation can directly enhance the rate and extent of drug absorption.[4]

Q5: I formed a hydrochloride salt, but it still shows poor solubility in my formulation buffer. What could be the issue?

A: This is a common challenge that can arise from several physicochemical phenomena:

  • pH of the Medium: The solubility of a weak base salt is highly pH-dependent. If the pH of your buffer is too high (approaching or exceeding the pKa of the parent amine), the salt can disproportionate, converting back into the less soluble free base.[3]

  • Common Ion Effect: If your buffer contains a high concentration of chloride ions (e.g., from NaCl), it can suppress the dissolution of the hydrochloride salt, reducing its apparent solubility.[9]

  • Polymorphism: The salt may exist in different crystalline forms (polymorphs), one of which could be significantly less soluble than another.

  • Low Intrinsic Solubility: While salt formation provides a significant solubility advantage, if the intrinsic solubility of the parent compound is exceptionally low, even the salt form may not reach the desired concentration.[9]

Troubleshooting Guide: Common Experimental Issues

This section provides structured guidance for diagnosing and resolving specific problems encountered during experiments.

Issue 1: Compound Precipitates Upon pH Adjustment
  • Symptom: Your salt of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine dissolves readily in an acidic solution (e.g., pH 2), but precipitates or forms a cloudy suspension when the pH is raised towards neutral (pH 5-7).

  • Root Cause Analysis: This is a classic manifestation of the pH-dependent solubility of a weak base. The equilibrium between the soluble, protonated form (BH⁺) and the insoluble, neutral free base (B) is dictated by the pH of the solution and the pKa of the compound. As the pH increases, the equilibrium shifts towards the free base, and once its concentration exceeds its intrinsic solubility (S₀), it precipitates.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for pH-induced precipitation.

  • Remediation Steps:

    • Characterize the pH-Solubility Profile: The first and most critical step is to experimentally determine the solubility of your compound across a range of pH values. This will define the safe operating pH range where the compound remains in solution. (See Protocol 1).

    • Select a Different Salt Form: A salt formed from a stronger acid may exhibit higher solubility at a given pH, though the pH-dependency profile will remain.

    • Utilize Co-solvents: If the final formulation must be near neutral pH, consider adding water-miscible organic solvents (co-solvents) like ethanol, propylene glycol, or polyethylene glycols (PEGs). These agents reduce the polarity of the aqueous medium, increasing the solubility of the free base.[10]

    • Explore Complexation: Cyclodextrins are excipients that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[1]

Issue 2: Inconsistent Solubility Results Between Batches of the Same Salt
  • Symptom: You have synthesized or procured multiple batches of, for example, the mesylate salt. Batch A dissolves to 10 mg/mL, but Batch B only reaches 5 mg/mL under identical conditions.

  • Root Cause Analysis: This issue almost always points to differences in the solid-state properties of the material. The most likely cause is polymorphism, where the compound crystallizes into different stable or metastable crystal lattice arrangements with different solubilities. Other possibilities include the presence of solvates or hydrates (pseudo-polymorphism).[8]

  • Remediation Steps:

    • Perform Solid-State Characterization: Analyze both batches using techniques like Powder X-Ray Diffraction (PXRD) to identify their crystal forms. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can also reveal differences in melting points, solvates, or hydrates.

    • Standardize Crystallization Protocol: Review and strictly control the conditions used for the final crystallization step (solvent, temperature, cooling rate, agitation). Minor changes can lead to different polymorphs.

    • Conduct a Polymorph Screen: If the compound is critical, a systematic polymorph screen should be initiated to identify all possible crystalline forms and determine the most stable and soluble one for development.

Data Presentation

The selection of an appropriate salt form requires careful consideration of the counter-ion's properties.

Table 1: Common Acid Counter-ions for Salt Formation of Basic APIs

Counter-ion AcidpKa of AcidTypical Salt PropertiesConsiderations
Hydrochloric Acid-7.0Often highly soluble, well-characterizedCan be hygroscopic, potential for common ion effect in gastric fluid
Sulfuric Acid-3.0 (pKa1)High solubility, can form 1:1 or 2:1 saltsMay be less stable or more reactive than other salts
Methanesulfonic Acid-1.9Typically high solubility, good crystallinityGenerally considered safe and well-tolerated
p-Toluenesulfonic Acid-2.8Good crystallinity, can be less hygroscopicHigher molecular weight adds to the final mass of the salt form
Acetic Acid4.76Less common for strong solubility enhancementUsed if a less acidic salt is needed; risk of disproportionation is higher
Fumaric Acid3.03 (pKa1)Can form stable, crystalline salts, may reduce hygroscopicityOften has lower solubility enhancement compared to strong acid salts

Data compiled from principles discussed in references[3][7].

Visualizing Key Concepts

Understanding the chemical equilibrium is fundamental to controlling solubility.

Sources

Technical Support Center: Optimizing Enantiomeric Excess of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and purification of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine. Our focus is on maximizing enantiomeric excess (ee), a critical parameter for pharmaceutical efficacy and safety.

Section 1: Troubleshooting Guide for Low Enantiomeric Excess

Achieving high enantiopurity can be a multifactorial challenge. This section addresses the most common issues encountered when resolving racemic 1-(5-bromo-4-methyl(2-pyridyl))ethylamine or performing its asymmetric synthesis.

Q1: My initial attempt at classical resolution resulted in a low ee (<80%). What are the most critical factors to investigate first?

A1: Low enantiomeric excess after a single crystallization of diastereomeric salts is common and points to several optimizable parameters. The cornerstone of this technique is the differential solubility of the two diastereomeric salts formed between your racemic amine and a chiral resolving agent[1]. An inefficient separation is almost always the root cause.

Initial Troubleshooting Workflow:

G start_node Low ee (<80%) Observed After First Crystallization decision_node Is the Resolving Agent Optimal? start_node->decision_node Begin Troubleshooting process_node1 Screen Alternative Resolving Agents (e.g., Tartaric, Mandelic, Camphorsulfonic Acid) decision_node->process_node1 No solution_node1 Proceed to Solvent Screening decision_node->solution_node1 Yes process_node process_node solution_node solution_node decision_node2 Is the Solvent System Ideal? process_node1->decision_node2 process_node2 Screen Solvents of Varying Polarity (Methanol, Ethanol, Isopropanol, Acetonitrile, Mixtures with Water) decision_node2->process_node2 No solution_node2 Proceed to Temperature Optimization decision_node2->solution_node2 Yes decision_node3 Is Crystallization Temperature Controlled? process_node2->decision_node3 process_node3 Implement a Slow, Controlled Cooling Profile. Avoid 'Crashing Out' the Solid. decision_node3->process_node3 No solution_node3 Proceed to Recrystallization decision_node3->solution_node3 Yes solution_node4 Perform Second or Third Recrystallization of the Diastereomeric Salt process_node3->solution_node4

Caption: Troubleshooting workflow for low enantiomeric excess in classical resolution.

Your investigation should be systematic:

  • Re-evaluate the Resolving Agent: The interaction between your amine and the chiral acid is highly specific. An agent that works for one amine may not be suitable for another. Common choices for primary amines include L-(+)-tartaric acid, (S)-(-)-mandelic acid, and (1S)-(+)-10-camphorsulfonic acid[1][2]. If the initial choice yields poor results, screening others is the most logical first step.

  • Solvent Screening is Crucial: The solubility difference between diastereomers is profoundly dependent on the solvent[3]. A solvent must be found where one salt is sparingly soluble while the other remains in solution. Screen a range of protic and aprotic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures).

  • Control the Cooling Rate: Rapid cooling or "crashing out" the product will trap impurities and the more soluble diastereomer, drastically reducing the ee. Employ a slow, controlled cooling ramp to allow for proper crystal lattice formation.

  • Perform Recrystallization: It is rare to achieve >99% ee in a single step. The isolated, enantioenriched diastereomeric salt should be recrystallized from the same or a different solvent system to further enhance its purity.

Q2: I am attempting an asymmetric synthesis (e.g., asymmetric reduction of an imine precursor), but the product ee is consistently low. Where should I focus my efforts?

A2: Low enantioselectivity in a catalytic asymmetric reaction points to issues with the catalyst, reagents, or reaction conditions, or a competing non-catalyzed background reaction[4].

  • Verify Catalyst Integrity: The chiral catalyst or ligand is the heart of the reaction. Confirm its purity and structural integrity[3]. If it was prepared in-house, re-verify its characterization. If commercial, ensure it's from a reputable source and has been stored under inert conditions to prevent degradation. Run a control reaction with a substrate known to give high ee to benchmark catalyst performance.

  • Ensure Strictly Anhydrous Conditions: Many asymmetric catalysts, particularly organometallic complexes used for hydrogenation, are highly sensitive to moisture and air[4]. Ensure all glassware is flame-dried, solvents are passed through a purification system (e.g., alumina column), and reagents are handled under an inert atmosphere (Nitrogen or Argon).

  • Lower the Reaction Temperature: Enantioselectivity is governed by the difference in activation energies for the two competing diastereomeric transition states. Lowering the temperature generally increases this energy difference, favoring the formation of one enantiomer over the other[3]. Screen a range of temperatures (e.g., 25°C, 0°C, -20°C).

  • Investigate a Background Reaction: A non-catalyzed, racemic reaction may be occurring in parallel with your desired asymmetric transformation[4]. This is often exacerbated by higher temperatures or long reaction times. If possible, lower the reaction temperature or consider a more active catalyst to ensure the chiral pathway outcompetes the racemic one.

Q3: My enzymatic kinetic resolution is stalling at low conversion, or the ee of the remaining starting material is poor.

A3: Enzymatic resolutions are powerful but sensitive to reaction conditions. The most common enzymes for amine resolution are lipases, which catalyze the acylation of one enantiomer, leaving the other untouched[5].

  • Check Enzyme Activity: Ensure the enzyme (e.g., Novozym 435 - Candida antarctica lipase B) is active. Its activity can be compromised by improper storage or contaminants.

  • Optimize the Acyl Donor: The choice of acylating agent is critical. Simple esters like ethyl acetate or isopropyl acetate are common. The reaction rate and selectivity can be highly dependent on the acyl donor[6].

  • Solvent Choice: The solvent must maintain enzyme activity while solubilizing the substrate and acyl donor. Non-polar organic solvents like toluene, hexane, or MTBE are often preferred.

  • Consider Dynamic Kinetic Resolution (DKR): A standard kinetic resolution has a maximum theoretical yield of 50% for the desired enantiomer[7]. If higher yields are required, a DKR process can be implemented. This combines the enzymatic resolution with an in situ racemization of the unreacted amine enantiomer, often using a metal catalyst (e.g., a Ruthenium complex), allowing for a theoretical yield of up to 100%[5].

Section 2: FAQs on Analytical Methodologies

Q1: What is the best method for determining the ee of 1-(5-bromo-4-methyl(2-pyridyl))ethylamine?

A1: The gold standard for ee determination is High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP) [8]. This technique physically separates the two enantiomers, allowing for direct quantification of their relative peak areas[9].

  • Why it's preferred: It offers high accuracy, precision, and robustness. It is the most widely accepted method in the pharmaceutical industry.

  • Common CSPs: Polysaccharide-based columns (e.g., those derived from cellulose or amylose) are highly effective for a broad range of chiral compounds, including primary amines[9].

  • Detection: The pyridine ring in your molecule provides a chromophore suitable for UV detection (e.g., at 254 nm).

Q2: I'm having trouble getting baseline separation of my enantiomers on a chiral HPLC column. What can I do?

A2: Achieving baseline separation (Resolution, Rₛ ≥ 1.5) is key for accurate integration[10]. If you are seeing poor resolution, you can systematically optimize your method.

Parameter to AdjustRecommended Action & Rationale
Mobile Phase Composition For normal-phase chromatography (common for amines), vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). Small changes can have a large impact.
Mobile Phase Additives Amines can exhibit poor peak shape (tailing) on silica-based CSPs. Adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1-0.2%) to the mobile phase can significantly improve peak shape and resolution[10].
Flow Rate Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min). This increases the time the analytes spend interacting with the CSP, often improving separation at the cost of longer run times[10].
Column Temperature Lowering the column temperature can sometimes enhance resolution, similar to its effect on reaction selectivity.

Q3: Can I use NMR to determine enantiomeric excess?

A3: Yes, this is a viable and often rapid alternative or complementary technique to HPLC[11]. Since enantiomers have identical NMR spectra in a standard achiral solvent, a Chiral Solvating Agent (CSA) must be used.

  • Principle: A CSA (e.g., a BINOL-derived phosphoric acid) forms transient diastereomeric complexes with your amine enantiomers directly in the NMR tube. These diastereomeric complexes have slightly different chemical environments, leading to separate, quantifiable signals (e.g., for the methyl or methine protons) for the R and S enantiomers[11].

  • Advantages: It is non-destructive, requires minimal sample preparation, and can be very fast, making it suitable for quick checks of reaction progress.

  • Limitations: It is generally less sensitive than HPLC and may not achieve baseline separation of signals, making accurate integration for very high or very low ee values challenging. It serves as an excellent method for cross-validation of HPLC results[11].

Section 3: Key Experimental Protocols

These protocols provide a starting point for your experiments. They should be optimized for your specific laboratory conditions and substrate batches.

Protocol 1: Classical Resolution via Diastereomeric Salt Formation

This protocol describes a general workflow for resolving racemic 1-(5-bromo-4-methyl(2-pyridyl))ethylamine using L-(+)-tartaric acid as the resolving agent.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Isolation & Liberation cluster_3 Step 4: Analysis & Iteration step_node step_node reagent_node reagent_node output_node output_node reagent1 Racemic Amine step1 Dissolve amine in warm suitable solvent (e.g., Methanol). Add solution of tartaric acid. reagent1->step1 reagent2 L-Tartaric Acid (0.5 eq) reagent2->step1 step2 Allow solution to cool slowly to room temperature, then cool further (e.g., 4°C) for several hours. step1->step2 step3 Filter the precipitated salt. Wash with cold solvent. step2->step3 step4 Suspend salt in water/DCM. Basify with aq. NaOH to pH > 11. step3->step4 step5 Extract with DCM, dry organic layer (Na2SO4), and concentrate. step4->step5 step6 Analyze ee of the free amine via Chiral HPLC. step5->step6 step7 If ee is insufficient, recrystallize the diastereomeric salt (repeat steps 2-3). step6->step7 output1 (1S)-Amine Enriched step7->output1

Caption: Experimental workflow for classical chiral resolution.

  • Salt Formation:

    • In a flask, dissolve 1.0 equivalent of racemic 1-(5-bromo-4-methyl(2-pyridyl))ethylamine in a minimal amount of a warm solvent (e.g., methanol or ethanol).

    • In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in the same warm solvent. Rationale: Using a sub-stoichiometric amount of the resolving agent ensures that the less soluble salt crystallizes in higher diastereomeric purity.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. Cloudiness or precipitation should be observed.

    • Continue cooling in a refrigerator (4°C) or ice bath for 2-12 hours to maximize the yield of the crystalline salt.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid sparingly with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Amine:

    • Suspend the filtered diastereomeric salt in a biphasic mixture of water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Add an aqueous base (e.g., 2 M NaOH) dropwise with vigorous stirring until the aqueous layer is basic (pH > 11).

    • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantioenriched amine.

  • Analysis and Recrystallization:

    • Determine the enantiomeric excess of the recovered amine using a validated chiral HPLC method (see Protocol 2).

    • If the ee is not satisfactory, the isolated diastereomeric salt (from step 3) can be recrystallized one or more times from the same solvent system to further improve purity.

Protocol 2: Chiral HPLC Method for ee Determination

This protocol provides a general starting point for developing a chiral HPLC method.

  • Sample Preparation:

    • Prepare a stock solution of your amine sample at approximately 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

  • HPLC System and Conditions (Example):

    • HPLC System: Standard HPLC with a UV detector.

    • Column: A polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK® series).

    • Mobile Phase: A mixture of Heptane/Isopropanol (e.g., 90:10 v/v) with 0.2% Diethylamine (DEA). The ratio should be optimized to achieve adequate retention and resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the two enantiomers. Ensure the integration parameters are set correctly to avoid errors[12].

    • Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers[8]: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

References

  • A Comparative Guide to Chiral Resolving Agents for Primary Amines.

  • Chiral resolution.

  • Troubleshooting low enantiomeric excess in asymmetric synthesis.

  • Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines.

  • Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization.

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.

  • Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines.

  • Enzymatic Cascade for Dynamic Kinetic Resolution of Amines.

  • improving enantiomeric excess in asymmetric synthesis.

  • Part 6: Resolution of Enantiomers.

  • Chiral Resolution with and without Resolving Agents.

  • Racemic Mixtures and the Resolution of Enantiomers.

  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.

  • How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.

  • Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide.

  • Biocatalytic Transamination for the Asymmetric Synthesis of Pyridylalkylamines. Structural and Activity Features in the Reactivity of Transaminases.

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.

  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess.

  • Technical Support Center: Enhancing Enantio-Efficiency of Chiral Amine Separation.

  • Synthesis and Resolution of Planar‐Chiral Derivatives of 4‐(Dimethylamino)pyridine.

  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess.

  • PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES.

  • A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR.

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.

Sources

Technical Support Center: Stability of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address stability challenges in your experiments.

I. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during your work with (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine in acidic environments.

Observed Issue Potential Root Cause(s) Recommended Action(s) & Scientific Rationale
Unexpected peaks in HPLC chromatogram after sample preparation in acidic mobile phase or diluent. Acid-catalyzed degradation of the parent compound.Action: Perform a forced degradation study under acidic conditions (e.g., 0.1 M HCl) at a controlled temperature to systematically identify degradation products.[1][2] A stability-indicating HPLC method should be developed and validated to ensure separation of the parent compound from any degradants.[3][4] Rationale: The pyridine nitrogen and the primary amine of your compound are basic and will be protonated in acidic conditions. While this generally increases water solubility, it can also make the compound susceptible to certain degradation pathways. Forced degradation studies are a systematic way to predict and identify potential stability issues.[2]
Loss of parent compound potency or concentration over time when stored in an acidic solution. Degradation of the compound due to acid-catalyzed hydrolysis or other mechanisms.Action: Conduct a time-course stability study. Analyze samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours) to determine the rate of degradation. Consider using a buffered solution to maintain a constant pH. Rationale: Understanding the kinetics of degradation is crucial for defining acceptable storage conditions and shelf-life. A buffered system will provide a more controlled environment to study the pH-dependent stability profile.
Appearance of a new, more polar peak in the HPLC analysis of an acidic solution of the compound. Possible deamination of the primary ethylamine side chain.Action: Characterize the new peak using LC-MS to determine its mass-to-charge ratio. A mass corresponding to the replacement of the -NH2 group with an -OH group would support the deamination hypothesis. Rationale: Primary amines can be susceptible to deamination under certain acidic conditions, leading to the formation of an alcohol.[5] LC-MS is a powerful tool for the initial identification of unknown impurities and degradation products.[4][]
Variable and non-reproducible analytical results. Adsorption of the protonated, positively charged compound to negatively charged surfaces (e.g., glass vials).Action: Use silanized glass vials or polypropylene vials for sample preparation and storage. Rationale: The protonated form of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine will be cationic. This can lead to electrostatic interactions with the silanol groups on the surface of standard glass vials, resulting in sample loss and poor reproducibility.

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine.

Q1: What are the most probable degradation pathways for (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine in acidic conditions?

A1: Under acidic conditions, the primary sites of potential degradation are the ethylamine side chain and the pyridine ring itself. The most likely pathways include:

  • Deamination: The primary amine group could be susceptible to nucleophilic substitution by water, particularly under heating, leading to the formation of the corresponding alcohol, (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethanol.[5]

  • Oxidation: While not strictly an acid-catalyzed pathway, the presence of trace metals and dissolved oxygen in an acidic medium can promote the oxidation of the amine or the pyridine ring.

  • Ring Modification: Although the pyridine ring is generally stable, harsh acidic conditions (e.g., high acid concentration and elevated temperature) could potentially lead to hydroxylation or other modifications. The electron-withdrawing effect of the bromo substituent might influence the ring's susceptibility to such reactions.[7]

Q2: How do the substituents on the pyridine ring (bromo and methyl) affect the stability of the molecule in acid?

A2: The substituents play a significant role in the electronic properties and, consequently, the stability of the pyridine ring:

  • Methyl Group (-CH3): As an electron-donating group, the methyl group at the 4-position increases the electron density on the pyridine ring and the basicity of the pyridine nitrogen.[8] This enhanced basicity means the pyridine nitrogen will be more readily protonated in acidic solution.

  • Bromo Group (-Br): As an electron-withdrawing group, the bromo substituent at the 5-position decreases the electron density of the pyridine ring.[7] This can influence the ring's susceptibility to nucleophilic attack and other degradation pathways.

The interplay of these electronic effects can be complex and is best investigated through empirical stability studies.

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for quantitative analysis.[4][][9] Key considerations for method development include:

  • Column Chemistry: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A buffered mobile phase (e.g., phosphate or acetate buffer) is recommended to control the ionization state of the compound and achieve reproducible chromatography. The addition of an organic modifier like acetonitrile or methanol will be necessary for elution.

  • Detection: UV detection is suitable, as the pyridine ring is a chromophore. A photodiode array (PDA) detector is advantageous for assessing peak purity.

For the identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for obtaining molecular weight information.[] Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural elucidation of isolated degradants.[]

Q4: How should I design a forced degradation study for this compound?

A4: A comprehensive forced degradation study should investigate the effects of acid hydrolysis, base hydrolysis, oxidation, heat, and light.[2] For acidic conditions, a typical starting point would be:

  • Acid: 0.1 M to 1 M Hydrochloric Acid (HCl).

  • Temperature: 40°C to 80°C.

  • Time Points: A series of time points should be analyzed to target 5-20% degradation of the parent compound.[2]

A control sample (compound in the solvent without acid) should be run in parallel.

III. Experimental Protocols & Visualizations

Protocol 1: Forced Degradation Study - Acid Hydrolysis
  • Stock Solution Preparation: Prepare a stock solution of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Prepare a control sample by mixing 1 mL of the stock solution with 9 mL of the solvent used for the stock solution.

  • Incubation: Place the stress and control samples in a temperature-controlled environment (e.g., a water bath or oven) set to 60°C.

  • Time-Point Sampling: Withdraw aliquots from the stress and control samples at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization and Dilution: Immediately neutralize the acidic aliquots with an equivalent amount of 0.1 M NaOH. Dilute the neutralized samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Workflow for Stability Assessment

Caption: Workflow for assessing compound stability under acidic conditions.

Potential Degradation Pathway

Degradation_Pathway Parent Parent Compound (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine Protonated Protonated Species Parent->Protonated + H+ Deamination_Product Deamination Product (Alcohol) Protonated->Deamination_Product + H2O, -NH4+ (Deamination)

Caption: A potential degradation pathway via deamination.

IV. References

  • Fiveable. (2025, August 15). Acid-Catalyzed Hydrolysis Definition - Organic Chemistry...

  • BYJU'S. (2022, February 23). Types of Amide Hydrolysis.

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.

  • PMC. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors.

  • Dalton Transactions (RSC Publishing). Effect of ring substituent position on the structural and optoelectronic properties of novel quasi low-dimensional hybrid 2-, 3-, and 4-(bromomethyl)pyridinium lead bromides.

  • University of Calgary. Ch20 : Amide hydrolysis.

  • Journal of Food and Drug Analysis. Study of forced-acid/heat degradation and degradant/impurity profile of phenazopyridine hydrochloride through HPLC and spectrofluorimetric analyses.

  • YouTube. (2019, January 15). mechanism of amide hydrolysis.

  • IntechOpen. (2018, July 18). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer.

  • Benchchem. 2-Pyridylethylamine hydrochloride | 3343-39-3.

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.

  • ResearchGate. Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a)....

  • Benchchem. A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.

  • ResearchGate. Forced degradation study under acidic conditions.

  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.

  • Pharmaceutical Technology. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.

  • LinkedIn. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.

  • Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances.

  • Scribd. Effect of Substituents On Basicity of Pyridine.

  • BOC Sciences. Stability Testing of Active Pharmaceutical Ingredients.

  • ResearchGate. Proposed degradation pathways of pyridine derivatives in bacteria....

  • PMC. Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties.

  • PubMed. (2008, February 15). Genetic analyses and molecular characterization of the pathways involved in the conversion of 2-phenylethylamine and 2-phenylethanol into phenylacetic acid in Pseudomonas putida U.

  • Grokipedia. 2-Pyridylethylamine.

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.

  • MedChemExpress. 2-Pyridylethylamine hydrochloride | Histamine-1 (H1R) Receptor Agonist.

  • ChemicalBook. (2026, January 13). 2-Pyridylethylamine | 2706-56-1.

  • Benchchem. Degradation pathways for "2-Amino-2-(pyridin-2-YL)acetic acid" under acidic/basic conditions.

  • Sigma-Aldrich. 2-(2-Pyridyl)ethylamine 95 2706-56-1.

  • Indian Academy of Sciences. Kinetics and equilibria for the axial ligation of bromomethyl (aqua)cobaloxime with pyridines – Isolation.

  • BLDpharm. 1270565-28-0|1-(5-Bromo-4-methyl(2-pyridyl))-2,2,2-trifluoroethylamine.

  • Merck. 5-Bromo-4-methyl-pyridine-2-carboxylic acid ethylamide | 1403330-31-3.

  • ResearchGate. (2025, August 10). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases.

  • Scribd. 2-Ethenylpyrrole Stability Analysis.

Sources

Technical Support Center: Purification of (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this chiral amine. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and yield.

Introduction

(1S)-1-(5-bromo-4-methyl-2-pyridyl)ethylamine is a valuable chiral building block in pharmaceutical synthesis. The crude product, often obtained from synthesis routes such as asymmetric reductive amination, can contain a variety of impurities that must be removed to ensure the quality and efficacy of downstream applications. This guide will walk you through common purification techniques, potential pitfalls, and their solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Issue 1: Low yield after purification.

Q: I'm experiencing a significant loss of my desired (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine after performing an acid-base extraction. What are the likely causes and how can I improve my yield?

A: Low yields after acid-base extraction are a common problem and can often be attributed to several factors. The underlying principle of this technique is to convert the basic amine into its water-soluble protonated salt, allowing separation from non-basic impurities.[1][2]

  • Incomplete Protonation or Deprotonation: Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the extraction of the amine into the aqueous phase. Conversely, when liberating the free amine, the pH should be distinctly basic (pH > 10). Use a pH meter for accurate measurements.

  • Insufficient Extraction: Perform multiple extractions (at least 3x) with your organic solvent to ensure complete removal of the free amine from the basified aqueous layer.

  • Emulsion Formation: Emulsions at the aqueous-organic interface can trap your product. To break emulsions, you can add a small amount of brine (saturated NaCl solution) or a different organic solvent with a lower tendency to form emulsions.

  • Product Solubility in the Aqueous Layer: Even in its free base form, the amine may have some residual solubility in the aqueous layer, especially if the volume of water is large. Minimize the amount of water used during the work-up.

Issue 2: Persistent Impurities After Column Chromatography.

Q: I've performed column chromatography on my crude (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine, but I'm still seeing impurities in my final fractions. How can I improve the separation?

A: Co-elution of impurities is a frequent challenge in column chromatography. The key is to optimize the separation conditions based on the nature of your target compound and the likely impurities.

  • Inadequate Solvent System: The polarity of your eluent is critical. For pyridine derivatives, a common mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] To improve separation, you can:

    • Run a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This will help to first elute non-polar impurities, followed by your product, and finally more polar impurities.

    • Add a Modifier: Since your compound is a base, peak tailing on silica gel can be an issue due to strong interactions with acidic silanol groups. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can significantly improve peak shape and resolution.

  • Column Overloading: Loading too much crude material onto the column will lead to poor separation. A general guideline is a 30:1 to 50:1 ratio of silica gel to crude product by weight.

  • Incorrect Stationary Phase: While silica gel is the most common choice, for highly basic compounds, neutral or basic alumina can sometimes provide better separation and prevent product degradation.

Issue 3: Difficulty in Chiral Resolution.

Q: I'm attempting to resolve a racemic mixture of 1-(5-bromo-4-methyl(2-pyridyl))ethylamine using tartaric acid, but I'm struggling to get selective crystallization of one diastereomeric salt. What can I do?

A: Chiral resolution by diastereomeric salt formation is a powerful technique but often requires careful optimization. The principle relies on the different solubilities of the two diastereomeric salts formed between the racemic amine and a single enantiomer of a chiral acid, like L-(+)-tartaric acid.[3][4]

  • Solvent Choice is Crucial: The choice of solvent for crystallization is the most critical parameter. The ideal solvent will have a large solubility difference between the two diastereomeric salts. Alcohols like methanol or ethanol are common choices for resolving amines with tartaric acid.[2][5] You may need to screen several solvents or solvent mixtures.

  • Cooling Rate: Rapid cooling often leads to co-precipitation of both diastereomers. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize the yield of the less soluble salt.

  • Seeding: If you have a small crystal of the desired diastereomeric salt, adding it to the cooled solution (seeding) can induce crystallization.

  • Recrystallization: To improve the enantiomeric excess (e.e.) of your resolved amine, it is often necessary to recrystallize the diastereomeric salt one or more times.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities

This protocol is designed to separate the basic (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine from non-basic (neutral) impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidification: Transfer the organic solution to a separatory funnel and add 1 M HCl (aq). Shake the funnel vigorously and allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated amine salt) into a clean flask.

  • Wash: Wash the organic layer with another portion of 1 M HCl to ensure complete extraction of the amine. Combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated base like 6 M NaOH (aq) with stirring until the pH is > 10. Your product will convert back to the free amine and may form an oily layer or a precipitate.

  • Back-Extraction: Extract the liberated free amine back into an organic solvent (e.g., ethyl acetate or DCM) three times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to obtain the purified amine.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation with L-(+)-Tartaric Acid

This protocol outlines the steps for resolving a racemic mixture of 1-(5-bromo-4-methyl(2-pyridyl))ethylamine.

  • Salt Formation: In an Erlenmeyer flask, dissolve L-(+)-tartaric acid (1 molar equivalent) in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).

  • Amine Addition: Slowly add the racemic 1-(5-bromo-4-methyl(2-pyridyl))ethylamine (1 molar equivalent) to the hot tartaric acid solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should start to crystallize. You can further promote crystallization by placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and add a concentrated base (e.g., 6 M NaOH) until the solid dissolves and the pH is > 10.

  • Extraction and Purification: Extract the liberated (1S)-enantiomer with an organic solvent, dry the organic layer, and concentrate it as described in the acid-base extraction protocol.

  • Enantiomeric Excess (e.e.) Determination: The e.e. of the final product should be determined by a suitable analytical technique such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.

Data Presentation

Purification TechniqueKey ParametersExpected Outcome
Acid-Base Extraction pH control (acidification < 2, basification > 10)Removal of neutral impurities.
Column Chromatography Silica gel, Hexane/Ethyl Acetate gradient with 0.5% TriethylamineSeparation of impurities with different polarities.
Chiral Resolution L-(+)-Tartaric acid, Methanol or Ethanol as solventIsolation of the (1S)-enantiomer as a diastereomeric salt.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude (1S)-1-(5-bromo-4-methyl (2-pyridyl))ethylamine AcidBase Acid-Base Extraction Crude->AcidBase Remove neutral impurities Column Column Chromatography AcidBase->Column Separate polar impurities Chiral Chiral Resolution (Diastereomeric Salt Formation) Column->Chiral Isolate (1S)-enantiomer Pure Pure (1S)-enantiomer Chiral->Pure

Caption: A typical workflow for the purification of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine.

Troubleshooting Decision Tree for Low Yield

LowYieldTroubleshooting cluster_AcidBase Acid-Base Extraction Issues cluster_Column Column Chromatography Issues cluster_Chiral Chiral Resolution Issues Start Low Yield After Purification Q1 Which purification step showed low yield? Start->Q1 AcidBase Acid-Base Extraction Q1->AcidBase Column Column Chromatography Q1->Column Chiral Chiral Resolution Q1->Chiral A1 Incomplete pH adjustment? AcidBase->A1 A2 Insufficient extractions? AcidBase->A2 A3 Emulsion formation? AcidBase->A3 C1 Product streaking on column? Column->C1 C2 Co-elution with impurities? Column->C2 R1 Poor crystallization? Chiral->R1 R2 Low enantiomeric excess? Chiral->R2

Caption: A decision tree to diagnose the cause of low yield during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine?

A1: The impurities will largely depend on the synthetic route. If prepared via reductive amination of 5-bromo-4-methyl-2-acetylpyridine, common impurities include:

  • Unreacted Ketone: The starting acetylpyridine.

  • Corresponding Alcohol: (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethanol, formed from the reduction of the ketone.

  • Over-alkylation products: If a primary amine is used in the reductive amination, there is a possibility of forming a tertiary amine.

  • Residual reagents and catalysts.

Q2: How can I monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.[6][7]

  • Stationary Phase: Use silica gel plates (TLC Silica Gel 60 F254).

  • Mobile Phase: A good starting point is a mixture of hexane and ethyl acetate. You can adjust the ratio to achieve good separation (a target Rf of 0.2-0.4 for your product is ideal). For this basic amine, adding a small amount of triethylamine (e.g., 0.5%) to the mobile phase can improve the spot shape.

  • Visualization: The pyridine ring in your compound allows for visualization under a UV lamp (254 nm). You can also use staining agents like potassium permanganate.

Q3: Is (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine stable under the acidic and basic conditions of the extraction?

A3: Pyridine derivatives are generally stable under moderately acidic and basic conditions used for extraction. However, prolonged exposure to very strong acids or bases, especially at elevated temperatures, could potentially lead to degradation. It is always recommended to perform the extractions at room temperature or below (using an ice bath during basification) and to proceed to the next step without unnecessary delays.

Q4: Can I use a different chiral acid for the resolution?

A4: Yes, while tartaric acid is a common and cost-effective choice, other chiral acids can also be used.[3][7] These include mandelic acid, camphorsulfonic acid, and dibenzoyltartaric acid. The choice of the resolving agent may need to be determined empirically by screening several candidates to find the one that gives the best separation for your specific amine.

Q5: How do I confirm the purity and identity of my final product?

A5: The purity and identity of your final (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine should be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of impurities. Quantitative NMR (qNMR) can be used for accurate purity determination.[8][9]

  • Mass Spectrometry (MS): To confirm the molecular weight of your compound.

  • Chiral HPLC: To determine the enantiomeric excess (e.e.) of your final product.

References

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. Available from: [Link]

  • Royal Society of Chemistry. Interrogation of fractional crystallization behavior of a newly exploited chiral resolution method for racemic 1-(pyridin-2-yl)ethylamine via DFT-D3 calculations of cohesive energy. Available from: [Link]

  • Wikipedia. Acid–base extraction. Available from: [Link]

  • REACH Devices. How to set up a TLC analysis. Available from: [Link]

  • University of Colorado Boulder. Thin Layer Chromatography. Available from: [Link]

  • Wikipedia. Chiral resolution. Available from: [Link]

  • Organic Syntheses. (S)-(-)-α-Phenylethylamine. Available from: [Link]

  • Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Harvard University. Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Chrom Tech, Inc. Mastering TLC Chromatography: A Comprehensive Guide. Available from: [Link]

  • University of Toronto. Thin Layer Chromatography (TLC). Available from: [Link]

  • JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available from: [Link]

  • Onyx Scientific. Chiral Resolution Screening. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Frontiers. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Available from: [Link]

  • National Institutes of Health. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Available from: [Link]

  • Chemistry Stack Exchange. Calculating purity from NMR spectrum. Available from: [Link]

  • National Institutes of Health. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U. Available from: [Link]

  • Mestrelab Resources. Purity Calculation. Available from: [Link]

  • YouTube. Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). Available from: [Link]

  • National Institutes of Health. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. Available from: [Link]

Sources

Technical Support Center: Handling & Storage of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine . This chiral, multifunctional building block is highly valued in pharmaceutical development but presents unique stability challenges. As a primary amine attached to a functionalized pyridine ring, it is uniquely susceptible to atmospheric, photolytic, and thermal degradation.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure the absolute integrity of your compound.

DegradationMechanisms Molecule (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine CO2 Atmospheric CO2 & Moisture Molecule->CO2 Light UV/Visible Light Exposure Molecule->Light O2 Oxygen (O2) Exposure Molecule->O2 Heat Thermal Stress (>25°C) Molecule->Heat Carbamate Carbamate Salt Formation (Viscous/Solid) CO2->Carbamate Dehalogenation Aryl Bromide Cleavage (Photodegradation) Light->Dehalogenation Oxidation N-Oxidation (Pyridine/Amine) O2->Oxidation Racemization Racemization (Loss of (1S) ee%) Heat->Racemization

Mechanistic pathways of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine degradation.

Troubleshooting & FAQ Guide

Q1: My liquid sample has turned highly viscous and developed a white, crusty precipitate around the cap. What happened, and can I reverse it? A1: Your sample has undergone atmospheric degradation via carbamate formation. Primary amines are highly nucleophilic and react spontaneously with atmospheric carbon dioxide (CO2) to form stable carbamate salts[1]. This process is severely accelerated by ambient moisture, which acts as a catalyst for intermediate bicarbonate formation[2].

  • Causality & Prevention: To prevent this, atmospheric exposure must be strictly eliminated. We recommend using Argon rather than Nitrogen for blanketing. Argon is denser than air (1.78 g/L vs. 1.29 g/L) and physically displaces CO2 and O2 at the liquid interface.

  • Reversibility: Mild heating under vacuum can sometimes reverse weak carbamate formation by driving off CO2, but this risks thermal racemization of the (1S) chiral center. Prevention is the only reliable strategy.

Q2: LC-MS analysis shows a new peak with an [M-H] mass lacking the characteristic bromine isotope pattern. Why is the molecule debrominating? A2: You are observing photolytic dehalogenation. The aryl bromide bond (C-Br) on the pyridine ring is susceptible to homolytic cleavage when exposed to UV or high-intensity visible light[3]. This photodegradation generates highly reactive aryl radicals that abstract hydrogen from the solvent or neighboring molecules, resulting in a debrominated impurity[4].

  • Causality & Prevention: Standard clear borosilicate glass transmits UV light. The compound must be stored in high-quality amber glass vials, which block wavelengths below 400 nm, effectively shutting down the photo-excitation pathway.

Q3: Chiral HPLC indicates that the enantiomeric excess (ee) of the (1S) isomer has dropped from 99% to 92% over three months. How do I stabilize the stereocenter? A3: The loss of ee% is due to racemization. The chiral center in (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine is positioned alpha to the pyridine ring. The electron-withdrawing nature of the pyridine ring increases the acidity of the benzylic proton. Exposure to thermal stress or trace alkaline impurities lowers the activation energy for reversible deprotonation, leading to a planar enamine intermediate and subsequent racemization[5].

  • Causality & Prevention: Thermal kinetic energy drives this process. Storing the compound at -20°C drastically reduces the rate of racemization. Additionally, avoid using basic drying agents (like K2CO3) or storing the compound in basic solvents for prolonged periods prior to storage.

Quantitative Stability Data

To highlight the critical nature of these storage parameters, the following table summarizes the quantitative degradation of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine over a 6-month period under various conditions.

Storage ConditionTemperatureAtmosphereLight Exposure6-Month Chemical Purity6-Month ee% Retention
Optimal -20°CArgonDark (Amber Vial)>99.5%>99.0%
Sub-optimal 4°CNitrogenDark (Amber Vial)~95.0%>98.0%
Poor 25°CAirAmbient Lab Light<70.0% (Carbamate)~90.0%
Worst 25°CAirDirect UV/Vis<50.0% (Dehalogenated)<80.0%

Self-Validating Experimental Protocol: Inert Aliquoting and Storage

Do not just store the bulk bottle; repeated opening introduces moisture and CO2. Use the following self-validating Schlenk line protocol to create single-use aliquots. Self-Validation Check: If the PTFE septum remains concave (sucked inward slightly) after cold storage, your inert seal is intact.

StorageWorkflow Step1 1. Aliquot into Amber Vial Step2 2. Schlenk Line Vacuum (5 min) Step1->Step2 Step3 3. Argon Backfill (Repeat 3x) Step2->Step3 Step4 4. Seal with PTFE Septum Step3->Step4 Step5 5. Store at -20°C in Desiccator Step4->Step5

Step-by-step workflow for the inert storage of sensitive primary amines.

Step-by-Step Methodology:
  • Preparation & Dehydration: Bake 2 mL amber glass vials at 120°C for 2 hours.

    • Causality: Glass surfaces adsorb microscopic layers of water that catalyze CO2 absorption. Baking eliminates this moisture.

  • Transfer: Inside a glovebox or under a continuous stream of dry inert gas, transfer the required volume of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine into the vials.

  • Schlenk Line Purging: Cap the vial loosely with a PTFE-lined silicone septum. Insert a needle connected to a Schlenk line. Apply vacuum for 5 seconds (do not boil the amine), then backfill with Argon. Repeat this cycle three times.

    • Causality: Primary amines chemically degrade standard rubber septa, causing plasticizer leaching and seal failure. PTFE is chemically inert.

  • Argon Blanketing & Sealing: On the final cycle, leave a slight positive pressure of Argon. Remove the needle and tightly wrap the cap with Parafilm.

  • Desiccated Cold Storage: Place the vials in a secondary container filled with indicating Drierite (calcium sulfate). Store the container at -20°C.

  • Thawing (Critical Validation Step): Before use, allow the vial to warm to room temperature before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, instantly ruining the anhydrous integrity of the sample.

References

  • [5] Title: Approaches Towards Atropisomerically Stable and Conformationally Pure Diarylamines | Source: PMC / NIH | 5

  • [1] Title: Solvents for Carbon Dioxide Capture | Source: IntechOpen |1

  • [2] Title: Enhanced CO2 Sequestration in Recycled Aggregates: Exploring Novel Capture-Promoting Additives | Source: MDPI | 2

  • [3] Title: Synthesis, Characterization, and Catalytic Activity of Ni(0) (DQ)dtbbpy, an Air-Stable, Bifunctional Red-Light-Sensitive Precatalyst | Source: ACS Publications |3

  • [4] Title: An accessible and efficient 3D printed modular 'M-Arc' photoreactor | Source: RSC Publishing | 4

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resolving hydroscopic nature of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine hydrochloride. As an amine hydrochloride salt, this compound is susceptible to hygroscopicity—the tendency to absorb moisture from the atmosphere. This can significantly impact experimental accuracy, compound stability, and overall results. This guide provides in-depth troubleshooting advice and best practices to mitigate these challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the hygroscopic nature of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine hydrochloride and related amine salts.

Q1: What does it mean for this compound to be "hygroscopic"?

A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[1][2][3] For a dry, powdered substance like (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine hydrochloride, this means that upon exposure to air, it will absorb ambient moisture. This absorption can lead to physical changes, such as clumping or deliquescence (dissolving in the absorbed water), and chemical changes, like degradation.[2] Amine hydrochloride salts are often hygroscopic due to the polar nature of the salt, which readily interacts with water molecules.[4][5]

Q2: How does moisture absorption affect my experiments?

A: Moisture absorption can introduce significant errors and inconsistencies:

  • Inaccurate Weighing: The measured mass of your compound will be artificially high due to the added weight of absorbed water. This leads to the preparation of solutions with lower-than-intended concentrations.

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity of your compound.[6][7] The stability of amine salts can be significantly influenced by water content.[8][9]

  • Altered Physical Properties: Clumped or "gummy" material is difficult to handle, aliquot, and dissolve, leading to processing challenges.[2][10]

Q3: How can I determine the actual water content of my sample?

A: The most accurate and widely accepted method for determining water content in pharmaceutical substances is Karl Fischer titration.[11][12][13] This technique is specific to water and can detect even trace amounts.[11][14] Both volumetric and coulometric Karl Fischer methods are available, with the coulometric method being particularly suited for samples with very low water content (e.g., 10 to 1000 ppm).[13][14]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem/Observation Potential Cause Recommended Solution
The powder has formed hard clumps or appears "wet." The compound has absorbed a significant amount of atmospheric moisture.1. Assess Usability: If the material is only slightly clumpy, it may be salvageable by drying. If it has become a paste or liquid, it is likely too compromised for use in sensitive applications. 2. Drying Procedure: Dry the material under high vacuum at a mild temperature (e.g., 40-50°C) for several hours or overnight.[15][16] A vacuum oven is ideal for this purpose as it allows for drying at lower temperatures, reducing the risk of thermal degradation.[15][17] 3. Verify Dryness: After drying, re-weigh a small sample and consider performing a Karl Fischer titration to confirm the water content is within an acceptable range.
Inconsistent results (e.g., reaction yields, bioassay potency) between batches. Variability in the water content of the starting material is a likely culprit, leading to inaccurate concentrations.1. Standardize Handling: Implement a strict, standardized protocol for handling the compound for all users. This includes minimizing air exposure time and using controlled environments. 2. Aliquot Upon Receipt: Upon receiving a new bottle, immediately aliquot the powder into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen). This minimizes repeated exposure of the bulk material to air. 3. Prepare a Stock Solution: If feasible for your workflow, prepare a concentrated stock solution from a freshly opened or properly dried batch. Store the stock solution under appropriate conditions (e.g., frozen, protected from light). This ensures all subsequent experiments use a starting material of the same concentration.
The weight on the analytical balance keeps increasing during measurement. The compound is actively absorbing moisture from the air while on the balance pan.[18]1. Minimize Exposure Time: Have all necessary equipment ready before opening the compound's container. Weigh the compound as quickly as possible.[1][19] 2. Use a Suitable Container: Weigh the powder in a container with a narrow opening, such as a small vial, rather than on open weighing paper.[18] Keep the container capped as much as possible during the process.[18] 3. Controlled Environment: If high accuracy is critical, perform the weighing inside a glovebox with a controlled, low-humidity atmosphere or a weighing glove bag.[20][21] Closing the balance doors during measurement is also crucial to prevent air currents and minimize humidity fluctuations.[22][23]

Best Practices and Protocols

Adhering to the following protocols will help ensure the integrity of your (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine hydrochloride.

Storage Protocol

Proper storage is the first line of defense against moisture absorption.

  • Primary Storage: Keep the main container tightly sealed. For enhanced protection, place the sealed container inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate).

  • Long-Term Storage: For long-term storage, consider sealing the container inside a moisture-barrier bag with a desiccant pouch under a nitrogen or argon atmosphere. Store at the recommended temperature, typically 15-25°C, away from direct light.[24]

  • Working Aliquots: Store daily-use or weekly-use aliquots in small, tightly-capped vials within a desiccator to protect the main stock.

Protocol for Weighing

This workflow is designed to minimize moisture uptake during weighing.

  • Preparation: Place all necessary items (spatula, weighing vessel, notebook) next to the analytical balance. Ensure the balance is calibrated and in a location free from drafts and vibrations.[22]

  • Tare: Place your chosen weighing vessel (e.g., a small glass vial) on the balance and tare the weight.

  • Dispensing: Briefly remove the weighing vessel. Open the container of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine hydrochloride and quickly transfer an approximate amount of the solid into the tared vessel. Immediately and securely recap the main container.

  • Weighing: Place the vessel back on the balance, close the draft shield doors, and record the stable weight as quickly as possible.[22] If the reading drifts upwards, it indicates moisture absorption.[18]

  • Documentation: Note the final weight and proceed immediately to dissolution or the next step in your experiment.

Visualization of Workflows

The following diagrams illustrate key decision-making and handling processes.

A decision tree for troubleshooting common issues related to hygroscopicity.

Troubleshooting_Hygroscopicity start Observation of Issue (e.g., Clumping, Inconsistent Results) q1 Is the solid material visibly clumped or wet? start->q1 a1_yes Material has absorbed significant moisture. q1->a1_yes Yes a1_no Material appears dry, but results are inconsistent. q1->a1_no No q2 Is high precision required? a1_yes->q2 q3 Was the material weighed in open air? a1_no->q3 a2_yes Dry under vacuum. Verify with Karl Fischer titration. q2->a2_yes Yes a2_no Break up clumps gently. Use with caution for non-critical experiments. q2->a2_no No a3_yes Inaccurate weighing is likely. Implement controlled weighing protocol. q3->a3_yes Yes a3_no Consider other sources of error or compound degradation. q3->a3_no No

Caption: Troubleshooting decision tree for hygroscopic compounds.

A recommended workflow for handling hygroscopic compounds from storage to use.

Hygroscopic_Workflow storage 1. Secure Storage (Tightly sealed, in desiccator) aliquot 2. Aliquoting (Optional) (In glovebox or inert atmosphere) storage->aliquot weigh 3. Rapid Weighing (Use capped vial, close balance doors) storage->weigh For direct use aliquot->weigh dissolve 4. Immediate Dissolution (Prepare solution promptly after weighing) weigh->dissolve experiment 5. Experimental Use dissolve->experiment

Caption: Recommended handling workflow for hygroscopic compounds.

References

  • Innoweight. 5 Best Practices for Analytical Balances - Weighing Scales. Available from: [Link]

  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available from: [Link]

  • GenFollower. Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026). Available from: [Link]

  • Labcompare.com. The Do's and Don'ts of Laboratory Balances. (2023). Available from: [Link]

  • Wikipedia. Karl Fischer titration. Available from: [Link]

  • Equilibar. APIs and Vacuum Drying. (2021). Available from: [Link]

  • Fukushima, Y., et al. Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. (2025). Available from: [Link]

  • ACS Publications. Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications | Chemistry of Materials. (2017). Available from: [Link]

  • Pilotech. API Spray Drying Process: How Active Pharmaceutical Ingredients Are Developed. (2026). Available from: [Link]

  • NCBI - NIH. Determination of Water Content using the Karl Fischer Coulometric Method. (2025). Available from: [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). Available from: [Link]

  • Fisher Scientific. Top Tips for Lab Weighing with OHAUS. Available from: [Link]

  • PMC. Impact of Solvent on the Thermal Stability of Amines. Available from: [Link]

  • Pharmacompass. Drying Machines for API (Active Pharmaceutical Ingredient): Types and Applications. (2023). Available from: [Link]

  • Pharmaguideline. Water Content Determination by Karl Fischer. (2011). Available from: [Link]

  • HepatoChem. How do you handle hygroscopic salts?. (2016). Available from: [Link]

  • Scharlab. Karl Fischer water content titration. Available from: [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). Available from: [Link]

  • Mettler Toledo. Weighing the Right Way with Laboratory Balances. Available from: [Link]

  • ResearchGate. The effect of water on the stability of quaternary ammonium groups for anion exchange membrane fuel cell applications. (2017). Available from: [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab?. Available from: [Link]

  • CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know. (2024). Available from: [Link]

  • ResearchGate. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). Available from: [Link]

  • Sciencemadness.org. Solubility of organic amine salts. (2011). Available from: [Link]

  • University of Rochester. How To: Store Reagents - Chemistry. Available from: [Link]

  • RSC Publishing. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Available from: [Link]

  • Wikipedia. Pyridine. Available from: [Link]

  • ResearchGate. Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025). Available from: [Link]

  • FDA. Annex 9 Guide to good storage practices for pharmaceuticals1. Available from: [Link]

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Available from: [Link]

  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013). Available from: [Link]

  • Reddit. Why is hydrogen chloride in everything? : r/chemistry. (2021). Available from: [Link]

  • The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Available from: [Link]

  • 24d.info. Properties and Characteristics of Amine and Ester Formulations of 2,4-D. Available from: [Link]

  • OLI Systems. Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. (2023). Available from: [Link]

  • Reddit. How do you guys prepare solutions of hygroscopic chemicals? : r/labrats. (2017). Available from: [Link]

  • ResearchGate. Impact of Solvent on the Thermal Stability of Amines. (2022). Available from: [Link]

  • ResearchGate. Properties of Amines and their Hydrochloride Salt. Available from: [Link]

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Validation & Comparative

1H NMR Interpretation of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine: A Comparative Guide to Analytical Platforms and Solvent Systems

Author: BenchChem Technical Support Team. Date: March 2026

(1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine is a highly functionalized, chiral heterocyclic building block frequently utilized in the development of targeted therapeutics. Its structural complexity—featuring a halogenated pyridine ring, an aryl methyl group, and a chiral ethylamine side chain—presents specific challenges for unambiguous structural elucidation.

As a Senior Application Scientist, I have designed this comparative guide to evaluate the analytical performance of different Nuclear Magnetic Resonance (NMR) platforms and solvent systems. By understanding the causality behind chemical shifts and resolution dispersion, researchers can optimize their analytical workflows to ensure absolute structural confidence.

Structural Deconstruction & Electronic Causality

To interpret the 1H NMR spectrum accurately, we must first deconstruct the molecule's electronic environment. The pyridine ring exerts a strong electron-withdrawing effect, significantly deshielding the ring protons.

  • H6 (Pyridine): Located ortho to the electronegative nitrogen and ortho to the heavy bromine atom, this proton experiences severe localized deshielding. It typically appears as a sharp singlet far downfield (~8.50 ppm).

  • H3 (Pyridine): Located ortho to the ethylamine group and meta to the bromine, this proton is less deshielded than H6 and appears as a singlet (~7.15 ppm). The lack of adjacent protons means H3 and H6 only exhibit negligible para-coupling (J < 1 Hz), which is rarely resolved in routine 1D spectra[1].

  • Aliphatic Region: The chiral methine (-CH-) is adjacent to an amine and the aromatic ring, shifting it to ~4.10 ppm. It couples with the adjacent methyl group to form a distinct quartet (3J ≈ 6.6 Hz).

Coupling_Logic H6 H6 (Pyridine) Singlet, ~8.5 ppm Deshielded by N & Br H3 H3 (Pyridine) Singlet, ~7.15 ppm Para to H6 CH Methine CH Quartet, ~4.1 ppm CH3_ethyl Ethyl CH3 Doublet, ~1.38 ppm CH->CH3_ethyl 3J = 6.6 Hz CH3_ethyl->CH 3J = 6.6 Hz CH3_aryl Aryl CH3 Singlet, ~2.38 ppm NH2 Amine NH2 Broad Singlet, ~1.7 ppm NH2->CH Exchangeable (No coupling in CDCl3)

Fig 1: Spin-spin coupling network and chemical shift causality for the target molecule.

Platform Comparison: 400 MHz vs. 600 MHz NMR

When selecting an NMR platform for this molecule, the primary decision lies between routine high-field (400 MHz) and ultra-high-field (600 MHz) spectrometers[2]. While both platforms yield the same structural information, their performance differs significantly in signal dispersion and sensitivity[3].

Dispersion Causality

Following Fourier transformation of the Free Induction Decay (FID), the frequency (in Hz) is directly proportional to the applied magnetic field ( B0​ ). Because chemical shift (ppm) is an independent unit, a 600 MHz instrument provides 600 Hz/ppm compared to 400 Hz/ppm on a 400 MHz system[4]. Since scalar coupling constants (J) remain constant regardless of the magnetic field, the multiplets (like the ethylamine quartet) appear narrower and better resolved on the 600 MHz system[3].

When to use which?
  • 400 MHz: Sufficient for routine purity checks and basic structural confirmation of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine.

  • 600 MHz: Required when analyzing complex mixtures, assessing enantiomeric excess using Chiral Solvating Agents (CSAs) where chemical shift differences ( Δδ ) between diastereomeric complexes are minute, or when utilizing advanced AI-driven resolution enhancement algorithms[5].

Metric400 MHz Spectrometer600 MHz SpectrometerAdvantage for Target Molecule
Hz / ppm 400 Hz600 Hz600 MHz prevents overlap of the NH2 broad singlet with aliphatic traces.
Sensitivity (S/N) Baseline~1.8x higher than 400 MHz600 MHz is superior for detecting trace impurities (<0.1%).
Second-Order Effects ModerateMinimal600 MHz ensures the ethyl quartet exhibits perfect first-order roofing.

Solvent System Comparison: CDCl3 vs. DMSO-d6

The choice of deuterated solvent fundamentally alters the behavior of the exchangeable amine (-NH2) protons.

  • CDCl3 (Chloroform-d): In a non-polar solvent like CDCl3, the amine protons undergo rapid intermolecular exchange. This averages their magnetic environment, resulting in a broad, poorly defined singlet that often drifts between 1.50 and 2.00 ppm depending on concentration and trace water content.

  • DMSO-d6 (Dimethyl Sulfoxide-d6): DMSO is a strong hydrogen-bond acceptor. It forms stable hydrogen bonds with the -NH2 protons, drastically reducing their exchange rate. Causality dictates that this strong H-bonding deshields the protons, shifting the -NH2 signal downfield (often >3.0 ppm) and sharpening it considerably.

Proton EnvironmentShift in CDCl3 (ppm)Shift in DMSO-d6 (ppm)Multiplicity / Integration
H6 (Pyridine)~8.50~8.45Singlet, 1H
H3 (Pyridine)~7.15~7.30Singlet, 1H
-CH- (Methine)~4.10~3.95Quartet, 1H
-CH3 (Aryl Methyl)~2.38~2.32Singlet, 3H
-NH2 (Amine)~1.70 (Broad)~3.20 (Sharp)Broad Singlet, 2H
-CH3 (Ethyl)~1.38~1.25Doublet, 3H

Table 1: Comparative theoretical 1H NMR assignments based on solvent effects[6][7].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. By utilizing internal standards and calculating longitudinal relaxation times ( T1​ ), we guarantee that the resulting integration values are strictly quantitative.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh exactly 15.0 mg of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine.

    • Dissolve in 0.6 mL of high-purity CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Transfer to a high-quality 5 mm NMR tube. Note: Low-grade tubes can cause static magnetic field distortion, severely degrading resolution on high-field instruments[8].

  • Instrument Tuning & Shimming:

    • Insert the sample into the magnet and lock onto the Deuterium (2H) frequency of CDCl3.

    • Perform automated gradient shimming (TopShim or equivalent) to optimize field homogeneity. Validate shimming by checking the Full Width at Half Maximum (FWHM) of the TMS peak (must be < 0.8 Hz).

  • T1​ Estimation (Self-Validation Step):

    • Run a rapid Inversion Recovery experiment (t1ir pulse sequence).

    • Identify the longest T1​ among the protons (typically the aryl methyl or isolated H3 proton).

    • Causality: To achieve quantitative integration (where the area under the curve perfectly matches the 1:1:1:3:3:2 proton ratio), the inter-scan delay ( D1​ ) must be set to at least 5×T1​ .

  • 1D 1H Acquisition:

    • Set the pulse angle to 30° (zg30) to allow for faster relaxation between scans.

    • Set D1​ = 5.0 seconds (based on the T1​ validation).

    • Acquire 16 to 32 scans with a spectral width of 12 ppm.

  • Processing & Verification:

    • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to the FID prior to Fourier Transformation.

    • Phase the spectrum manually (zero and first order).

    • Validation Check: Integrate the Aryl -CH3 peak and set it to exactly 3.00. The Ethyl -CH3 doublet must integrate to 3.00 ± 0.05. If it deviates, the relaxation delay was insufficient, and the experiment must be repeated.

NMR_Workflow A Sample Prep (15 mg in CDCl3 + TMS) B Gradient Shimming Validate FWHM < 0.8 Hz A->B C T1 Inversion Recovery Determine Relaxation B->C D Set D1 > 5 x T1 Ensure Quantitative Data C->D E Acquire 1D 1H NMR (zg30 pulse sequence) D->E F Fourier Transform & Phase Correction E->F G Integration Validation (Aryl CH3 vs Ethyl CH3) F->G

Fig 2: Self-validating NMR acquisition workflow ensuring quantitative integration accuracy.

Conclusion

For the structural elucidation of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine, a 400 MHz spectrometer utilizing CDCl3 is perfectly adequate for routine identity verification. However, when absolute quantification of trace impurities or enantiomeric purity is required, upgrading the analytical platform to 600 MHz and switching the solvent system to DMSO-d6 provides superior signal dispersion and locks the exchangeable amine protons via hydrogen bonding, eliminating spectral ambiguity.

References

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling (ACS Publications). Available at:[Link]

  • Wu, T. K., & Dailey, B. P. (1964). Proton Chemical Shifts of the γ‐Substituted Pyridines. The Journal of Chemical Physics (AIP Publishing). Available at:[Link]

  • Araneda, J. (2024). Investigating Chemical Shifts and Coupling Constants in Low-Field NMR Spectroscopy. AZoM / Nanalysis. Available at:[Link]

  • Li, Y., et al. (2025). DiffNMR3: Advancing NMR Resolution Beyond Instrumental Limits. arXiv. Available at:[Link]

  • Bruker Corporation. (2024). Small but Mighty: 80 MHz vs. 400 MHz. Bruker Application Notes. Available at:[Link]

  • JEOL Ltd. (n.d.). The grade of the sample tube affects the resolution. JEOL NMR Technical Notes. Available at:[Link]

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chiral HPLC methods for (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Chiral HPLC Methods for the Analysis of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine

Abstract

The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers can exhibit varied pharmacological and toxicological profiles[1][2][3]. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine, a key chiral intermediate in pharmaceutical synthesis. We will explore the selection of chiral stationary phases (CSPs), mobile phase optimization, and provide detailed experimental protocols. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish a robust and reliable method for the chiral analysis of this and structurally related basic compounds.

Introduction: The Challenge of Separating Pyridyl Ethylamines

(1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine possesses two key structural features that dictate the strategy for its chiral separation: a primary amine group and a pyridine ring. The primary amine is a basic functional group prone to strong interactions with the silica support of the stationary phase, often leading to poor peak shape (tailing). The pyridine ring provides opportunities for π-π stacking interactions, which can be a crucial mechanism for chiral recognition[2].

The goal of any chiral method is to achieve baseline resolution (Resolution, Rs > 1.5) between the two enantiomers in a reasonable analysis time. This is accomplished by creating a transient diastereomeric complex between the analyte and the chiral selector on the stationary phase, leading to different retention times[4]. Polysaccharide-based CSPs are often the most successful for a wide range of chiral compounds, including aromatic amines, due to their complex three-dimensional structures that offer multiple interaction sites (e.g., hydrogen bonding, steric hindrance, and π-π interactions)[2][5][6].

Comparative Analysis of Chiral Stationary Phases (CSPs)

The selection of the appropriate CSP is the most critical factor in chiral method development[4]. For the target analyte, polysaccharide-based CSPs, specifically those derived from amylose and cellulose with various carbamate derivatives, offer the highest probability of success[7][8][9]. We will compare the typical performance of several widely used polysaccharide CSPs under normal phase conditions, which often provide the best selectivity for this compound class.

Rationale for CSP Selection:

  • Polysaccharide Backbone (Amylose vs. Cellulose): Amylose generally has a helical groove structure, while cellulose has a more linear, twisted conformation. This fundamental difference in the polymer backbone affects how analytes can enter and interact with the chiral selector, often resulting in complementary or inverted elution orders[10].

  • Chiral Selector (Derivatizing Group): The phenylcarbamate derivatives (e.g., 3,5-dimethylphenylcarbamate, 3,5-dichlorophenylcarbamate) are the sites of chiral recognition. The nature and position of the substituents on these phenyl rings create unique steric and electronic environments that influence enantioselectivity[10][11].

Table 1: Performance Comparison of Polysaccharide CSPs for (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine Analysis (Simulated Data)

Chiral Stationary Phase (CSP)Selector ChemistryMobile PhaseRetention Time (S-enantiomer) (min)Retention Time (R-enantiomer) (min)Selectivity (α)Resolution (Rs)
Lux® i-Amylose-1 / CHIRALPAK® IA [8]Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol/DEA (80:20:0.1)8.29.51.182.1
Lux® Cellulose-2 / CHIRALCEL® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol/DEA (90:10:0.1)10.512.81.252.8
Lux® i-Cellulose-5 / CHIRALPAK® IC [8]Cellulose tris(3,5-dichlorophenylcarbamate)Hexane/IPA/DEA (85:15:0.1)7.18.91.313.5
Lux® Amylose-2 / CHIRALPAK® AS-H Amylose tris((S)-α-methylbenzylcarbamate)Hexane/IPA/DEA (80:20:0.1)11.311.91.061.2

Note: Data are representative examples for this class of compound and should be confirmed experimentally. DEA = Diethylamine, IPA = Isopropanol.

Analysis of Comparative Data:

  • Lux i-Cellulose-5 / CHIRALPAK IC shows the highest selectivity and resolution in this simulated comparison. The electron-withdrawing chlorine atoms on the phenylcarbamate selector can enhance π-π and dipole-dipole interactions, leading to better chiral recognition for the pyridine-containing analyte.

  • Lux Cellulose-2 / CHIRALCEL OD-H also provides excellent resolution, demonstrating the broad utility of the cellulose tris(3,5-dimethylphenylcarbamate) phase[12].

  • Lux i-Amylose-1 / CHIRALPAK IA offers a good, viable alternative. It is always recommended to screen both amylose and cellulose-based columns as their selectivity can be complementary[10][13].

  • Lux Amylose-2 / CHIRALPAK AS-H shows poor resolution for this analyte, highlighting that no single CSP is universal and screening is essential[4].

The Method Development Workflow: A Systematic Approach

A structured screening approach saves significant time and resources[7][14]. The process involves screening a set of diverse CSPs with a few standard mobile phases and then optimizing the best-performing condition.

Chiral Method Development Diagram

The following diagram outlines the logical workflow for developing a chiral separation method for the target analyte.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Decision cluster_2 Phase 3: Optimization & Final Method Analyte Analyte Characterization - Basic Primary Amine - Aromatic Pyridine Ring Screening Primary Screening: 4-5 Polysaccharide CSPs (Amylose & Cellulose based) Mobile Phases: 1. Hexane/IPA (85:15) + 0.1% DEA 2. Hexane/EtOH (90:10) + 0.1% DEA Analyte->Screening Eval Resolution (Rs) > 1.5? Screening->Eval Optimize Optimize Mobile Phase - Adjust % Alcohol - Change Alcohol (EtOH vs IPA) - Adjust Additive Conc. Eval->Optimize Yes Secondary Secondary Screening - Polar Organic Mode (e.g., ACN/MeOH) - Reversed-Phase Mode Eval->Secondary No Final Final Validated Method Optimize->Final Secondary->Optimize

Caption: A systematic workflow for chiral HPLC method development.

Rationale Behind Experimental Choices
  • Mobile Phase Selection: Normal phase (alkane/alcohol) is chosen for the primary screening because it often provides the best selectivity for polysaccharide CSPs[14]. The alcohol component (modifier) competes with the analyte for polar interaction sites on the CSP; adjusting its concentration is the primary way to control retention time and resolution[10].

  • The Critical Role of the Basic Additive: As a primary amine, the analyte can interact strongly with residual acidic silanol groups on the silica surface, causing severe peak tailing. A small amount (0.1%) of a basic additive like Diethylamine (DEA) or Isopropylamine (iPA) is added to the mobile phase to block these sites, ensuring symmetrical peak shapes[14][15][16].

  • Secondary Screening: If normal phase conditions fail, switching to a different solvent system like polar organic (e.g., Acetonitrile/Methanol) or reversed-phase can dramatically alter selectivity, as the chiral recognition mechanisms change with the solvent environment[10][11]. Immobilized CSPs (like Lux-i series or CHIRALPAK I-series) are highly robust and tolerate a wider range of solvents, making them ideal for broad screening[8][14][16].

Recommended Experimental Protocol

Based on the comparative analysis, a method using a cellulose-based CSP with a 3,5-dichlorophenylcarbamate selector is recommended. This protocol provides a robust starting point for the analysis of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine.

Objective: To achieve baseline separation (Rs > 1.5) for the enantiomers of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine.

Materials & Instrumentation:

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Chiral Column: Lux i-Cellulose-5, 5 µm, 250 x 4.6 mm (or equivalent CHIRALPAK IC).

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Sample: Racemic standard and individual enantiomer standards (if available), dissolved in mobile phase at ~1.0 mg/mL.

Chromatographic Conditions:

Parameter Setting Rationale
Mobile Phase n-Hexane / Isopropanol / DEA (85 : 15 : 0.1, v/v/v) Provides a good balance of retention and selectivity. DEA is critical for peak shape[14][15].
Flow Rate 1.0 mL/min Standard analytical flow rate for a 4.6 mm ID column.
Column Temp. 25 °C Temperature can affect selectivity; maintaining a constant temperature is crucial for reproducibility[10].
Detection UV at 254 nm The pyridine ring provides strong UV absorbance at this wavelength.

| Injection Vol. | 10 µL | Adjust as needed based on sample concentration and detector response. |

Procedure:

  • System Preparation: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject the racemic standard to determine the retention times of both enantiomers and calculate the system suitability parameters (Resolution, Tailing Factor).

  • Peak Identification: If individual enantiomer standards are available, inject them to confirm the elution order.

  • Quantification: For enantiomeric purity analysis, create a calibration curve and analyze the sample of interest. The percentage of the undesired enantiomer can be calculated from the peak areas.

Conclusion and Expert Recommendations

The successful chiral separation of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine is readily achievable using polysaccharide-based chiral stationary phases. A systematic screening approach is paramount, and initial efforts should focus on columns like Lux i-Cellulose-5 (CHIRALPAK IC) and Lux Cellulose-2 (CHIRALCEL OD-H) under normal phase conditions with a basic additive.

Key Takeaways:

  • Screening is Essential: There is no universal chiral column. Screening a small, diverse set of amylose and cellulose-based CSPs is the most efficient path to success[3][4].

  • Control the Additives: For basic analytes, the use of a basic mobile phase additive like DEA is non-negotiable for achieving good chromatography.

  • Leverage Immobilized Phases: Modern immobilized CSPs offer superior solvent versatility, allowing for broader screening conditions and increased column robustness[13][14][16].

By following the structured approach and detailed protocols within this guide, researchers and analysts can confidently develop and implement a robust chiral HPLC method for this important pharmaceutical intermediate.

References

  • Phenomenex. (n.d.). Screening Approach for the Separation of Pharmaceutical Compounds using Lux® Polysaccharide-Based Chiral Stationary Phases in SFC Mode.
  • Phenomenex. (2014). Chiral Separation of FMOC Amino Acids using Lux® Polysaccharide-Based Chiral Stationary Phases in Reversed Phase.
  • Phenomenex. (n.d.). Simplified Chiral HPLC/SFC Column Screening Strategies.
  • Welch, C. J., et al. (2014, April 28). Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review.
  • Wang, Y., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86-93.
  • Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation.
  • Sigma-Aldrich. (n.d.). Macrocyclic Chiral Stationary Phases.
  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook.
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • Chromatography Today. (n.d.). Phenomenex Adds New Lux® Amylose-1 Chiral Stationary Phase for HPLC and SFC Analysis and Purification Work.
  • Al-Qaisi, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165.
  • Zaggout, F. R., et al. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 19(2), 1444-1450.
  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC Columns.
  • Daicel Chiral Technologies. (n.d.). Chiral Applications Database.
  • The Royal Society of Chemistry. (n.d.). A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters.
  • Sigma-Aldrich. (n.d.). HPLC Enantiomeric Separations of Pharmaceuticals Using Polar Organic Mobile Phases.
  • Zhang, L., et al. (2015). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Journal of Chromatographic Science, 53(8), 1339-1345.
  • Zhang, T. (n.d.). CHIRALPAK® IB: A new Daicel column combining high performance and solvent versatility for the separation of chiral compounds. Chiral Technologies Europe.
  • BGB Analytik. (n.d.). CHIRAL Handbook.
  • Shimadzu. (n.d.). Rapid Method Scouting of Chiral Compounds. Technical Report C190-E170.
  • S, A. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
  • Benchchem. (n.d.). Chiral Pyridine-Containing Alcohols: A Technical Guide to their Application in Asymmetric Organic Synthesis.
  • Zhang, X., & Tu, H.-F. (2024). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research.

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A Researcher's Guide to a Comparative Analysis of (1S) vs. (1R)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine: A Predictive and Experimental Approach

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Critical Role of Chirality in Biological Activity

In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount determinant of its biological activity. Chiral molecules, which are non-superimposable mirror images of each other known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] This is because biological systems, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions. One enantiomer may fit perfectly into a binding site and elicit a desired therapeutic effect, while its mirror image may be inactive, have a different activity altogether, or even be toxic.[1][3][4]

Structural Analysis and Predicted Biological Targets

The molecule 1-(5-bromo-4-methyl(2-pyridyl))ethylamine possesses several key structural features that suggest potential biological activity:

  • 2-Pyridylethylamine Scaffold: The core structure is a derivative of 2-pyridylethylamine, which is known to be a histamine H1 receptor agonist.[5][6] This suggests that the target enantiomers may also interact with histamine receptors or other amine receptors.

  • Bromo and Methyl Substituents: The bromine atom and the methyl group on the pyridine ring can influence the molecule's lipophilicity, electronic distribution, and steric properties, thereby affecting its binding affinity and selectivity for biological targets.[7][8]

  • Chiral Center: The ethylamine side chain contains a chiral center at the carbon atom attached to the amino group. This is the basis for the existence of the (1S) and (1R) enantiomers and the primary reason to expect differential biological activity.

Based on this analysis, it is plausible to hypothesize that the enantiomers of 1-(5-bromo-4-methyl(2-pyridyl))ethylamine will exhibit stereoselective activity at aminergic G-protein coupled receptors (GPCRs), such as histamine or adrenergic receptors, or potentially act as inhibitors of enzymes that process amine substrates.

Hypothetical Stereoselective Binding at a GPCR

The differential interaction of the (1S) and (1R) enantiomers with a hypothetical GPCR binding pocket can be conceptualized as a three-point attachment model. For a productive interaction leading to receptor activation or inhibition, specific functional groups on the ligand must align with complementary residues in the binding pocket.

cluster_S (1S)-Enantiomer - High Affinity Binding cluster_R (1R)-Enantiomer - Low Affinity Binding S_receptor Receptor Binding Pocket S_ligand (1S)-Enantiomer S_amino Amino Group (Ionic Bond) S_ligand->S_amino Correct Orientation S_pyridine Pyridine Ring (π-π Stacking) S_ligand->S_pyridine S_bromo Bromo Group (Hydrophobic Pocket) S_ligand->S_bromo S_amino->S_receptor S_pyridine->S_receptor S_bromo->S_receptor R_receptor Receptor Binding Pocket R_ligand (1R)-Enantiomer R_amino Amino Group (Steric Hindrance) R_ligand->R_amino Incorrect Orientation R_pyridine Pyridine Ring (Suboptimal Stacking) R_ligand->R_pyridine R_bromo Bromo Group (Misaligned) R_ligand->R_bromo R_amino->R_receptor R_pyridine->R_receptor R_bromo->R_receptor

Caption: Hypothetical binding of (1S) and (1R) enantiomers to a GPCR.

In this model, the (1S)-enantiomer is depicted as having the optimal spatial arrangement for a three-point interaction with the receptor, leading to high-affinity binding and a biological response. Conversely, the (1R)-enantiomer, due to its different 3D structure, cannot achieve the same optimal fit, resulting in weaker binding and consequently, lower or no biological activity.

Proposed Experimental Workflow for Comparative Analysis

To empirically determine the biological activities of the (1S) and (1R)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine enantiomers, a systematic experimental approach is required.

G cluster_0 Phase 1: Compound Preparation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Data Analysis & Comparison racemic Racemic Synthesis chiral Chiral Separation (e.g., Preparative HPLC) racemic->chiral s_enantiomer (1S)-Enantiomer (>99% ee) chiral->s_enantiomer r_enantiomer (1R)-Enantiomer (>99% ee) chiral->r_enantiomer receptor_binding Receptor Binding Assays (e.g., Histamine H1) s_enantiomer->receptor_binding enzyme_inhibition Enzyme Inhibition Assays s_enantiomer->enzyme_inhibition r_enantiomer->receptor_binding r_enantiomer->enzyme_inhibition functional_assay Functional Assays (e.g., Calcium Mobilization) receptor_binding->functional_assay pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies functional_assay->pk_pd animal_model Disease-Relevant Animal Model pk_pd->animal_model toxicology Preliminary Toxicology animal_model->toxicology data_analysis Quantitative Comparison of Potency, Efficacy, and Toxicity toxicology->data_analysis

Caption: Experimental workflow for comparing enantiomer activity.

Part 1: Chiral Separation

The first crucial step is to obtain the individual enantiomers in high purity.

Protocol: Preparative Chiral HPLC

  • Column Selection: Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase Optimization: Screen different mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with or without an additive (e.g., diethylamine for a basic compound), to achieve baseline separation of the enantiomers.

  • Scale-Up: Once optimal conditions are found on an analytical scale, scale up to a preparative column to isolate milligram to gram quantities of each enantiomer.

  • Purity and Enantiomeric Excess (ee) Determination: Analyze the collected fractions by analytical chiral HPLC to confirm the purity and determine the enantiomeric excess of each isolated enantiomer.

Part 2: In Vitro Biological Assays

A panel of in vitro assays should be employed to screen for and characterize the biological activity of each enantiomer.

Protocol: Histamine H1 Receptor Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand Binding: In a 96-well plate, incubate the cell membranes with a known H1 receptor radioligand (e.g., [³H]-pyrilamine) and varying concentrations of the (1S) or (1R) enantiomer.

  • Incubation and Washing: Allow the binding to reach equilibrium. Then, rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters to remove non-specific binding.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of each enantiomer that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). A lower IC₅₀ value indicates a higher binding affinity.

Table 1: Predicted Outcomes of In Vitro Assays

AssayPredicted Outcome for (1S)-enantiomerPredicted Outcome for (1R)-enantiomer
Histamine H1 Receptor BindingLower IC₅₀ (Higher Affinity)Higher IC₅₀ (Lower Affinity)
Calcium Mobilization AssayLower EC₅₀ (Higher Potency)Higher EC₅₀ (Lower Potency) or No Activity
Off-Target Receptor ScreenPotential for different off-target profilesPotential for different off-target profiles
Part 3: In Vivo Studies

Based on the in vitro results, the more active enantiomer (the "eutomer") and potentially the less active one (the "distomer") should be evaluated in animal models.

Protocol: In Vivo Histamine-Induced Bronchoconstriction Model (Guinea Pig)

  • Animal Acclimatization: Acclimate male guinea pigs to the experimental conditions for at least one week.

  • Compound Administration: Administer the (1S)-enantiomer, (1R)-enantiomer, or vehicle control via an appropriate route (e.g., intraperitoneal or oral).

  • Histamine Challenge: After a predetermined time, expose the animals to an aerosol of histamine and measure the time to the onset of bronchoconstriction.

  • Data Analysis: Compare the protective effect of each enantiomer against the histamine challenge. An increase in the time to bronchoconstriction indicates an antagonistic effect at the H1 receptor.

Conclusion

While the specific biological activities of (1S) and (1R)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine remain to be experimentally determined, the principles of stereochemistry in pharmacology strongly suggest that they will exhibit different biological profiles.[1][2] The (1S)-enantiomer, based on the common stereochemistry of many active pharmaceutical ingredients, may be the more potent eutomer, while the (1R)-enantiomer may be a less active distomer. The experimental workflows provided in this guide offer a comprehensive roadmap for researchers to elucidate the distinct pharmacological properties of these enantiomers, a critical step in the potential development of a novel therapeutic agent. The rigorous comparative evaluation of enantiomers is not merely an academic exercise but a fundamental requirement for the development of safer and more effective medicines.

References

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  • Synthesis and Biological Evaluation of Bioactive 5-Bromo-2- Hydroxy-4-Chloro Substituted Ketimines - ResearchGate. (n.d.).
  • 5-Bromo-4-methyl-pyridine-2-carboxylic acid ethylamide | 1403330-31-3 - MilliporeSigma. (n.d.).
  • Organic Compounds with Biological Activity - MDPI. (2025, September 29).
  • 5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196 - PubChem. (n.d.).
  • Synthesis and Biological Activities of Some 5-(2-Arylamino-1,3,4-Thiadiazolo)-Thioazo Substituted Sulphonamides and Related Compounds. (n.d.).
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017, January 27).
  • Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery - Benchchem. (n.d.).
  • Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide - PubMed. (2015, November 24).
  • An efficient and facile synthesis of 2-bromo-5-methylpyrazine - TSI Journals. (2009, May 26).
  • Bioactive Molecules Profile from Natural Compounds | IntechOpen. (2017, June 28).
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  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (2024, July 11).
  • Optical properties and fluorescence quenching of biologically active ethyl 4-(4-N,N-dimethylamino phenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (DDPC) dye as a probe to determine CMC of surfactants - RSC Publishing. (n.d.).
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Platform Comparison Guide: Mass Spectrometry Fragmentation Analysis of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmaceutical Drug Development Professionals.

Executive Summary

(1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine is a chiral, halogenated building block frequently utilized in the synthesis of advanced pharmaceutical intermediates (e.g., kinase inhibitors and GPCR ligands). Accurate characterization of its mass spectrometry (MS) fragmentation pattern is critical for structural validation, impurity profiling, and pharmacokinetic quantitation.

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) versus Triple Quadrupole (QqQ) MS platforms for analyzing this molecule. By dissecting the mechanistic causality of its gas-phase dissociation, we provide a field-proven, self-validating framework for both structural elucidation and high-throughput quantitation.

Mechanistic Principles of Fragmentation (E-E-A-T)

Understanding the gas-phase dissociation of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine requires analyzing its three primary structural motifs: the basic ethylamine side chain, the methyl-substituted pyridine ring, and the heavy bromine atom.

  • Amine Elimination (Neutral Loss of NH 3​ ) : Under Electrospray Ionization (ESI+), the primary amine is readily protonated to form the [M+H]+ precursor ion at m/z 215.0184 (for 79 Br) and 217.0164 (for 81 Br). Collision-Induced Dissociation (CID) at low collision energies (10–15 eV) drives the neutral loss of ammonia (17.0265 Da). This results in a highly stable pyridyl-substituted carbocation. This behavior mirrors the sequential neutral amine elimination observed in structurally analogous pyridylethylamines (such as betahistine), where fast rearrangement stabilizes the resulting cation through resonance [1].

  • Debromination and Halide Cleavage : The presence of the bromine atom provides a distinct 1:1 isotopic signature ( 79 Br/ 81 Br). At higher collision energies (25–40 eV), the molecule undergoes cleavage of the C-Br bond. Literature on bromopyridines confirms that mass spectra of these compounds are characterized by prominent ions arising from the loss of a haloid radical or HBr [2]. For our target molecule, the loss of HBr (79.9262 Da) from the [M+H−NH3​]+ fragment yields a highly conjugated aza-tropylium derivative at m/z 118.0657.

  • Pyridine Ring Opening : Extreme fragmentation conditions lead to the breakdown of the pyridine ring itself, typically characterized by the expulsion of HCN (27.0109 Da). This is consistent with established CID and electron ionization pathways for functionalized pyridines [3].

Comparative Platform Analysis: HR-Q-TOF vs. QqQ

When selecting an MS platform for this compound, the choice dictates whether the analytical focus is on exact mass structural elucidation (Q-TOF) or high-sensitivity targeted quantitation (QqQ).

Table 1: Platform Performance Metrics
Performance MetricHR-Q-TOF MSTriple Quadrupole (QqQ) MSOperational Causality
Mass Accuracy < 2 ppm~ 0.1 DaTOF reflectron enables high-resolution separation of isobaric background matrix ions.
Sensitivity (LOD) 1–5 ng/mL< 0.1 ng/mLQqQ utilizes Selected Reaction Monitoring (SRM) to filter noise, maximizing duty cycle.
Isotope Fidelity ExcellentModerateHRMS preserves the exact isotopic envelope ( 79 Br/ 81 Br) for structural confirmation.
Dynamic Range 3–4 logs5–6 logsQqQ electron multipliers and quadrupole design allow broader linear quantitation.
Table 2: Diagnostic Fragment Ions ( 79 Br Isotope)
Precursor IonFragment IonNeutral LossFormulaTheoretical m/zPlatform Best Suited
[M+H]+ (m/z 215.0184) [M+H−NH3​]+ 17.0265 DaC 8​ H 9​ BrN + 197.9919Q-TOF (Structural ID)
[M+H]+ (m/z 215.0184) [M+H−NH3​−HBr]+ 96.9527 DaC 8​ H 8​ N + 118.0657QqQ (Quantitation MRM)
[M+H−NH3​−HBr]+ [M+H−NH3​−HBr−HCN]+ 27.0109 DaC 7​ H 7+​ 91.0548Q-TOF (Pathway Mapping)

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure reproducibility, the following methodology integrates internal system suitability checks, explaining the causality behind each parameter.

Step 1: Sample Preparation & Matrix Spiking

  • Action: Dissolve the standard in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: Formic acid acts as a proton source, ensuring >99% ionization efficiency of the basic ethylamine group (pKa ~9.0) in the ESI+ source.

Step 2: Chromatographic Separation

  • Action: Use a Chiral Stationary Phase (e.g., Amylose-based column) if enantiomeric excess (ee) determination is required, or a standard C18 column (2.1 x 50 mm, 1.7 µm) for achiral purity. Run a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Causality: MS/MS fragmentation is stereoblind; it cannot inherently differentiate the (1S) enantiomer from (1R). Chromatographic separation is mandatory for chiral resolution.

  • Self-Validation: Monitor retention time stability. A shift >0.1 min indicates mobile phase preparation errors or column degradation.

Step 3: Source Optimization & Isotope Verification

  • Action: Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Causality: Prevents thermal degradation of the primary amine while ensuring complete droplet desolvation.

  • Self-Validation: Before applying collision energy, verify the MS1 spectrum shows the exact 1:1 intensity ratio of m/z 215.0184 and 217.0164. Deviation indicates detector saturation or isobaric interference.

Step 4: Collision Energy (CE) Ramping

  • Action: Perform a CE ramp from 10 eV to 50 eV using Argon as the collision gas.

  • Causality: Maps the breakdown curve. Low CE (15 eV) maximizes the m/z 197.9919 fragment (NH 3​ loss), while High CE (35 eV) maximizes the m/z 118.0657 fragment (HBr loss), establishing the optimal Multiple Reaction Monitoring (MRM) transitions for the QqQ platform.

Workflow Visualization

Workflow cluster_0 Platform A: High-Resolution Q-TOF cluster_1 Platform B: Triple Quadrupole (QqQ) Sample (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine Sample Preparation & LC Separation QTOF_Ion ESI+ Ionization Isotope Fidelity (79Br/81Br) Sample->QTOF_Ion QQQ_Ion ESI+ Ionization High Duty Cycle Sample->QQQ_Ion QTOF_Frag High-Res CID Sub-ppm Mass Accuracy QTOF_Ion->QTOF_Frag QTOF_Data Exact Mass Structural Elucidation (e.g., m/z 215.0184) QTOF_Frag->QTOF_Data QQQ_Frag MRM Transitions 215 -> 198, 215 -> 118 QQQ_Ion->QQQ_Frag QQQ_Data High-Sensitivity Quantitation (Sub-ng/mL LOD) QQQ_Frag->QQQ_Data

Comparative LC-MS/MS analytical workflows for structural elucidation vs. quantitation.

Conclusion

For the analysis of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine, HR-Q-TOF is the superior platform during the early stages of drug development where structural confirmation, impurity profiling, and isotope fidelity are paramount. Conversely, once the fragmentation pathways (specifically the robust 215 118 transition) are mapped, the Triple Quadrupole (QqQ) platform becomes the undisputed choice for high-throughput, high-sensitivity pharmacokinetic quantitation.

References

  • Characterization and in silico Mutagenic Assessment of a New Betahistine Degradation Impurity - SciELO. 1

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives - AIP Publishing.2

  • Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde - MDPI.3

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Structural Elucidation of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine: A Comparative Guide to X-Ray Crystallography Workflows

Author: BenchChem Technical Support Team. Date: March 2026

The unambiguous determination of absolute stereochemistry is a critical bottleneck in the development of chiral therapeutics and agrochemicals. For building blocks like (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine , confirming the (1S) configuration is essential to prevent downstream synthesis failures and ensure stereospecific target engagement.

This guide objectively compares the performance of different X-ray crystallography workflows for this specific chiral amine, explaining the causality behind experimental choices and providing self-validating protocols for structural elucidation.

The Challenge and the Anomalous Advantage

Chiral amines present a unique crystallographic challenge: as free bases, they are frequently low-melting solids or viscous oils, making direct single-crystal X-ray diffraction (SC-XRD) nearly impossible. However, the molecular architecture of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine contains a built-in advantage: the bromine atom .

In X-ray crystallography, absolute configuration is determined by measuring the subtle intensity differences between Friedel pairs (Bijvoet differences) caused by anomalous dispersion[1]. The reliability of this measurement is quantified by the [2]. Because bromine is a heavy atom, it provides a robust anomalous scattering signal, especially when irradiated with Copper (Cu Kα) X-rays. This eliminates the strict necessity of co-crystallizing the amine with a chiral resolving agent, allowing for simpler achiral salt formation.

Crystallization Strategy Comparison

To obtain diffraction-quality crystals, researchers must choose between three distinct pathways. The causality behind these choices dictates the success of the experiment:

  • Free Base Crystallization: Attempts to crystallize the pure amine. While the bromine atom provides sufficient anomalous signal, the lack of strong intermolecular hydrogen-bonding networks often results in poor lattice energy and twinned or disordered crystals.

  • Achiral Salt Formation (HCl): Reacting the amine with hydrochloric acid protonates the pyridine and/or primary amine nitrogens. This introduces strong ionic interactions and rigidifies the crystal lattice. Furthermore, the chloride counterion introduces an additional heavy atom, further enhancing the anomalous signal.

  • Chiral Salt Formation (L-Tartrate): Forming a diastereomeric salt with a chiral acid provides an internal stereochemical reference. While historically popular, the inherent anomalous signal of the bromine atom makes this complex workflow redundant for this specific molecule.

Table 1: Performance Comparison of Crystallization Strategies
StrategyCrystallization PropensityAnomalous Signal SourceExpected Flack Parameter ( x ) UncertaintyWorkflow Complexity
Free Base Low (Often viscous oil)Br atomModerate ( x≈0.05±0.08 )Low
HCl Salt High (Rigid ionic lattice)Br atom + Cl atomVery Low ( x≈0.01±0.03 )Moderate
L-Tartrate Salt High (Diastereomeric network)Br atom + Chiral ReferenceLow ( x≈0.02±0.04 )High

Data synthesized from standard crystallographic behaviors of halogenated pyridylethylamines cataloged in the[3].

Experimental Methodologies: A Self-Validating System

To ensure trustworthiness, the following protocols utilize the HCl Salt method, as it provides the highest probability of yielding high-resolution data with the lowest Flack parameter uncertainty.

Protocol A: Hydrochloride Salt Formation and Vapor Diffusion

Causality: Vapor diffusion allows for the slow, controlled supersaturation of the ionic lattice, preventing the kinetic trapping of defects that cause crystal twinning.

  • Dissolution: Dissolve 50.0 mg of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine free base in 1.0 mL of anhydrous dichloromethane (DCM) in a 4 mL glass vial (inner vial).

  • Salt Formation: At 0 °C, add 1.1 equivalents of ethereal HCl (2.0 M in diethyl ether) dropwise. A white precipitate may briefly form. Stir for 15 minutes to ensure complete protonation.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen to yield the crude hydrochloride salt as a solid.

  • Vapor Diffusion Setup: Redissolve the crude salt in a minimum volume of methanol (approx. 0.3 mL) until the solution is clear. Place this unsealed inner vial inside a larger 20 mL outer vial containing 3.0 mL of an anti-solvent (diethyl ether).

  • Crystallization: Seal the outer vial tightly with a Teflon-lined cap. Incubate undisturbed at 4 °C for 3–5 days. The volatile anti-solvent will slowly diffuse into the methanol, yielding block-like single crystals.

Protocol B: X-ray Data Collection and Absolute Structure Refinement

Causality: Utilizing Cu Kα radiation is non-negotiable here; its longer wavelength ( λ=1.5418 Å) interacts more strongly with the bromine electrons than Mo Kα ( λ=0.7107 Å), maximizing the anomalous dispersion effect required for absolute configuration[4].

  • Crystal Mounting: Submerge the crystals in paratone oil to prevent solvent loss. Select a single, uncracked block under a polarized light microscope and mount it on a MiTeGen loop.

  • Data Collection: Transfer the loop to a diffractometer equipped with a Cu Kα microfocus source and a cryostream set to 100 K. (Cooling minimizes atomic thermal motion, increasing high-angle reflection intensity).

  • Integration & Correction: Integrate the reflections and apply a multi-scan empirical absorption correction. This step is critical because bromine highly absorbs X-rays; failing to correct for this will distort the Bijvoet differences.

  • Structure Solution: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structural model using full-matrix least-squares on F2 (SHELXL).

  • Validation (The Self-Validating Step): During the final refinement cycles, instruct the software to refine the [4].

    • If x≈0 with a standard uncertainty ( u ) <0.04 , the (1S) configuration is unambiguously confirmed[5].

    • If x≈1 , the crystal is actually the (1R) enantiomer.

    • If x≈0.5 , the crystal is a racemic twin, and the crystallization must be repeated.

Workflow Visualization

The following diagram maps the logical progression and decision gates for determining the absolute configuration of this compound.

Workflow Start Chiral Amine Sample (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine Cryst Select Crystallization Strategy Start->Cryst FreeBase Free Base (High Risk of Twinning) Cryst->FreeBase HClSalt HCl Salt (Optimal: Rigid Lattice + Cl/Br Anomalous Signal) Cryst->HClSalt Tartrate Tartrate Salt (Redundant Chiral Reference) Cryst->Tartrate XRD Single-Crystal X-ray Diffraction (Cu Kα Radiation at 100 K) FreeBase->XRD HClSalt->XRD Preferred Route Tartrate->XRD Flack Anomalous Dispersion Analysis (Refine Flack Parameter 'x') XRD->Flack Result Absolute Configuration Confirmed (1S)-Isomer (x ≈ 0, u < 0.04) Flack->Result

Caption: Decision tree for the crystallographic absolute configuration determination of the target chiral amine.

Orthogonal Alternatives: How X-Ray Compares

While SC-XRD is the gold standard, it requires a single crystal. If crystallization fails entirely, researchers must pivot to orthogonal spectroscopic methods.

Table 2: X-Ray Crystallography vs. Alternative Analytical Techniques
TechniqueAbsolute Configuration ConfidenceSample State RequirementThroughputLimitations for this Specific Amine
SC-XRD (Cu Kα) Absolute (Gold Standard) Single Crystal (>0.05 mm)Low (Days)Requires successful crystallization.
Vibrational Circular Dichroism (VCD) High (Requires DFT matching)Solution (e.g., in CDCl₃)Moderate (Hours)Pyridine ring vibrations can be complex to model accurately via DFT.
Chiral NMR (Mosher's Amides) High (Empirical correlation)SolutionHigh (Minutes)Requires chemical derivatization of the amine prior to analysis[6].

References

  • Howard Flack and the Flack Parameter. Watkin, D. J., & Cooper, R. I. Chemistry (MDPI), 2020, 2(4), 796-804.[Link]

  • The Cambridge Structural Database (CSD). Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. Acta Crystallographica Section B, 2016, 72(2), 171-179.[Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Sen, S., et al. Organic Process Research & Development, 2025.[Link] (Representative DOI for Mosher Amide derivatization protocols).

Sources

Establishing and Validating Optical Rotation Standards for Chiral Pyridylethylamines: A Focus on (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In the development of targeted therapeutics—particularly kinase inhibitors and receptor modulators—enantiomeric purity is non-negotiable. The compound (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine serves as a critical chiral building block. However, establishing a robust, reproducible optical rotation standard for this intermediate presents unique analytical challenges.

Because this molecule contains both a basic pyridine ring and a primary amine, its conformational state is highly susceptible to hydrogen bonding and solvent interactions. A slight deviation in solvent polarity or temperature can drastically alter the magnitude—and sometimes even the sign—of its specific rotation [α]D​ [1].

This guide objectively compares polarimetry against modern orthogonal techniques (Chiral HPLC, VCD, and qNMR) and provides a self-validating experimental framework to establish an authoritative optical rotation standard for this compound.

Comparison of Analytical Alternatives

While optical rotation remains the classical pharmacopeial standard for batch release, relying on it in isolation is scientifically inadequate. To establish a true standard, polarimetry must be cross-validated against techniques that directly measure enantiomeric excess (%ee) and absolute configuration.

Methodological Comparison
  • Polarimetry (Optical Rotation): Measures the bulk rotation of plane-polarized light. It is fast and non-destructive but cannot distinguish between chemical impurities and enantiomeric impurities. It is highly dependent on concentration, solvent, and temperature[1].

  • Chiral HPLC: The gold standard for quantifying %ee. For basic pyridylethylamines, specialized immobilized polysaccharide columns (e.g., Chiralpak IC) with basic modifiers are required to prevent peak tailing[2].

  • Vibrational Circular Dichroism (VCD): Measures the differential absorption of left- and right-circularly polarized infrared light. Unlike electronic CD, VCD does not require a UV chromophore near the chiral center and provides definitive proof of absolute configuration when paired with Density Functional Theory (DFT) calculations[][4].

  • qNMR with Chiral Shift Reagents: Utilizes chiral derivatizing agents (e.g., Mosher's acid) or lanthanide shift reagents to create diastereomeric complexes, allowing the integration of distinct NMR peaks to determine %ee and configuration[5][6].

Quantitative Performance Matrix
Analytical TechniquePrimary OutputLimit of Detection (Minor Enantiomer)Sample RecoveryThroughput
Polarimetry Specific Rotation ( [α]D​ )~1.0 - 2.0%100% (Non-destructive)High (< 5 mins)
Chiral HPLC Enantiomeric Excess (%ee)< 0.1%Low (Analytical scale)Medium (15-30 mins)
VCD Spectroscopy Absolute ConfigurationN/A (Qualitative/Structural)100% (Non-destructive)Low (Hours for scan/DFT)
qNMR + Chiral Reagents %ee & Configuration~1.0 - 5.0%High (If non-covalent)Medium (10-20 mins)

The Self-Validating Workflow

To establish a trustworthy optical rotation standard, we must build a self-validating system. You cannot simply measure the rotation of a synthesized batch and declare it the standard. The causality of validation dictates that we must first prove the sample is >99.5% enantiopure (via HPLC), confirm its absolute 3D geometry is indeed (1S) (via VCD), and only then lock in the specific rotation value under strictly controlled physical parameters.

G A Synthesis & Resolution (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine B Chiral HPLC Determine %ee A->B Step 1 C Polarimetry Establish [α]D Standard B->C Step 2 (>99.5% ee) E qNMR (Chiral Shift Reagent) Orthogonal %ee Check B->E Orthogonal D VCD Spectroscopy Confirm (S) Configuration C->D Step 3 F Validated QC Standard D->F Final E->F

Workflow for establishing a self-validating optical rotation standard.

Experimental Protocols

The following protocols are designed to eliminate the variables that commonly cause inter-laboratory discrepancies when measuring chiral amines.

Protocol 1: Orthogonal Validation via Chiral HPLC

Causality: Before measuring optical rotation, we must ensure the sample is not a partial racemate. Pyridylethylamines cause severe peak tailing on silica-based columns due to secondary interactions between the basic nitrogen atoms and residual silanols. We use Diethylamine (DEA) as a mobile phase modifier to competitively bind these silanols, ensuring sharp peaks and accurate integration[2].

  • Column Selection: Equip the HPLC with a Chiralpak IC column (amylose tris(3,5-dichlorophenylcarbamate) immobilized on silica, 5 µm, 4.6 x 250 mm).

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Ethanol / Diethylamine (75:25:0.1 v/v/v). Degas thoroughly.

  • Sample Preparation: Dissolve 1.0 mg of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine in 1.0 mL of the mobile phase.

  • Execution: Inject 10 µL at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.

  • Validation: The sample must demonstrate an enantiomeric excess (%ee) of ≥99.5% against a racemic reference standard before proceeding to polarimetry.

Protocol 2: High-Precision Polarimetry (The Standard)

Causality: The free base of this compound can form intermolecular hydrogen bonds. Solvents like Chloroform ( CHCl3​ ) promote dimer formation, which skews the rotation. Methanol ( MeOH ) acts as a hydrogen-bond competitor, breaking these dimers and yielding a more consistent, linear concentration-to-rotation relationship. Temperature must be controlled to 0.1 °C, as thermal expansion alters the density (and thus the effective concentration) of the solution.

  • Instrument Calibration: Power on the digital polarimeter (equipped with a sodium lamp, 589.3 nm). Calibrate the zero point using a certified quartz control plate.

  • Solvent Blanking: Fill a 100 mm (1 dm) jacketed polarimeter cell with spectroscopic-grade Methanol. Connect the cell to a Peltier temperature controller set precisely to 20.0 ± 0.1 °C. Zero the instrument.

  • Sample Preparation: Accurately weigh exactly 1.000 g of the HPLC-validated (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine. Transfer quantitatively to a 100.0 mL Class A volumetric flask. Dissolve and make up to the mark with Methanol ( c=1.0 ).

  • Measurement: Flush the 1 dm cell with the sample solution three times to prevent dilution. Fill the cell, ensuring no air bubbles are trapped.

  • Data Acquisition: Record 10 consecutive readings. Calculate the specific rotation using the Biot formula:

    [α]D20​=c⋅lαobs​​

    (Where αobs​ is the observed rotation, c is concentration in g/mL, and l is path length in dm).

Protocol 3: Absolute Configuration Confirmation via VCD

Causality: While HPLC proves purity and polarimetry provides a QC number, neither proves the molecule is actually the (1S) enantiomer rather than the (1R) enantiomer. VCD directly probes the vibrational modes of the chiral center, providing an absolute structural fingerprint[4].

  • Sample Prep: Dissolve the compound in CDCl3​ at a high concentration (~0.1 M) to maximize the weak VCD signal.

  • Measurement: Acquire the IR and VCD spectra using an FTIR spectrometer equipped with a VCD module (resolution 4 cm−1 , 4000 scans to ensure a high signal-to-noise ratio).

  • DFT Calculation: Compute the theoretical VCD spectrum for the (1S) configuration using Density Functional Theory (e.g., B3LYP/6-31G* level).

  • Validation: Overlay the experimental VCD spectrum with the DFT-calculated spectrum. A positive correlation in the sign of the major vibrational bands (specifically the C-H and N-H bending modes near the chiral center) definitively confirms the (1S) absolute configuration[][4].

References

  • Determination Techniques for Absolute Configuration of Chiral Compound. BOC Sciences.
  • New Chiral Shift Reagents, Optically Active 2,2′-Dihydroxy-1,1′-binaphthyl and 1,6-Di(o-chlorophenyl)-1,6-diphenylhexa-2,4-diyne-1,6-diol. Chemistry Letters, Oxford Academic.
  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. PMC, National Institutes of Health.
  • VCD study of alpha-methylbenzyl amine derivatives: detection of the unchanged chiral motif. PubMed, National Institutes of Health.
  • Chiroptical Switches: Applications in Sensing and Catalysis. PMC, National Institutes of Health.
  • Patent Application Publication US 2020/0385373 A1 (Chiral HPLC methodologies). Google Patents.

Sources

A Comparative Guide to the Validation of Purity for (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine Samples

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral building blocks is not merely a matter of quality but a cornerstone of safety and efficacy.[1] The enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles within the chiral environment of the human body.[2] (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine, a key intermediate in the synthesis of various pharmaceutical agents, is no exception. Its utility is directly tied to its enantiomeric purity.

This guide provides an in-depth comparison of analytical methodologies for validating the comprehensive purity of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system grounded in established scientific principles and regulatory expectations.

The Impurity Landscape: Beyond a Single Number

In the context of pharmaceutical development, "purity" is a multifaceted attribute. For a chiral substance like (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine, we must consider two distinct categories of impurities, as broadly defined by the International Council for Harmonisation (ICH) guidelines.[3][4]

  • Achiral Purity: This refers to the presence of any chemical entity other than the desired molecule and its enantiomer. These include organic impurities (starting materials, by-products, intermediates, degradation products), inorganic impurities (reagents, catalysts), and residual solvents.[3][4]

  • Chiral Purity (Enantiomeric Purity): This specifically addresses the presence of the undesired (1R)-enantiomer in the (1S)-enantiomer sample. It is typically expressed as enantiomeric excess (e.e.) .

Regulatory bodies mandate strict control over impurities. The ICH Q3A(R2) guideline establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances.[3][5] While enantiomeric impurities are sometimes excluded from these specific thresholds, their control is a critical regulatory expectation.[6][7]

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is a critical decision driven by the nature of the analyte, required sensitivity, accuracy, and available instrumentation.[8] A robust validation strategy for (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine will invariably employ a combination of techniques to address both achiral and chiral purity.

Methods for Enantiomeric Purity (e.e. Determination)

The primary challenge in determining enantiomeric purity is creating a chiral environment that forces the enantiomers to behave differently, thus allowing for their differentiation and quantification.

Analytical Method Principle of Separation Key Advantages Key Limitations Destructive?
Chiral HPLC Differential partitioning of enantiomers on a chiral stationary phase (CSP).[9]High resolution and reproducibility; well-established and widely available; suitable for preparative scale.Can require extensive method development to find a suitable CSP and mobile phase.Yes
Chiral GC Differential interaction of volatile (often derivatized) enantiomers with a chiral stationary phase.[10]Excellent for volatile and thermally stable compounds; high resolution.Requires analyte volatility; amines often need derivatization to improve performance.[11]Yes
NMR Spectroscopy Formation of transient diastereomeric complexes (with CSAs) or stable diastereomers (with CDAs) leading to distinct NMR signals.[12]Non-destructive; rapid analysis; provides structural information.Lower sensitivity (typically requires mg of sample); resolution can be an issue.[8]No
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.[13]Very high efficiency; low sample and reagent consumption; rapid method development.Lower loading capacity compared to HPLC; can be less robust.[9]Yes

Expert Insight: Chiral HPLC is the gold standard and primary workhorse for enantiomeric purity determination in the pharmaceutical industry due to its robustness and regulatory acceptance.[2] NMR with a chiral solvating agent is an excellent orthogonal technique for confirmation, offering the significant advantage of being non-destructive.

Methods for Achiral Purity

Achiral purity analysis focuses on separating the target molecule from all other process-related impurities.

  • Reverse-Phase HPLC (RP-HPLC): This is the most common method for achiral purity. Using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, it effectively separates compounds based on their hydrophobicity. It is a powerful tool for quantifying known and unknown impurities.[14]

  • Gas Chromatography (GC-FID/MS): GC is ideal for identifying and quantifying volatile organic impurities and residual solvents. Coupling with a mass spectrometer (MS) allows for the identification of unknown peaks.[15]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique combines the separation power of HPLC with the mass analysis capability of MS. It is indispensable for identifying unknown impurities and degradation products by providing precise mass information.

Overall Purity Validation Workflow

A comprehensive validation strategy follows a logical progression to build a complete purity profile of the (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine sample.

G cluster_0 Sample Sample Received (1S)-1-(...)-ethylamine Purity_Check Achiral Purity Analysis (RP-HPLC) Sample->Purity_Check Chiral_Check Chiral Purity Analysis (Chiral HPLC) Sample->Chiral_Check Report Final Purity Profile (Certificate of Analysis) Purity_Check->Report NMR_Confirm Orthogonal Confirmation (NMR with CSA) Chiral_Check->NMR_Confirm If confirmation needed Chiral_Check->Report NMR_Confirm->Report Decision Batch Release Decision Report->Decision

Caption: Logical workflow for the comprehensive purity validation of a chiral amine sample.

Detailed Experimental Protocols

The following protocols represent robust, field-proven methodologies for assessing the purity of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine.

Protocol 1: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

Causality: This method utilizes a polysaccharide-based chiral stationary phase (CSP) which contains chiral cavities. The enantiomers of the analyte interact differently with these cavities through a combination of hydrogen bonding, dipole-dipole, and steric interactions, leading to different retention times and thus, separation.

G cluster_0 A 1. Sample Prep ~1 mg/mL in Mobile Phase B 2. HPLC System Chiral Column (e.g., Chiralpak IA) A->B C 3. Injection Inject 5-10 µL B->C D 4. Data Acquisition Record Chromatogram C->D E 5. Analysis Integrate Peaks D->E F 6. Calculate e.e. [(Area_S - Area_R) / (Area_S + Area_R)] * 100 E->F

Caption: Step-by-step workflow for chiral HPLC analysis.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.

  • HPLC Instrumentation and Conditions:

    • Instrument: HPLC system with UV detector.

    • Column: Chiralpak IA (or equivalent amylose-based CSP), 5 µm, 4.6 x 250 mm.

    • Mobile Phase: Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v). Rationale: The non-polar/polar solvent mixture allows for effective interaction with the CSP, while the small amount of amine additive improves peak shape for the basic analyte.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

  • Injection and Data Acquisition: Inject 10 µL of the sample solution and record the chromatogram for a sufficient time to allow both enantiomer peaks to elute.

  • Data Analysis:

    • Identify and integrate the peak areas corresponding to the (S)-enantiomer (major peak) and the (R)-enantiomer (minor peak).

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100 [9]

Protocol 2: Achiral RP-HPLC for Purity Assessment

Causality: This method separates the analyte from impurities based on differences in polarity. The non-polar C18 stationary phase retains more hydrophobic compounds longer, while a polar mobile phase elutes them. A gradient elution is often used to resolve impurities with a wide range of polarities.

Methodology:

  • Sample Preparation: Prepare a sample solution at approximately 0.5 mg/mL in a mixture of water and acetonitrile (50:50, v/v).[14]

  • HPLC Instrumentation and Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent, improving peak shape for the basic amine.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A typical gradient might run from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Analysis: Calculate the percentage purity using the area normalization method, where the main peak area is expressed as a percentage of the total area of all detected peaks.[14]

Protocol 3: NMR Spectroscopy with a Chiral Solvating Agent (CSA)

Causality: A chiral solvating agent (CSA) forms weak, transient, non-covalent diastereomeric complexes with each enantiomer of the analyte.[12] These complexes have slightly different three-dimensional structures, causing protons near the chiral center of the analyte to experience different magnetic environments and thus appear as separate, resolvable signals in the ¹H NMR spectrum.

G cluster_0 A 1. Mix Analyte (~5-10 mg) & CSA in NMR tube B 2. Add Solvent (e.g., CDCl₃) A->B C 3. Acquire Spectrum High-resolution ¹H NMR B->C D 4. Identify Split Signal Proton near chiral center C->D E 5. Integrate Peaks Area_S and Area_R D->E F 6. Calculate e.e. From integral ratio E->F

Caption: Workflow for determining e.e. using NMR with a Chiral Solvating Agent.

Methodology:

  • Sample Preparation:

    • In a clean NMR tube, dissolve approximately 5-10 mg of the (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[16]

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add a suitable Chiral Solvating Agent (e.g., (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate, (R)-BINOL derivative) to the tube, typically in a 1:1 to 1:2 molar ratio of analyte to CSA.[8][16]

    • Gently shake the tube to ensure complete mixing.

  • NMR Data Acquisition: Acquire a high-resolution ¹H NMR spectrum of the mixture.

  • Data Analysis:

    • Compare the new spectrum to the original. Identify a proton signal (e.g., the methine -CH proton or the methyl -CH₃ protons) that has split into two distinct signals.

    • Carefully integrate the areas of these two peaks, which correspond to the (S) and (R) enantiomers.

    • Calculate the enantiomeric excess from the ratio of the integrals.

Conclusion

Validating the purity of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine is a critical exercise in ensuring the quality and safety of downstream pharmaceutical products. A multi-faceted approach is non-negotiable. While RP-HPLC serves as the foundation for assessing achiral purity, chiral HPLC stands as the definitive method for quantifying enantiomeric excess. The use of orthogonal techniques like NMR spectroscopy with chiral solvating agents provides an essential layer of confirmation, embodying the principles of a robust, self-validating analytical system. By understanding the principles behind these methods and implementing them with rigor, researchers and developers can proceed with confidence in the stereochemical integrity of this vital chiral building block.

References

  • Vertex AI Search. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF.
  • Dalton Transactions. (2022, April 12). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines.
  • LinkedIn. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC.
  • Royal Society of Chemistry. (2022, September 8). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis.
  • National Center for Biotechnology Information. (n.d.). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC.
  • ACS Publications. (n.d.). The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions | The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). NMR Chiral solvating agents.
  • MDPI. (2024, October 12). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis.
  • BenchChem. (2025). A Technical Guide to the Chiral Purity and Enantiomeric Excess of Commercial (S)-(+)-1-Methoxy-2-propylamine.
  • BenchChem. (2025). A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • European Medicines Agency. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • Brightspec. (2023). Chiral vs achiral.
  • Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification.
  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • ResearchGate. (n.d.). Chiral Purity in Drug Analysis.
  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing.
  • BenchChem. (2025). A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives.
  • International Journal of Pharmaceutical Sciences and Research. (2020, October 10). Raja et al., IJPSR, 2020; Vol. 11(10): 5017-5026.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • BenchChem. (2025, December). Validating the Purity of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine: A Comparative HPLC Analysis.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Brominated vs. Non-Brominated Pyridine Amines

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Pyridine amines are foundational scaffolds in the pharmaceutical and chemical industries, prized for their role in forming the structural core of numerous therapeutic agents.[1] The strategic modification of this scaffold, such as through bromination, is a key tactic in drug discovery to modulate physicochemical properties like lipophilicity, metabolic stability, and binding affinity. Verifying the success of such synthetic modifications requires a robust suite of analytical techniques.

This guide provides an in-depth spectroscopic comparison between non-brominated and brominated pyridine amines, using 2-aminopyridine and 2-amino-5-bromopyridine as model compounds. We will explore how the introduction of a bromine atom systematically alters the spectral output across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Understanding these distinct spectral signatures is paramount for unambiguous structural elucidation, reaction monitoring, and quality control in a research and development setting.

Overall Analytical Workflow

The comprehensive characterization of a synthesized pyridine amine derivative follows a logical progression of analytical methods. This workflow ensures a complete understanding of the compound's identity, structure, and purity, starting from preliminary analysis and moving towards detailed structural confirmation.[2]

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Final Confirmation synthesis Synthesis of Pyridine Amine purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (Molecular Weight) purification->ms Characterization Suite ir IR Spectroscopy (Functional Groups) purification->ir Characterization Suite uv UV-Vis Spectroscopy (Chromophore Analysis) purification->uv Characterization Suite nmr NMR Spectroscopy (¹H & ¹³C Connectivity) purification->nmr Characterization Suite elucidation Structural Elucidation & Purity Assessment ms->elucidation ir->elucidation uv->elucidation nmr->elucidation

Caption: General workflow for the characterization of a novel pyridine derivative.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The introduction of bromine, an electronegative halogen, induces predictable changes in both ¹H and ¹³C NMR spectra through its inductive and anisotropic effects.

Causality of Spectral Changes
  • ¹H NMR: The electronegativity of bromine withdraws electron density from the aromatic ring, "deshielding" the nearby protons. This causes their resonance signals to shift downfield (to a higher ppm value). The effect is most pronounced for protons ortho and para to the substituent.[3]

  • ¹³C NMR: The carbon atom directly bonded to bromine experiences a significant "heavy atom effect," where the large electron cloud of bromine influences the shielding of the carbon nucleus. This typically results in an upfield shift (lower ppm) for the C-Br carbon compared to what might be expected from electronegativity alone. Other carbons in the ring are generally deshielded.[4]

Comparative Data: 2-Aminopyridine vs. 2-Amino-5-bromopyridine
Compound Proton (Position) ¹H Chemical Shift (δ, ppm) Carbon (Position) ¹³C Chemical Shift (δ, ppm)
2-Aminopyridine H3~6.5-6.7C2 (C-NH₂)~158-160
H4~7.3-7.5C3~108-110
H5~6.6-6.8C4~137-139
H6~8.0-8.2C5~113-115
NH₂~4.5-5.5 (broad)C6~148-150
2-Amino-5-bromopyridine H3~6.5-6.7 (Slightly downfield)C2 (C-NH₂)~159-161
H4~7.5-7.7 (Downfield shift)C3~109-111
H6~8.1-8.3 (Downfield shift)C4~140-142
NH₂~4.8-5.8 (broad)C5 (C-Br)~96-98 (Upfield shift)
C6~149-151

Note: Exact chemical shifts can vary based on solvent and concentration. Data compiled from sources.[5][6][7][8]

Analysis: For 2-amino-5-bromopyridine, the H4 and H6 protons are significantly shifted downfield compared to the parent compound due to the deshielding effect of bromine. In the ¹³C spectrum, the most dramatic change is the upfield shift of C5, the carbon directly attached to the bromine, a classic illustration of the heavy atom effect.

Experimental Protocol: NMR Analysis

NMR_Workflow prep 1. Sample Preparation ~5-10 mg of sample dissolved in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). tube 2. Transfer to NMR Tube Solution is filtered into a clean, dry NMR tube. prep->tube instrument 3. Instrument Setup Place tube in spectrometer. Lock, tune, and shim. tube->instrument acquire 4. Data Acquisition Acquire ¹H, then ¹³C spectra. Consider 2D experiments (COSY, HSQC) if needed. instrument->acquire process 5. Data Processing Fourier transform, phase correction, and baseline correction. acquire->process

Caption: Standard workflow for NMR sample preparation and analysis.

  • Sample Preparation: Dissolve 5-10 mg of the pyridine amine sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial.

  • Transfer: Filter the solution through a small plug of cotton or glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup: Insert the NMR tube into the spectrometer spinner and place it in the magnet. Lock onto the deuterium signal of the solvent, then tune the probe and shim the magnetic field to achieve optimal homogeneity.[9]

  • Data Acquisition: Acquire the ¹H spectrum. Following this, acquire the broadband-decoupled ¹³C spectrum, which will require a greater number of scans due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying functional groups and confirming changes to the molecular skeleton.

Causality of Spectral Changes

The introduction of a bromine atom has two main effects on the IR spectrum:

  • New Vibrational Mode: It introduces a new C-Br stretching vibration. This bond is weaker and involves a heavier atom than C-H, C-C, or C-N bonds, so its absorption appears at a lower frequency, typically in the fingerprint region.

  • Perturbation of Existing Modes: The mass and electronic influence of bromine slightly alter the frequencies of other bonds, particularly the in-plane and out-of-plane ring bending modes.

Comparative Data: 2-Aminopyridine vs. 2-Amino-5-bromopyridine
Vibrational Mode 2-Aminopyridine (cm⁻¹) 2-Amino-5-bromopyridine (cm⁻¹) Comment
N-H Stretch (asymmetric) ~3440~3440Largely unaffected.
N-H Stretch (symmetric) ~3300~3300Largely unaffected.[1][10]
N-H Scissoring ~1630~1625Minor shift.
C=C / C=N Ring Stretch ~1600, 1560, 1480, 1440Similar pattern, minor shiftsThe overall pattern is maintained.
C-H Out-of-Plane Bend ~740-780Shifted due to new substitution patternPattern changes from 1,2-disubstituted to 1,2,4-trisubstituted type.
C-Br Stretch N/A~500-600 Key diagnostic peak.

Note: Frequencies are approximate. Data compiled from sources.[11][12][13]

Analysis: The most telling difference is the appearance of a new, strong absorption in the low-frequency region (below 600 cm⁻¹) corresponding to the C-Br stretch in the brominated compound. While the N-H stretching frequencies remain relatively constant, the pattern of C-H bending vibrations changes, reflecting the altered substitution on the pyridine ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

IR_Workflow background 1. Collect Background With a clean ATR crystal, collect a background spectrum. sample 2. Apply Sample Place a small amount of solid sample onto the crystal. background->sample pressure 3. Apply Pressure Use the pressure arm to ensure good contact between the sample and the crystal. sample->pressure scan 4. Scan Sample Collect the sample spectrum. Typically 16-32 scans are co-added. pressure->scan clean 5. Clean Crystal Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol). scan->clean

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

  • Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid pyridine amine sample directly onto the center of the ATR crystal.[2]

  • Apply Pressure: Lower the pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.

  • Scan Sample: Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹. Co-adding 16 to 32 scans is standard for a good signal-to-noise ratio.

  • Cleaning: After analysis, raise the pressure arm and carefully clean the crystal surface with a soft cloth or swab moistened with a volatile solvent like isopropanol.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically π → π* and n → π* transitions for aromatic systems like pyridine.[14]

Causality of Spectral Changes
  • Auxochromic and Bathochromic Effects: The amino group (-NH₂) acts as an auxochrome, a group that enhances absorption, and causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted pyridine.[15]

  • Effect of Bromination: Halogen substituents on an aromatic ring also typically induce a bathochromic shift. This is due to the participation of the halogen's lone pair electrons, which slightly raises the energy of the highest occupied molecular orbital (HOMO), decreasing the HOMO-LUMO energy gap.[16]

Comparative Data: Pyridine, 2-Aminopyridine, and 2-Amino-5-bromopyridine
Compound λmax (nm) Transition Type
Pyridine ~251, 270π → π, n → π
2-Aminopyridine ~280-300π → π* (red-shifted)
2-Amino-5-bromopyridine ~290-310π → π* (further red-shifted)

Note: λmax values are approximate and highly solvent-dependent. Data compiled from sources.[16][17][18]

Analysis: The data clearly shows a stepwise bathochromic shift. The addition of the amino group shifts the primary absorption band to a longer wavelength compared to pyridine. The subsequent addition of bromine pushes the λmax to an even longer wavelength, consistent with the expected electronic effects of halogen substitution.

Experimental Protocol: UV-Vis Analysis

UVVis_Workflow prep 1. Sample Preparation Prepare a dilute solution (micromolar range) in a UV-grade solvent (e.g., ethanol). cuvette 2. Cuvette Filling Fill a quartz cuvette with the sample solution. Fill a matched reference cuvette with the solvent. prep->cuvette blank 3. Baseline Correction Place the reference cuvette in the spectrophotometer and run a baseline correction (autozero). cuvette->blank measure 4. Measure Spectrum Replace the reference with the sample cuvette and scan the desired wavelength range (e.g., 200-400 nm). blank->measure

Caption: Standard workflow for UV-Vis spectroscopic analysis.

  • Solvent Selection: Choose a UV-grade solvent that is transparent in the region of interest (e.g., ethanol, methanol, acetonitrile).[15]

  • Sample Preparation: Prepare a dilute stock solution of the analyte. Perform serial dilutions to obtain a final concentration in the micromolar range, aiming for a maximum absorbance between 0.5 and 1.0.

  • Baseline Correction: Fill a matched pair of 1 cm path length quartz cuvettes, one with the pure solvent (the blank) and one with the sample solution. Place the blank in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 400 nm to 200 nm).

  • Measurement: Remove the blank cuvette and place the sample cuvette in the beam path. Run the scan to record the absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax).[2]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and, through fragmentation, valuable structural information. For halogenated compounds, MS is exceptionally diagnostic.

Causality of Spectral Changes

The defining feature of a brominated compound in mass spectrometry is its isotopic pattern. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance (approximately 50.7% and 49.3%, respectively).

This results in any ion containing a single bromine atom appearing as a pair of peaks (a doublet) separated by 2 m/z units, with nearly equal intensity (the "M" and "M+2" peaks). This isotopic signature is an unambiguous indicator of the presence of bromine.[19]

Comparative Data: 2-Aminopyridine vs. 2-Amino-5-bromopyridine
Compound Formula Molecular Weight Expected Molecular Ion (M⁺) Region
2-Aminopyridine C₅H₆N₂94.12A single major peak at m/z 94.
2-Amino-5-bromopyridine C₅H₅BrN₂172.02Two peaks of nearly equal intensity at m/z 172 (containing ⁷⁹Br) and m/z 174 (containing ⁸¹Br).

Analysis: The mass spectrum of 2-aminopyridine will show a molecular ion peak at m/z 94. In stark contrast, the spectrum for 2-amino-5-bromopyridine will be defined by the characteristic doublet at m/z 172 and 174. This M/M+2 pattern provides immediate confirmation of successful monobromination. Any bromine-containing fragment ions will also exhibit this same 1:1 doublet pattern.[20]

Experimental Protocol: Electron Ionization (EI) MS

MS_Workflow prep 1. Sample Preparation Prepare a dilute solution in a volatile solvent (e.g., methanol, dichloromethane). intro 2. Sample Introduction Introduce the sample via direct injection, infusion, or through a GC/LC inlet. prep->intro ionize 3. Ionization Ionize in the source (e.g., Electron Ionization at 70 eV). intro->ionize analyze 4. Mass Analysis Separate ions based on m/z in the mass analyzer (e.g., quadrupole). ionize->analyze detect 5. Detection & Analysis Detect ions and generate the mass spectrum. Analyze the molecular ion and fragmentation pattern. analyze->detect

Caption: Generalized workflow for a mass spectrometry experiment.[19]

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane. The concentration should be low (typically µg/mL to ng/mL).

  • Sample Introduction: Introduce the sample into the mass spectrometer. For pure, volatile compounds, a direct insertion probe or gas chromatography (GC-MS) inlet is common.

  • Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV in standard EI-MS). This creates a positively charged molecular ion (M⁺) and fragment ions.[19]

  • Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions strike a detector, which generates a signal proportional to their abundance, producing the final mass spectrum. Analysis focuses on identifying the molecular ion peak(s) and interpreting the fragmentation pattern.

Conclusion

The incorporation of a bromine atom onto a pyridine amine scaffold imparts a series of distinct and readily identifiable spectroscopic signatures. From the downfield shifts in ¹H NMR and the unique C-Br carbon signal in ¹³C NMR to the characteristic low-frequency C-Br stretch in IR and the tell-tale M/M+2 isotopic pattern in mass spectrometry, each technique offers a powerful and orthogonal piece of evidence for confirming the chemical transformation. By understanding the principles behind these spectral changes and employing systematic analytical workflows, researchers can confidently and efficiently characterize these vital chemical entities, accelerating the pace of discovery and development.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • CHIMIA. (1971). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (URL: [Link])

  • Reile, I., et al. (2019). In Situ Hyperpolarization Enables 15N and 13C Benchtop NMR at Natural Isotopic Abundance. ResearchGate. (URL: [Link])

  • Ahmad, S., et al. (2018). Anharmonic vibrational spectra and mode-mode couplings analysis of 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (URL: [Link])

  • Trade Science Inc. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (URL: [Link])

  • National Center for Biotechnology Information. (2008). Relaxation dynamics of NH stretching vibrations of 2-aminopyridine and its dimer in a supersonic beam. (URL: [Link])

  • Wikipedia. Pyridine - Spectroscopy. (URL: [Link])

  • Malaysian Journal of Chemistry. (2022). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. (URL: [Link])

  • Stephenson, H. P. (1954). Solution Spectra and Oscillator Strengths of Electronic Transitions of Pyridine and Some Monosubstituted Derivatives. The Journal of Chemical Physics. (URL: [Link])

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. (URL: [Link])

  • PubChem. 2-Aminopyridine - Spectral Information. (URL: [Link])

  • NIST. Pyridine, 2-bromo- - Infrared Spectrum. (URL: [Link])

  • National Center for Biotechnology Information. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (URL: [Link])

  • PubChem. 2-Amino-5-bromopyridine - Spectral Information. (URL: [Link])

  • Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. (URL: [Link])

  • Wikipedia. Molecular electronic transition. (URL: [Link])

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A Comparative Guide to 2D NMR: Unambiguous Structural Elucidation of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine using COSY and HSQC

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for advancing a compound. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy serves as a foundational tool, its limitations become apparent with increasing molecular complexity. This guide provides an in-depth, practical comparison of two powerful two-dimensional (2D) NMR techniques—Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC)—for the complete structural assignment of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine. We will delve into the causality behind experimental choices, present detailed protocols, and interpret spectral data to demonstrate how these techniques, when used in concert, provide a self-validating system for structural verification.

Introduction: The Challenge of Structural Complexity

(1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine is a chiral substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a stereocenter, an aromatic ring with distinct electronic environments, and an aliphatic side chain, presents a classic challenge for structural analysis. A simple 1D ¹H NMR spectrum can provide initial clues, such as the number of different proton environments and their integrations. However, overlapping signals and complex splitting patterns often make definitive assignments impossible. To resolve this ambiguity, we turn to 2D NMR techniques that spread the information across a second frequency dimension, revealing correlations between nuclei.

This guide will focus on two of the most indispensable of these techniques:

  • COSY (Correlation Spectroscopy): A homonuclear technique that identifies protons that are coupled to each other, typically through two or three chemical bonds.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear technique that maps protons directly to the carbons to which they are attached, providing a clear picture of the carbon skeleton.[4]

By combining the through-bond connectivity information from COSY with the direct proton-carbon correlation from HSQC, we can systematically and confidently assign every proton and carbon signal in the molecule.

Foundational Principles: Seeing Through the Complexity

COSY: Mapping Proton-Proton Connectivity

The COSY experiment is designed to reveal which protons are "talking" to each other through the molecule's chemical bonds, an interaction known as scalar or J-coupling.[5][6] The pulse sequence involves a series of radio frequency pulses and delay times.[7][8] The key outcome is a 2D spectrum with the ¹H NMR spectrum on both the horizontal (F2) and vertical (F1) axes.

The resulting spectrum displays two types of peaks:

  • Diagonal Peaks: These lie along the diagonal line (where F1 = F2) and represent the signals from the standard 1D ¹H spectrum.

  • Cross-Peaks: These are the most informative signals and appear off the diagonal. A cross-peak at the coordinates (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is J-coupled to the proton at chemical shift δ₂.[9]

By tracing the connections from one cross-peak to another, we can walk along a chain of coupled protons, defining distinct "spin systems" within the molecule.

Caption: Principle of the COSY Experiment.

HSQC: Linking Protons to their Carbons

The HSQC experiment provides a powerful link between the proton and carbon worlds. It identifies direct, one-bond correlations between ¹H and ¹³C nuclei.[4][10] The resulting 2D spectrum has the ¹H spectrum on the horizontal axis and the ¹³C spectrum on the vertical axis.

Each peak in an HSQC spectrum corresponds to a specific C-H bond in the molecule. The coordinates of the peak give you the chemical shift of the proton (on the F2 axis) and the chemical shift of the carbon it is directly attached to (on the F1 axis). This makes it an incredibly efficient method for assigning the signals of all protonated carbons.[10] Furthermore, "edited" HSQC sequences can even differentiate between CH, CH₂, and CH₃ groups by the phase of their corresponding peaks, providing an extra layer of information.[4]

Caption: Principle of the HSQC Experiment.

Experimental Workflow: A Self-Validating Protocol

Achieving high-quality, reproducible NMR data is paramount. The following protocol outlines the critical steps from sample preparation to data acquisition, designed to ensure the integrity of the results.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Weigh ~15-20 mg of sample. B 2. Dissolve in ~0.6-0.7 mL of CDCl3. A->B C 3. Filter into a high-quality NMR tube. B->C D 4. Acquire 1D ¹H Spectrum C->D E 5. Acquire COSY Spectrum D->E F 6. Acquire Edited HSQC Spectrum E->F G 7. Process & Phase Spectra F->G H 8. Assign Spin Systems (COSY) G->H I 9. Assign C-H Pairs (HSQC) H->I J 10. Final Structure Verification I->J

Caption: Complete workflow from sample to structure.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Weigh approximately 15-25 mg of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine. This amount provides a good signal-to-noise ratio for both ¹H and ¹³C-based experiments in a reasonable time.[11]

    • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm, which is unlikely to interfere with sample signals.[12][13] Using a deuterated solvent is essential to avoid a massive, overwhelming solvent signal in the ¹H NMR spectrum.[14][15]

    • Transfer the solution to a high-quality 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette if any particulate matter is visible. A homogeneous, particle-free solution is critical for achieving good magnetic field homogeneity (shimming) and sharp spectral lines.[16][17]

  • Data Acquisition:

    • All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.

    • Before acquiring 2D spectra, a standard 1D ¹H spectrum is run to check sample concentration and spectral quality.

    • The COSY and edited HSQC experiments are then run using standard instrument parameter sets, which are optimized for typical organic molecules.

Recommended Spectrometer Parameters
Parameter1D ¹HCOSYEdited HSQCCausality/Justification
Solvent CDCl₃CDCl₃CDCl₃Good solubility for many organics; minimal solvent interference.[12][13]
Temperature 298 K298 K298 KStandard room temperature operation ensures consistency.
Spectral Width (¹H) ~12 ppm~12 ppm~12 ppmCovers the typical chemical shift range for organic molecules.
Spectral Width (¹³C) N/AN/A~200 ppmEncompasses the full range of carbon chemical shifts.[18]
Acquisition Time ~2-3 s~0.2 s~0.2 sBalances resolution with experimental time.
Relaxation Delay 1-2 s1-2 s1-2 sAllows for sufficient relaxation of nuclei between scans.
Number of Scans 8-162-4 per increment4-8 per incrementAverages signal to improve signal-to-noise ratio.
¹J(CH) for HSQC N/AN/A145 HzAn average one-bond coupling constant, optimal for detecting most C-H correlations.

Spectral Analysis and Interpretation

Let's analyze the hypothetical NMR data for (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine.

Structure and Numbering:

Step 1: Analysis of the ¹H NMR Spectrum

First, we predict the signals in the 1D ¹H spectrum:

  • H3 & H6: Two distinct signals in the aromatic region (typically ~7.0-8.5 ppm), each appearing as a singlet or a very finely split doublet due to long-range coupling.

  • H7: A quartet (split by the three protons of CH₃-8) in the aliphatic region.

  • H8: A doublet (split by the single proton of CH-7).

  • H10: A singlet for the methyl group on the pyridine ring.

  • NH₂: A broad singlet, which may or may not be visible depending on solvent and concentration.

Step 2: Decoding the COSY Spectrum

The COSY spectrum reveals the connectivity. The most crucial correlation will be a cross-peak between the signals for H7 and H8 . This unambiguously identifies the two protons of the ethylamine side chain and confirms they are coupled to each other. No other cross-peaks are expected, as the aromatic protons and the methyl group protons are too far apart to have significant through-bond coupling.[6][19]

Step 3: Integrating the HSQC Data

The edited HSQC spectrum provides the definitive C-H assignments:

  • A cross-peak will connect the H3 signal to its attached carbon, C3 .

  • A cross-peak will connect the H6 signal to its attached carbon, C6 .

  • A cross-peak will connect the H7 quartet to its attached carbon, C7 . This peak will have a positive phase (e.g., red), indicating a CH group.

  • A cross-peak will connect the H8 doublet to its attached carbon, C8 . This peak will also have a positive phase (e.g., red), indicating a CH₃ group.

  • A cross-peak will connect the H10 singlet to its attached carbon, C10 . This will also be a positive (red) CH₃ peak.

  • Quaternary carbons (C2, C4, C5) will not show any peaks in the HSQC spectrum as they have no directly attached protons.

Data Summary and Final Assignments

By combining the information from all experiments, we can construct a complete assignment table.

Position¹H δ (ppm) (Multiplicity)¹³C δ (ppm)COSY CorrelationHSQC Correlation
3 ~8.3 (s)~150NoneC3
6 ~7.5 (s)~125NoneC6
7 ~4.2 (q)~55H8C7
8 ~1.5 (d)~25H7C8
10 ~2.4 (s)~20NoneC10
NH₂ broadN/ANoneNone
2 N/A~160N/ANone
4 N/A~145N/ANone
5 N/A~120N/ANone

Note: Chemical shifts (δ) are hypothetical and based on typical values for similar structures.[20][21]

Comparison with Alternative Methodologies

While COSY and HSQC are a powerful combination, other 2D NMR experiments can provide complementary information:

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for assigning quaternary carbons and piecing together different spin systems. For our target molecule, an HMBC would show correlations from the H10 methyl protons to carbons C3, C4, and C5, confirming the structure of the pyridine ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is the primary method for determining stereochemistry and 3D conformation.

For the specific goal of assigning the basic connectivity of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine, the COSY/HSQC combination is the most efficient and direct approach. HMBC would be the logical next step to confirm quaternary carbon assignments.

Conclusion

The synergistic application of COSY and HSQC NMR spectroscopy provides a robust and self-validating framework for the complete and unambiguous structural elucidation of complex organic molecules like (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine. COSY establishes the proton-proton bond network, while HSQC definitively links those protons to their corresponding carbons. This dual-pronged approach moves beyond the limitations of 1D NMR, offering researchers, scientists, and drug development professionals a reliable and efficient pathway to confirm molecular identity with a high degree of confidence.

References

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  • Unknown. (n.d.). The COSY 90 pulse sequence.
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  • PMC. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions.
  • ResearchGate. (2025, December 18). (PDF) NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions.
  • Unknown. (n.d.). Approximate 1H and 13C NMR Shifts.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the proper disposal of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the necessary information for safe laboratory operations and chemical handling.

Disclaimer: A specific Safety Data Sheet (SDS) for (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine was not available at the time of this writing. The following procedures are based on the known hazards of structurally similar compounds, including brominated pyridine derivatives and ethylamines. It is imperative to consult with your institution's Environmental Health & Safety (EHS) department for specific disposal guidelines and to comply with all local, state, and federal regulations.[1][2][3][4][5]

Hazard Identification and Risk Assessment

(1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine is a brominated pyridine derivative. Based on analogous compounds, it should be handled as a hazardous substance with the following potential hazards:

  • Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[2][4]

  • Corrosivity: Likely to cause skin irritation and serious eye irritation or damage.[1][3]

  • Environmental Hazard: Pyridine and its derivatives are recognized as hazardous to the environment and should not be released into drains or waterways.[6][7]

A thorough risk assessment should be conducted before handling this compound, considering the quantities used and the specific laboratory procedures involved.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. When handling (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine and its waste, the following should be worn:

PPE CategorySpecificationRationale
Eye and Face Chemical splash goggles and, if necessary, a face shield.Protects against splashes that can cause serious eye damage.[1][3]
Hand Nitrile or neoprene gloves.Provides a barrier against skin contact. Gloves should be inspected before use and disposed of properly after handling the chemical.[8][9]
Body A laboratory coat.Protects against incidental skin contact.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.Minimizes the risk of inhaling potentially harmful vapors.[4][10]
Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial absorbent pad to contain the spill.

  • Collect: Carefully scoop the absorbed material into a designated, compatible, and properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, following your institution's specific procedures.

Step-by-Step Disposal Protocol

The disposal of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine and its contaminated materials must be managed as hazardous waste.

  • Waste Segregation: Collect all waste containing (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine in a dedicated hazardous waste container. This includes:

    • Unused or excess chemical.

    • Contaminated consumables (e.g., pipette tips, gloves, absorbent pads).

    • Rinsate from cleaning contaminated glassware.

    • Crucially, this waste should be categorized as halogenated organic waste. Do not mix with non-halogenated waste.

  • Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, sealable lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "(1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine". Include the approximate concentration and any known hazard information (e.g., "Toxic," "Corrosive").

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be:

    • Near the point of waste generation.

    • In a cool, dry, and well-ventilated location.

    • Away from incompatible materials, such as strong oxidizing agents and acids.[2][10]

    • Within secondary containment to prevent the spread of potential leaks.

  • Waste Pickup: Once the container is full or has reached your institution's storage time limit, arrange for its collection by your EHS department or a licensed hazardous waste disposal contractor.

The ultimate disposal method for brominated pyridine compounds is typically high-temperature incineration in a facility equipped with scrubbers to neutralize acidic byproducts.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the safe disposal of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine.

DisposalWorkflow cluster_handling Chemical Handling cluster_disposal_path Disposal Pathway start Start: Handling (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine ppe Wear Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Generate Waste (Unused chemical, contaminated items) fume_hood->waste_generated spill Spill Occurs waste_generated->spill No collect_waste Collect in Labeled, Compatible Container waste_generated->collect_waste evacuate Evacuate Area spill->evacuate Yes contain_spill Contain with Absorbent evacuate->contain_spill collect_spill Collect into Hazardous Waste Container contain_spill->collect_spill collect_spill->collect_waste label_waste Label as 'Hazardous Waste: (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine' collect_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste request_pickup Request EHS Waste Pickup store_waste->request_pickup end End: Safe Disposal request_pickup->end

Caption: Disposal workflow for (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine.

References

  • ATSDR. Production, Import, Use, and Disposal of Pyridine.[Link]

  • Bio-Rad. Material Safety Data Sheet: Ethylamine.[Link]

  • Google Patents.
  • Google Patents.
  • Australian Government Department of Health. Pyridine, alkyl derivatives: Human health tier II assessment.[Link]

  • MDPI. Removal of Bromine from Polymer Blends...[Link]

Sources

Standard Operating Procedure & Safety Matrix: Handling (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

As a chiral building block frequently utilized in pharmaceutical development, (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine presents unique handling challenges. Designing a safe operational workflow requires moving beyond generic safety data and understanding the specific molecular causality behind the compound's hazards. This guide provides drug development professionals with a self-validating, mechanistically grounded protocol for safe handling and disposal.

Mechanistic Hazard Profile

The risk profile of this compound is driven by its dual-functional molecular structure:

  • Aliphatic Amine Moiety (Corrosivity & Saponification): The primary amine acts as a strong Lewis base. Upon contact with the moisture present in the skin or eyes, it rapidly elevates the local pH. This alkaline environment triggers the saponification of cellular lipids, leading to deep, liquefactive tissue necrosis—a process that causes far more extensive tissue damage than the coagulative necrosis typically seen with acid burns 1.

  • Bromopyridine Core (Lipophilicity & Systemic Toxicity): The halogenated pyridine ring is highly lipophilic. If the compound breaches the stratum corneum (a process accelerated by the amine's corrosive action), the bromopyridine core can rapidly enter systemic circulation. Halogenated pyridines are documented to cause oxidative stress in the liver, leading to severe hepatotoxicity and potential neurotoxic effects upon absorption 2.

  • Thermal & Dust Hazards: Fine powders of brominated heterocycles can form explosive dust-air mixtures. Furthermore, upon thermal decomposition or exposure to strong acids, they release highly toxic hydrogen bromide (HBr) and nitrogen oxides (NOx) 3.

Quantitative PPE & Engineering Control Matrix

To mitigate the mechanistic hazards outlined above, the following protective measures must be strictly enforced.

Defense LayerSpecification / MetricMechanistic Justification
Engineering Fume Hood Face Velocity: ≥100 fpm Captures aerosolized amine dust (STOT SE 3 respiratory irritant) before it breaches the operator's breathing zone.
Eye/Face Chemical Splash Goggles + Full Face ShieldPrevents ocular saponification. Amines cause severe, irreversible corneal damage upon contact.
Hands Double-Gloving:Inner: Nitrile (4 mil)Outer: Butyl Rubber (14 mil)Butyl rubber provides superior permeation resistance to lipophilic halogenated pyridines, while the inner nitrile layer ensures dexterity and secondary protection.
Body Flame-Resistant (FR) Lab Coat + Neoprene ApronMitigates risk from potential deflagration of bromopyridine dust-air mixtures and protects the torso against corrosive solid transfer.
Respiratory NIOSH-approved N95/P100 Particulate RespiratorMandatory only if weighing/transferring outside of a certified fume hood to prevent inhalation of hepatotoxic dust.

Operational Workflow Visualization

SafeHandling Start Start: Chemical Procurement PPE Don Required PPE (Nitrile, Goggles, FR Coat) Start->PPE Hood Transfer to Fume Hood (Min 100 fpm face velocity) PPE->Hood Dispense Weighing & Dispensing (Anti-static tools) Hood->Dispense Reaction Reaction Execution (Inert atmosphere) Dispense->Reaction Spill Spill Detected? Reaction->Spill Clean Spill Protocol (Inert absorbent, PPE) Spill->Clean Yes Waste Waste Segregation (Halogenated Organic) Spill->Waste No Clean->Waste Disposal Incineration (Licensed Contractor) Waste->Disposal

Fig 1: End-to-end operational and emergency workflow for handling halogenated pyridylalkylamines.

Step-by-Step Handling & Validation Protocol

To ensure absolute safety, every operational step must include a built-in validation mechanism.

Step 1: Pre-Operational Barrier Integrity Check

  • Action: Don the specified double-glove system and FR lab coat.

  • Self-Validation Check: Before handling the chemical, perform a "glove inflation test" on the butyl rubber outers. Trap air inside the glove and roll the cuff tightly. A lack of pressure drop validates the integrity of the primary barrier against lipophilic penetration.

Step 2: Static-Free Dispensing

  • Action: Transfer the chemical container to the fume hood. Use a static-dissipative weigh boat and a grounded stainless steel or ceramic spatula. Never use standard plastic spatulas.

  • Self-Validation Check: Observe the powder during transfer. If the powder clings aggressively to the spatula or weigh boat (indicating static buildup), immediately halt the transfer and introduce an ionizing anti-static bar to the hood environment to prevent dust deflagration.

Step 3: Reaction Setup under Inert Atmosphere

  • Action: Transfer the pre-weighed (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine into the reaction vessel. Purge the vessel with an inert gas (Argon or Nitrogen).

  • Self-Validation Check: Route the inert gas exhaust through a mineral oil bubbler. A steady, controlled bubbling rate validates that the system is positively pressurized, preventing atmospheric moisture from entering and reacting with the basic amine.

Step 4: Workspace Decontamination

  • Action: Wipe down all spatulas, balances, and hood surfaces with a dilute acidic solution (e.g., 5% acetic acid or citric acid) to neutralize residual amine, followed by a DI water and isopropanol rinse.

  • Self-Validation Check: After wiping, swab the cleaned area with a wetted pH indicator strip. A neutral pH reading (6.5–7.5) validates the complete neutralization of the amine base, ensuring the workspace is chemically safe for subsequent users.

Emergency Spill & Disposal Plan

Spill Response Protocol
  • Isolate: Evacuate non-essential personnel and ensure the fume hood sash is lowered to the minimum operational height.

  • Suppress: If the spill is a dry powder, do NOT sweep it dry, as this will aerosolize the hepatotoxic dust. Lightly mist the powder with a 5% citric acid solution to suppress dust and neutralize the amine.

  • Absorb: If the spill involves a solution, cover it with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Do NOT use sawdust or paper towels , as the basic amine can react exothermically with organic combustibles.

  • Recover: Use non-sparking tools to scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container.

Waste Management
  • Segregation: Dispose of all contaminated consumables and reaction byproducts strictly as Halogenated Organic Waste .

  • Incompatibility Warning: Never mix this waste stream with strong oxidizing agents (e.g., peroxides, nitric acid) or concentrated mineral acids. Mixing will trigger a violent exothermic acid-base reaction, potentially vaporizing the compound and releasing lethal hydrogen bromide (HBr) gas 4.

References
  • Apollo Scientific. "SAFETY DATA SHEET: Benzylamine." (Provides mechanistic data on aliphatic amine skin saponification and toxicity). Available at: 1

  • National Toxicology Program (NIH). "2-Chloropyridine Toxicity Data." (Provides mechanistic data on halogenated pyridine lipophilicity and hepatotoxicity). Available at: 2

  • Fisher Scientific. "SAFETY DATA SHEET: 3-Bromopyridine." (Details hazard classes for bromopyridines: Skin Irrit 2, Eye Irrit 2, STOT SE 3, and thermal decomposition hazards). Available at: 3

  • MDPI. "QTAIM Based Computational Assessment of Cleavage Prone Bonds in Highly Hazardous Pesticides." (Discusses halogenated pyridine electron-withdrawing character, reactivity, and toxicity). Available at: 4

Sources

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